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Foundational

The Structure-Activity Relationship of 2-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-carboxamide moiety represents a privileged scaffold in modern medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. Its remarkable versatility in engaging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-carboxamide moiety represents a privileged scaffold in modern medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. Its remarkable versatility in engaging with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes crucial for pathogen survival, has cemented its status as a cornerstone of drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) governing 2-carboxamide derivatives. We will dissect the intricate interplay between the core heterocyclic or aromatic systems, the nature of the carboxamide N-substituent, and the influence of ancillary decorations on potency, selectivity, and pharmacokinetic properties. Through an exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights gleaned from structural biology and computational modeling, this guide aims to empower the rational design of next-generation 2-carboxamide-based therapeutics.

The 2-Carboxamide Scaffold: A Privileged Pharmacophore

The carboxamide functional group is a ubiquitous feature in FDA-approved drugs, prized for its unique combination of physicochemical properties.[1] Unlike more labile ester groups, the amide bond offers enhanced metabolic stability. Furthermore, the carboxamide moiety is an adept participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H) and a dual hydrogen bond acceptor (via the carbonyl oxygen). This allows for high-affinity interactions with protein targets.[2] The 2-carboxamide arrangement, where the carboxamide is directly attached to a heterocyclic or aromatic ring at the 2-position, imparts specific conformational constraints and electronic properties that are often key to biological activity. This guide will explore the SAR of these derivatives across several major target classes.

Synthetic Strategies for 2-Carboxamide Derivatives

The construction of diverse libraries of 2-carboxamide derivatives is contingent on robust and flexible synthetic methodologies. The most prevalent approach involves the coupling of a 2-carboxy-substituted heterocycle with a primary or secondary amine.

Amide Bond Formation: A Critical Step

The choice of coupling reagent is a critical parameter that can significantly influence reaction efficiency, yield, and the preservation of stereochemical integrity, particularly when dealing with chiral amines.[3]

Experimental Protocol: General Procedure for Amide Coupling

  • Acid Activation: The heterocyclic carboxylic acid (1.0 eq.) is dissolved in an appropriate aprotic solvent (e.g., DMF, DCM). A coupling reagent (1.1-1.5 eq.) and, if necessary, an additive to suppress racemization (e.g., HOBt, HOAt) are added. Common coupling reagents include carbodiimides like DCC or DIC, as well as phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts.[4][5] The choice of reagent is often dictated by the complexity of the substrates and the desired reaction conditions.[1] For instance, phosphonium reagents do not react with the free amino group of the amine component, allowing for equimolar reactions.[4]

  • Amine Addition: The desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the acid formed are added to the activated carboxylic acid mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS until completion.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired 2-carboxamide derivative.[2]

G cluster_synthesis Amide Coupling Workflow Carboxylic_Acid 2-Carboxy-Heterocycle Coupling_Reagent Coupling Reagent (e.g., HATU, BOP) Activated_Ester Activated Intermediate Amine Primary or Secondary Amine Base Base (e.g., DIPEA) Product 2-Carboxamide Derivative Purification Purification (Chromatography)

SAR of 2-Carboxamide Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many 2-carboxamide derivatives have been developed as potent and selective kinase inhibitors. The general pharmacophore for many kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[6]

Case Study: Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors

Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers.[7][8] Indole-2-carboxamide derivatives have emerged as promising dual inhibitors of these kinases.[2]

Core Scaffold and Hinge Binding: The indole core serves as the hinge-binding motif. The indole N-H and the carboxamide N-H are crucial for forming hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[7]

N-Substituent and Exploration of Hydrophobic Pockets: The substituent on the carboxamide nitrogen is critical for potency and selectivity. In a series of indole-2-carboxamides, a phenethyl moiety attached to the carboxamide nitrogen was found to be important for antiproliferative action.[2] Further modifications at the para-position of this phenethyl group explored interactions with hydrophobic regions of the kinase active site.

Table 1: SAR of Indole-2-Carboxamide Derivatives as EGFR/CDK2 Inhibitors [2]

CompoundR4 (on phenethyl)EGFR IC50 (nM)CDK2 IC50 (nM)MCF-7 GI50 (µM)
5a H>100343.70
5b 4-dimethylamino>100293.30
5d 4-morpholin-4-yl89211.05
5e 2-methylpyrrolidin-1-yl93130.95
5h (unspecified)>100111.20
5k (unspecified)>100191.50
Erlotinib (Reference)80--
Dinaciclib (Reference)-20-

Data extracted from a study on indole-2-carboxamide derivatives. "unspecified" indicates that the structure of the R4 group for these specific compounds was not provided in the readily available information.

The data clearly indicates that bulky, heterocyclic substituents at the R4 position, such as morpholine and 2-methylpyrrolidine, significantly enhance both EGFR and CDK2 inhibitory activity, as well as cellular potency against the MCF-7 breast cancer cell line.[2] This suggests these groups are making favorable interactions in a hydrophobic pocket. Compound 5e , with a 2-methylpyrrolidin-1-yl group, was particularly potent against CDK2, with an IC50 of 13 nM, which is more potent than the reference inhibitor dinaciclib.[2]

Molecular Docking Insights: Docking studies of these compounds into the ATP-binding sites of EGFR and CDK2 revealed that the indole-2-carboxamide core forms the expected hydrogen bonds with the hinge region. The phenethyl group and its terminal substituent extend into a hydrophobic pocket, with the more active compounds forming additional favorable interactions.[7]

G

Experimental Protocol: Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity, including radiometric assays, and fluorescence- or luminescence-based assays.[9] Homogeneous time-resolved fluorescence (HTRF) and AlphaLISA are popular choices for high-throughput screening due to their sensitivity and robustness.[7][10]

Step-by-Step Kinase Assay (Generic TR-FRET based):

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (often a biotinylated peptide), ATP solution, and detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

  • Compound Dispensing: Dispense serial dilutions of the 2-carboxamide derivatives into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be close to the Km of the kinase to accurately determine the potency of ATP-competitive inhibitors. The reaction is allowed to proceed for a time that ensures linear product formation.

  • Reaction Quench and Detection: Stop the reaction by adding EDTA, which chelates the Mg2+ required for kinase activity. Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Signal Reading: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SAR of 2-Carboxamide Derivatives as GPCR Modulators

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of modern medicines.[11] Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous ligand binding site, offers opportunities for greater receptor subtype selectivity and a more nuanced "fine-tuning" of receptor signaling.[12]

Case Study: Indole-2-carboxamides as Allosteric Modulators of the CB1 Receptor

The cannabinoid receptor 1 (CB1) is a GPCR involved in a wide range of physiological processes, and its modulation is a therapeutic strategy for pain, anxiety, and other neurological disorders.[12] Indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor.[13]

Structural Determinants of Allosteric Modulation: A seminal study on indole-2-carboxamide allosteric modulators of the CB1 receptor revealed key SAR insights.[13]

  • Indole Core: The indole ring itself is important for maintaining high binding affinity to the allosteric site.[13]

  • C3-Substituent: The nature of the substituent at the C3 position of the indole ring has a significant impact on the allosteric effect. A longer alkyl chain, such as a pentyl group, was found to be optimal in one study.[13]

  • N-Phenethyl Group: Similar to the kinase inhibitors, an N-phenethyl group on the carboxamide is a common feature. Substituents on this phenyl ring can fine-tune the modulator's properties. A dimethylamino group at the para position was found to be favorable.[13]

Table 2: Quantitative Analysis of Indole-2-Carboxamide CB1 Allosteric Modulators [13]

CompoundC3-SubstituentN-Phenethyl SubstituentK_B (nM)Cooperativity (α)
ORG27569 (1) Ethyl4-(piperidin-1-yl)--
11j Pentyl4-(dimethylamino)167.316.55

K_B represents the equilibrium dissociation constant for the allosteric modulator. The cooperativity factor (α) describes the magnitude of the effect of the allosteric modulator on the binding of the orthosteric ligand.

Compound 11j emerged as a particularly robust CB1 allosteric modulator, exhibiting a high binding cooperativity factor and potent antagonism of agonist-induced G-protein activation.[13]

Mechanistic Insights from Structural Biology: The crystal structure of the CB1 receptor in complex with an agonist and the negative allosteric modulator (NAM) ORG27569 revealed that the NAM binds to an extrahelical site within the inner leaflet of the cell membrane.[14] This binding sterically blocks the conformational changes in the transmembrane helices required for full receptor activation.[2]

G

Experimental Protocol: GPCR Calcium Mobilization Assay

Many GPCRs, particularly those that couple to Gq proteins, signal through the release of intracellular calcium. This can be monitored using calcium-sensitive fluorescent dyes. For GPCRs that do not naturally couple to Gq, co-expression with a promiscuous G-protein like Gα16 can enable their study using this assay format.[15]

Step-by-Step Calcium Mobilization Assay:

  • Cell Culture: Seed cells expressing the GPCR of interest in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate in the dark at 37°C.

  • Compound Addition: Place the cell plate in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation). Add the 2-carboxamide allosteric modulator and incubate.

  • Agonist Stimulation and Signal Reading: Inject the orthosteric agonist and immediately begin reading the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium release.

  • Data Analysis: The change in fluorescence is plotted against time. To determine the effect of the allosteric modulator, agonist dose-response curves are generated in the presence of various concentrations of the modulator. A leftward shift in the dose-response curve indicates positive allosteric modulation of agonist potency, while an increase in the maximum response indicates modulation of efficacy.

Conclusion and Future Directions

The 2-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. The structure-activity relationships discussed in this guide highlight several key principles for the design of potent and selective modulators of kinases and GPCRs. The core heterocycle provides the anchor for target engagement, while the N-substituent of the carboxamide offers a vector for exploring hydrophobic pockets and fine-tuning physicochemical properties.

Future efforts in this field will likely focus on several key areas:

  • Structure-Based Design: The increasing availability of high-resolution crystal and cryo-EM structures of drug targets in complex with ligands will enable more precise structure-based design of 2-carboxamide derivatives with improved selectivity and reduced off-target effects.[16][17]

  • Fragment-Based Approaches: The use of fragment-based screening can identify novel, efficient interactions that can be elaborated into more potent 2-carboxamide leads.

  • Targeting Allosteric Sites: The pursuit of allosteric modulators, as exemplified by the CB1 receptor case study, will continue to be a major focus, offering the potential for safer and more effective drugs.

  • Bioisosteric Replacement: The exploration of bioisosteres for the carboxamide group may lead to derivatives with improved pharmacokinetic profiles, such as enhanced cell permeability or metabolic stability.

By integrating advanced synthetic chemistry, rigorous biological evaluation, and cutting-edge structural and computational biology, the full therapeutic potential of 2-carboxamide derivatives can be realized.

References

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  • A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). (2025, April 17). SBH Sciences. Retrieved from [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). Europe PMC. Retrieved from [Link]

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  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (n.d.). PMC. Retrieved from [Link]

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  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). PMC. Retrieved from [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). PMC. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). (n.d.). PubMed. Retrieved from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC. Retrieved from [Link]

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  • Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage. (2017, October 18). NIH. Retrieved from [Link]

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  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC. Retrieved from [Link]

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Sources

Exploratory

The 2-Carboxamide Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Foreword: The Enduring & Evolving Role of a Classic Functional Group In the landscape of medicinal chemistry, certain structural motifs consistently reappear, proving their worth across a multitude of therapeutic targets...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring & Evolving Role of a Classic Functional Group

In the landscape of medicinal chemistry, certain structural motifs consistently reappear, proving their worth across a multitude of therapeutic targets. The 2-carboxamide is one such "privileged scaffold."[1] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, has cemented its place in the drug discovery arsenal. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. We will dissect the therapeutic potential of the 2-carboxamide, not as a static entity, but as a dynamic pharmacophore whose strategic deployment can unlock potency, selectivity, and desirable pharmacokinetic profiles. We will explore the causality behind its efficacy in diverse fields, from battling infectious diseases to combating the complexities of cancer and neurological disorders.

The 2-Carboxamide as a Versatile Pharmacophore: A Structural and Functional Analysis

The unassuming 2-carboxamide functional group, characterized by an amide linked to the second position of a heterocyclic or aromatic ring, possesses a unique combination of electronic and steric properties. The amide bond itself is relatively stable to metabolic degradation, and its planar nature can impart a degree of conformational rigidity to a molecule.[1] Crucially, the amide protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows 2-carboxamide-containing molecules to form robust and specific interactions with biological targets, a cornerstone of their therapeutic success.[2]

Logical Relationship: From Structure to Function

G cluster_structure Structural Features cluster_function Functional Consequences Planar_Amide Planar Amide Bond Target_Binding High-Affinity Target Binding Planar_Amide->Target_Binding Conformational Rigidity HB_Donors Hydrogen Bond Donors (N-H) HB_Donors->Target_Binding Specific Interactions HB_Acceptor Hydrogen Bond Acceptor (C=O) HB_Acceptor->Target_Binding Directional Bonding Synthetic_Tractability Synthetic Tractability Scaffold_for_Diversity Scaffold for Library Synthesis Synthetic_Tractability->Scaffold_for_Diversity Selectivity Improved Selectivity Target_Binding->Selectivity PK_Properties Favorable PK Properties Scaffold_for_Diversity->PK_Properties Optimization

Caption: The interplay between the structural features of the 2-carboxamide and its functional advantages in drug design.

Therapeutic Applications of 2-Carboxamide Derivatives: A Mechanistic Exploration

The versatility of the 2-carboxamide scaffold is evident in its successful application across a wide spectrum of diseases. Here, we delve into specific therapeutic areas, examining the mechanism of action and providing illustrative examples.

Anticancer Agents: Targeting the Machinery of Malignancy

The 2-carboxamide moiety is a recurring theme in the design of potent and selective anticancer agents.[2] Its ability to interact with the active sites of key enzymes and receptors involved in cancer progression makes it an invaluable tool for oncological drug discovery.

Mechanism of Action: Kinase Inhibition

A significant number of 2-carboxamide-containing anticancer drugs function as kinase inhibitors. These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. The 2-carboxamide group often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket, leading to potent and often selective inhibition.

A prime example is Afatinib , an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The pyridine-2-carboxamide moiety in afatinib is instrumental in its binding to the kinase domain.

Signaling Pathway: EGFR Inhibition by Afatinib

EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Afatinib Afatinib (2-carboxamide) Afatinib->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Afatinib, featuring a 2-carboxamide, inhibits EGFR signaling, blocking downstream pathways and reducing cancer cell proliferation and survival.

Quantitative Data: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

Recent studies have highlighted the potent antiproliferative activity of novel indole-2-carboxamide derivatives against various cancer cell lines.[2][3] The following table summarizes the IC50 values for a selection of these compounds.

Compound IDTarget Cell LineIC50 (µM)
12 K-562 (Leukemia)0.33[2]
14 K-562 (Leukemia)0.61[2]
4 K-562 (Leukemia)0.61[2]
10 HCT-116 (Colon Cancer)1.01[2]
5e CDK20.013[3]
5h CDK20.011[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-carboxamide derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antiviral Agents: A Broad-Spectrum Defense

The 2-carboxamide moiety is a key feature in several antiviral drugs, demonstrating efficacy against a range of viruses.

Mechanism of Action: Nucleoside Analogs

Many antiviral 2-carboxamide derivatives are nucleoside analogs, which mimic naturally occurring nucleosides and interfere with viral replication. Ribavirin , a broad-spectrum antiviral agent, is a prime example. It is a guanosine analog with a 1,2,4-triazole-3-carboxamide moiety replacing the guanine base.[4] Ribavirin is converted in the cell to its active triphosphate form, which can then inhibit viral RNA-dependent RNA polymerase, leading to a decrease in viral replication. It is also thought to induce mutations in the viral genome, a mechanism known as "error catastrophe."

Experimental Workflow: Antiviral EC50 Determination

G Cell_Culture 1. Plate Host Cells Viral_Infection 2. Infect Cells with Virus Cell_Culture->Viral_Infection Compound_Addition 3. Add 2-Carboxamide Derivative (Serial Dilutions) Viral_Infection->Compound_Addition Incubation 4. Incubate Compound_Addition->Incubation CPE_Assay 5. Quantify Viral Cytopathic Effect (CPE) or Viral Titer Incubation->CPE_Assay EC50_Calculation 6. Calculate EC50 CPE_Assay->EC50_Calculation

Caption: A generalized workflow for determining the half-maximal effective concentration (EC50) of antiviral 2-carboxamide compounds.

Quantitative Data: Antiviral Activity of Selected 2-Carboxamide Derivatives

CompoundVirusAssayEC50 (µM)
GRL-0617 SARS-CoV-2 PLproDUB enzymatic assay1.7[5]
Ribavirin Hepatitis C VirusCell-basedVaries by genotype and assay
Anticonvulsant Agents: Modulating Neuronal Excitability

Carboxamide derivatives have a long-standing history in the treatment of epilepsy. The core mechanism of action for many of these drugs involves the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By stabilizing the inactivated state of these channels, 2-carboxamide anticonvulsants reduce the repetitive firing of neurons that underlies seizure activity.

Pharmacokinetic Profile of 2-Carboxamide Anticonvulsants

DrugOral Absorption (%)Protein Binding (%)Half-life (h)Active Metabolite
Carbamazepine Variable70-8012-17 (autoinduction)Carbamazepine-10,11-epoxide
Oxcarbazepine >95~408-10Licarbazepine
Eslicarbazepine Acetate ~95<4013-20Eslicarbazepine

Data compiled from publicly available pharmacokinetic studies.

Antibacterial Agents: A Renewed Focus

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. The 2-carboxamide scaffold has emerged as a promising starting point for the development of new classes of antibiotics. For instance, certain pyrrole-2-carboxamide derivatives have shown activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Prepare Inoculum: Culture bacteria overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the 2-carboxamide compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthetic Strategies and Optimization

The synthetic accessibility of the 2-carboxamide moiety is a key advantage in its widespread use. A common and robust method for its formation is the coupling of a carboxylic acid with an amine.

General Synthetic Scheme: Amide Coupling

G Reactants R-COOH + R'-NH2 Product R-CO-NH-R' Reactants->Product Base (e.g., DIPEA) Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Product

Caption: A simplified representation of a standard amide coupling reaction to form a 2-carboxamide.

Detailed Synthetic Protocol: Synthesis of an Indole-2-Carboxamide Derivative

This protocol describes a typical procedure for the synthesis of an N-substituted indole-2-carboxamide.

  • Acid Activation: To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

Bioisosteric Replacement: A Strategy for Optimization

While the 2-carboxamide group offers many advantages, it can sometimes be associated with poor metabolic stability or undesirable pharmacokinetic properties.[6] Bioisosteric replacement is a powerful strategy to address these challenges.[7][8] This involves substituting the carboxamide with a different functional group that has similar steric and electronic properties but improved metabolic stability or other characteristics. Common bioisosteres for the amide group include triazoles, oxazoles, and other five-membered heterocycles.[8]

Clinical Perspectives and Future Directions

The therapeutic potential of the 2-carboxamide scaffold is not merely theoretical; numerous drugs incorporating this moiety are in clinical use and many more are in various stages of clinical development.

Selected 2-Carboxamide Drugs in Clinical Trials

DrugTarget/MechanismIndicationPhase
Afatinib EGFR inhibitorNon-Small Cell Lung CancerApproved[9][10]
Ribavirin Nucleoside analogHepatitis CApproved[11][12][13]
Pemigatinib + Afatinib FGFR/EGFR inhibitorAdvanced Solid TumorsPhase I[14]

The continued exploration of novel 2-carboxamide derivatives holds immense promise. The ability to fine-tune their properties through synthetic modifications, guided by a deep understanding of their structure-activity relationships and binding modes, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. As our understanding of complex disease biology grows, the rational design of 2-carboxamide-based molecules targeting novel pathways will remain a vibrant and fruitful area of research in medicinal chemistry.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Institutes of Health. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Tolerance and efficacy of oral ribavirin treatment of chronic hepatitis C: a multicenter trial. PubMed. [Link]

  • The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). ScienceDirect. [Link]

  • BIBW 2992 (Afatinib) Versus Chemotherapy as First Line Treatment in NSCLC With EGFR Mutation. ClinicalTrials.gov. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]

  • Antiviral nucleoside analogs. (2021). National Institutes of Health. [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. National Institutes of Health. [Link]

  • IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... ResearchGate. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2026). ChemRxiv. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

  • Ribavirin – Knowledge and References. Taylor & Francis. [Link]

  • Search for afatinib gefitinib. EU Clinical Trials Register. [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

  • Pemigatinib + Afatinib in Advanced Refractory Solid Tumors. ClinicalTrials.gov. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Synthesis and antiviral activities of new acyclic and “double-headed” nucleoside analogues. ScienceDirect. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Publications. [Link]

  • Randomised trial of interferon alpha2b plus ribavirin for 48 weeks or for 24 weeks versus interferon alpha2b plus placebo for 48 weeks for treatment of chronic infection with hepatitis C virus. International Hepatitis Interventional Therapy Group (IHIT). PubMed. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. bioRxiv. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Afatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

  • Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads. MDPI. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. (2022). National Institutes of Health. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. [Link]

  • Clinical Trial Results. HCV Treatment Information Project. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025). ResearchGate. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Int. J. Mol. Sci., Volume 26, Issue 2 (January-2 2025) – 433 articles. MDPI. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]

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  • Drug trio found to block tumour resistance in pancreatic cancer models. (2026). Drug Target Review. [Link]

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Foundational

Pharmacological properties of pyridine-2-carboxamide compounds

From Kinase Modulation to Phage Therapy Adjuvants Executive Summary The pyridine-2-carboxamide (picolinamide) scaffold represents a "privileged structure" in modern medicinal chemistry. Distinguished by its planar topolo...

Author: BenchChem Technical Support Team. Date: February 2026

From Kinase Modulation to Phage Therapy Adjuvants

Executive Summary

The pyridine-2-carboxamide (picolinamide) scaffold represents a "privileged structure" in modern medicinal chemistry. Distinguished by its planar topology and bidentate chelating potential (N,O-donor system), this moiety serves as a versatile pharmacophore capable of engaging diverse biological targets—from human kinases involved in immuno-oncology to bacterial immune systems. This technical guide analyzes the pharmacological properties of pyridine-2-carboxamide derivatives, focusing on their role as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, SHP2 allosteric modulators, and emerging adjuvants in phage therapy.

Medicinal Chemistry & Structural Properties[1][2][3][4][5][6][7][8]

The pyridine-2-carboxamide core functions as a robust hydrogen bond donor/acceptor system. Its pharmacological utility is driven by three key electronic features:

  • Bidentate Chelation: The pyridine nitrogen and the amide oxygen can form stable 5-membered chelate rings with divalent metal ions (Zn²⁺, Cu²⁺), a mechanism critical for inhibiting metalloenzymes.

  • Conformational Rigidity: The intramolecular hydrogen bond between the amide proton and the pyridine nitrogen locks the molecule in a planar conformation, facilitating intercalation into DNA or pi-stacking within kinase ATP-binding pockets.

  • Electronic Tunability: Substitutions at the C4 and C6 positions allow for precise modulation of lipophilicity (LogP) and metabolic stability without disrupting the core binding motif.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue / CharacteristicPharmacological Relevance
Molecular Weight ~122.12 g/mol (Core)Fragment-based drug discovery (FBDD) starting point.
H-Bond Donors 1 (Amide NH)Critical for hinge region binding in kinases.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Facilitates water-mediated bridging in receptor pockets.
pKa (Pyridine N) ~3.5 - 4.0Weakly basic; ensures solubility in acidic tumor microenvironments.
Coordination N,O-bidentateHigh affinity for Zn²⁺ active sites (e.g., HDACs, metalloproteases).
Immuno-Oncology: Kinase Inhibition[4][7][9][10]

The most significant recent application of pyridine-2-carboxamides is in the inhibition of HPK1 (MAP4K1) and SHP2 , key regulators of T-cell exhaustion.

2.1 HPK1 Inhibition (T-Cell Activation)

HPK1 is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[1][2][3] Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the recruitment of the 14-3-3 complex and subsequent degradation of the signaling complex.

  • Mechanism: Pyridine-2-carboxamide derivatives (e.g., Compound 19 ) bind to the ATP-binding pocket of HPK1.

  • Efficacy: These inhibitors prevent SLP-76 phosphorylation, thereby sustaining TCR signaling and reversing T-cell exhaustion in the tumor microenvironment.

  • Data: In murine colorectal models (CT26), Compound 19 demonstrated a Tumor Growth Inhibition (TGI) of 94.3% when combined with anti-PD-1 therapy [1].[2][3]

2.2 SHP2 Allosteric Inhibition

SHP2 is a phosphatase that acts as a central node in the RAS/MAPK signaling pathway.

  • Compound C6: A substituted pyridine carboxamide identified as a potent allosteric inhibitor.[4]

  • Potency: IC₅₀ = 0.13 nM against SHP2.[4]

  • In Vivo: Oral administration (30 mg/kg) resulted in 69.5% TGI in MV-4-11 xenograft models, significantly reducing M2-like tumor-associated macrophages [3].

Visualization: HPK1 Signaling & Inhibition

The following diagram illustrates the pathway by which pyridine-2-carboxamide inhibitors restore T-cell function.

HPK1_Pathway TCR TCR Activation HPK1_Active HPK1 Kinase (Activated) TCR->HPK1_Active Stimulates SLP76 SLP-76 (Adaptor Protein) HPK1_Active->SLP76 Phosphorylates Inhibitor Pyridine-2-Carboxamide (Compound 19) Inhibitor->HPK1_Active Blocks ATP Binding SLP76_P p-SLP-76 (Ser376) SLP76->SLP76_P Normal Path Activation Sustained T-Cell Proliferation SLP76->Activation If HPK1 Blocked Degradation Ubiquitination & Proteasomal Degradation SLP76_P->Degradation Exhaustion T-Cell Exhaustion Degradation->Exhaustion

Figure 1: Mechanism of Action for HPK1 inhibition.[1] The inhibitor blocks the phosphorylation of SLP-76, preventing the degradation cascade that leads to T-cell exhaustion.

Emerging Application: Phage Therapy Adjuvants

A 2026 study has highlighted a novel role for imidazo[1,2-a]pyridine-6-carboxamide (IP6C) , a derivative of the core scaffold, in overcoming bacterial resistance to bacteriophages [2].

  • Target: The bacterial Thoeris defense system (Type II), specifically the NAD+ consumption pathway.

  • Mechanism: IP6C acts as a decoy substrate. It inhibits the histidine-dependent signaling required for Thoeris activation. Instead of producing the immune signaling molecule, the bacterial protein produces a conjugate of the inhibitor, effectively "jamming" the defense system.

  • Outcome: Resensitization of multidrug-resistant Pseudomonas aeruginosa to therapeutic phages.

Experimental Protocols
4.1 General Synthesis of Pyridine-2-Carboxamide Derivatives

This protocol describes the conversion of picolinic acid derivatives to their corresponding amides via an acid chloride intermediate. This method ensures high yield and purity for SAR studies.

Reagents:

  • Substituted Picolinic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM, Anhydrous)

  • Appropriate Amine (1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

Step-by-Step Methodology:

  • Activation: Suspend the picolinic acid derivative in anhydrous DCM (0.2 M) under nitrogen atmosphere at 0°C.

  • Chlorination: Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acyl chloride).

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the amine and TEA dropwise.

  • Completion: Stir at RT for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

4.2 HPK1 Kinase Assay (In Vitro Validation)

To validate the pharmacological activity of synthesized compounds.

  • Enzyme Prep: Recombinant human HPK1 (hHPK1) kinase domain.

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide substrate.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Triton X-100.

  • Protocol:

    • Incubate compound (serial dilution in DMSO) with hHPK1 for 15 mins.

    • Initiate reaction with ATP (Km concentration) and ³³P-ATP.

    • Incubate at RT for 60 mins.

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash with 0.75% phosphoric acid.

    • Measure radioactivity via scintillation counting.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the pyridine ring based on recent data [1][3].

PositionSubstituentEffect on ActivityTarget Specificity
C-2 (Amide) N-Aryl / N-HeteroarylCritical for H-bonding in the hinge region. Bulky groups improve selectivity.Kinases (HPK1, VEGFR)
C-4 Electron-Donating (-OMe)Increases electron density on Pyridine N; enhances antiproliferative activity.Cytotoxicity (HeLa, MCF-7)
C-6 Halogen (F, Cl)Modulates pKa and metabolic stability. Fluorine often improves potency.SHP2, HPK1
Ring Fusion Imidazo[1,2-a]Enhances DNA intercalation and cell cycle arrest (G2/M).Bacterial Thoeris / DNA
Visualization: Synthesis Workflow

Synthesis_Flow Start Picolinic Acid Derivative Activation Activation (Oxalyl Chloride/DMF) Start->Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate - HCl, - CO, - CO2 Coupling Amine Coupling (R-NH2 / TEA) Intermediate->Coupling Product Pyridine-2-Carboxamide Target Coupling->Product Nucleophilic Acyl Substitution

Figure 2: General synthetic pathway for the generation of pyridine-2-carboxamide libraries.

References
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (ACS), 2024. URL:[Link][3]

  • Disarming bacterial immune systems to diversify phage therapy. Source: Cell Host & Microbe, 2026.[5] URL:[Link][5]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[4] URL:[Link][4]

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI, 2023. URL:[Link]

Sources

Exploratory

Role of 2-carboxamide functional group in drug design

Technical Guide: The Strategic Role of the 2-Carboxamide Functional Group in Drug Design Executive Summary The 2-carboxamide motif—specifically when attached to heteroaromatic scaffolds like pyridine, pyrazine, or indole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Strategic Role of the 2-Carboxamide Functional Group in Drug Design

Executive Summary

The 2-carboxamide motif—specifically when attached to heteroaromatic scaffolds like pyridine, pyrazine, or indole—is not merely a linker; it is a privileged pharmacophore in medicinal chemistry. Its utility spans three critical dimensions: conformational control via intramolecular hydrogen bonding (IMHB), bioisosteric interactions within enzyme active sites (particularly kinase hinge regions), and metabolic modulation (acting as both a stable motif and a prodrug trigger). This guide dissects the physicochemical and mechanistic rationale for deploying 2-carboxamides in lead optimization.

Part 1: Physicochemical Mechanics & Conformational Locking

The placement of a carboxamide group at the C2 position relative to a ring nitrogen (e.g., pyridine-2-carboxamide) creates a unique electronic environment distinct from its C3 or C4 isomers.

The "Conformational Lock" Effect

In 2-heteroaromatic carboxamides, the amide proton often forms a stable Intramolecular Hydrogen Bond (IMHB) with the ring nitrogen. This interaction creates a pseudo-cyclic 5- or 6-membered ring system, planarizing the molecule.

  • Impact on Permeability: By "hiding" the hydrogen bond donor (NH) and the acceptor (Ring N) internally, the effective Polar Surface Area (PSA) is reduced. This mimics a more lipophilic state, enhancing passive membrane permeability without changing the actual atom count.

  • Impact on Entropy: The molecule is pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

Electronic Pincer (Chelation)

The proximity of the ring nitrogen and the amide carbonyl oxygen allows the 2-carboxamide group to act as a bidentate ligand. This is critical in metalloenzyme inhibitors (e.g., HIV Integrase, Histone Deacetylases) where the motif chelates metal cofactors (Zn²⁺, Mg²⁺).

Part 2: Mechanistic Case Studies in Drug Architecture

The "Hinge Binder" in Kinase Inhibitors

In kinase drug design, the ATP-binding pocket (hinge region) requires precise H-bond donor/acceptor motifs. The 2-carboxamide group is a frequent surrogate for the adenine ring of ATP.

  • Mechanism: The amide NH acts as a donor to the backbone carbonyl of the hinge residue, while the amide carbonyl (or the adjacent ring nitrogen) accepts a proton from the backbone NH.

  • Example: JAK inhibitors often utilize amide-substituted heteroaromatics to achieve high selectivity.

The Prodrug Mechanism: Pyrazinamide (TB Therapy)

Pyrazinamide (PZA) represents the most sophisticated use of the 2-carboxamide as a "Trojan Horse." It is chemically stable at neutral pH but hydrolytically labile in the specific environment of Mycobacterium tuberculosis.

Pathway Visualization: The following diagram illustrates the bio-activation of Pyrazinamide.

PZA_Mechanism PZA Pyrazinamide (Prodrug) Entry Passive Diffusion into M.tb PZA->Entry PncA Pyrazinamidase (Enzyme pncA) Entry->PncA Cytoplasm POA Pyrazinoic Acid (Active Toxin) PncA->POA Hydrolysis Efflux Efflux Pump POA->Efflux Active Transport Protonation Protonation (Acidic pH 5.5) Efflux->Protonation Extracellular Acidic Milieu HPOA H-POA (Re-entry) Protonation->HPOA Passive Diffusion Target Target Disruption: 1. Membrane Potential 2. Ribosomal Trans-translation (RpsA) 3. FAS-I Inhibition HPOA->Target Intracellular Accumulation

Caption: The "Recycling" mechanism of Pyrazinamide.[1] The 2-carboxamide is hydrolyzed to the acid, which accumulates due to ion trapping in the acidic environment of the pathogen.

Allosteric Modulation: Indole-2-carboxamides

Unlike the orthosteric binding in kinases, indole-2-carboxamides have emerged as allosteric modulators for GPCRs, specifically the Cannabinoid Receptor 1 (CB1).[2]

  • Design Logic: The indole scaffold provides a hydrophobic core that anchors into lipid-facing pockets, while the 2-carboxamide directs specific polar interactions that alter the receptor's conformation, dampening downstream signaling without completely blocking the active site.

Part 3: Synthetic Protocols

Reliable installation of the 2-carboxamide group is critical for SAR (Structure-Activity Relationship) studies. Below is a high-fidelity protocol for generating amide libraries from heteroaromatic carboxylic acids.

Protocol: High-Efficiency Amide Coupling (HATU Method)

Rationale: 2-heteroaromatic acids (e.g., picolinic acid) are prone to decarboxylation or forming unreactive N-acylurea byproducts with standard carbodiimides (EDC). HATU is selected for its rapid kinetics and ability to suppress racemization (if chiral centers are present).

Materials:

  • Substrate: Heteroaromatic Carboxylic Acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
    ). Add DIPEA (2.0 equiv) and stir for 5 minutes.
    
  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (OBt/OAt active ester).

  • Amine Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: If conversion < 50% after 4 hours, heat to 50°C. Steric hindrance at the C3 position often requires thermal energy.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Synthetic Pathway Visualization:

Synthesis_Workflow Start Heteroaromatic Acid (COOH) Activation Activation Phase: + HATU + DIPEA (Formation of Active Ester) Start->Activation DMF, RT, 15 min Coupling Coupling Phase: + R-NH2 (Nucleophilic Attack) Activation->Coupling RT to 50°C, 2-4h Workup Workup: EtOAc Extraction NaHCO3 Wash Coupling->Workup Final Target 2-Carboxamide Workup->Final Purification

Caption: Optimized HATU-mediated amidation workflow for heteroaromatic substrates.

Part 4: Experimental Validation (Self-Validating Systems)

To confirm the role of the 2-carboxamide in solubility and binding, the following assays are standard.

Thermodynamic Solubility Assay (HPLC-Based)

Rationale: Unlike kinetic solubility (turbidimetry), this protocol measures the equilibrium concentration, which is critical for oral bioavailability predictions.

  • Preparation: Add excess solid compound (approx. 1 mg) to 0.5 mL of PBS buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 µm) to remove undissolved solid.

  • Quantification: Inject the filtrate into HPLC-UV. Calculate concentration using a calibration curve of the compound in DMSO.

  • Validation: If the 2-carboxamide is working as a "solubilizing group" via H-bonding with water, solubility should significantly exceed that of the phenyl analog.

Intramolecular H-Bond Verification (NMR)
  • Protocol: Measure

    
    H NMR in 
    
    
    
    (non-polar) vs.
    
    
    (polar).
  • Indicator: A sharp downfield shift (> 8.0 ppm) of the amide NH in

    
     that is relatively insensitive to concentration changes indicates a strong intramolecular H-bond (conformational lock). In DMSO, this bond may break, causing an upfield shift.
    

References

  • Zhang, Y., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications. [Link]

  • Vale, N., et al. (2009). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of Medicinal Chemistry. [Link]

  • Kozikowski, A. P., et al. (2011). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

  • Grosch, A. A., et al. (2018).[3] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Hydrogen Bonding Patterns in 2-Carboxamide Crystal Structures

The following technical guide details the hydrogen bonding architectures inherent to 2-carboxamide derivatives, with a specific focus on pyridine-2-carboxamide (picolinamide) scaffolds. This guide is structured for appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrogen bonding architectures inherent to 2-carboxamide derivatives, with a specific focus on pyridine-2-carboxamide (picolinamide) scaffolds. This guide is structured for application scientists and crystal engineers optimizing solid-state forms in drug development.[1]

Technical Whitepaper | Solid-State Chemistry & Crystal Engineering

Executive Summary

The 2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, capable of acting as both a hydrogen bond donor (D) and acceptor (A).[1] Its crystallographic behavior is governed by a competition between a conformation-locking intramolecular S(5) motif and robust intermolecular R²₂(8) synthons .[1] Understanding this interplay is critical for modulating solubility, bioavailability, and polymorphic stability in active pharmaceutical ingredients (APIs).[1] This guide provides a structural analysis of these patterns and methodologies for their control.

Structural Fundamentals: The 2-Carboxamide Moiety

In the context of crystal engineering, the 2-carboxamide group (typically pyridine-2-carboxamide) introduces a multipoint recognition site. The nitrogen of the pyridine ring and the amide group create an ADDA (Acceptor-Donor-Donor-Acceptor) or DDA array depending on the protonation state and conformation.

Conformational Gating (Syn vs. Anti)

The primary determinant of the crystal packing is the torsion angle between the amide plane and the aromatic ring.

  • Syn-Periplanar (Planar): The amide nitrogen is on the same side as the pyridine nitrogen.[1] This facilitates an intramolecular hydrogen bond.[1][2][3]

  • Anti-Periplanar (Twisted): The amide oxygen is on the same side as the pyridine nitrogen.[1] This exposes the donor/acceptor sites for intermolecular networking.[1]

Core Hydrogen Bonding Motifs

The following graph-set notations (Etter rules) describe the dominant patterns observed in Cambridge Structural Database (CSD) surveys of 2-carboxamides.

The Intramolecular S(5) "Virtual Ring"

Unlike 2-hydroxybenzamides which form S(6) rings, pyridine-2-carboxamides form a five-membered S(5) intramolecular ring.[1]

  • Mechanism: The amide N–H acts as the donor, and the pyridine N acts as the acceptor.[4]

  • Effect: This interaction locks the molecule in a planar conformation, reducing the entropic penalty during crystallization but potentially lowering aqueous solubility by masking polar groups.

  • Energetics: DFT calculations typically show this conformation is energetically favored by 2–5 kcal/mol in the gas phase.[1]

The Intermolecular R²₂(8) Dimer

This is the most robust homosynthon for primary amides.[1]

  • Structure: Two amide groups face each other, forming a cyclic dimer via complementary N–H···O=C bonds.[1][4][5]

  • Graph Set: R²₂(8) (2 donors, 2 acceptors, 8 atoms in the ring).[1][4][6][7]

  • Prevalence: In the absence of strong competing acids, this dimer dominates the packing.

The C(4) Chain

When steric bulk or competing synthons disrupt the dimer, 2-carboxamides often form infinite 1D chains.[1]

  • Structure: A "head-to-tail" arrangement where the amide N–H of one molecule bonds to the Carbonyl O of the next.[7]

  • Graph Set: C(4) (Infinite chain, 4-atom repeat unit).[1][4][8]

Visualization of Signaling Pathways & Motifs

The following diagram illustrates the competitive pathways between intramolecular locking and intermolecular networking, along with the resulting crystal motifs.

G cluster_Conformation Conformational Equilibrium cluster_Motifs Crystallographic Motifs (Graph Sets) Molecule 2-Carboxamide Molecule (Free in Solution) Syn Syn-Conformation (Planar) Molecule->Syn Low Polarity Solvent (Intramolecular H-Bond) Anti Anti-Conformation (Twisted) Molecule->Anti High Polarity/Protic Solvent (Solvation Stabilized) S5 Motif: S(5) Intramolecular Lock (N-H...N_py) Syn->S5 Crystallization R22_8 Motif: R²₂(8) Intermolecular Dimer (Amide-Amide) Anti->R22_8 Self-Association C4 Motif: C(4) Infinite Chain (Head-to-Tail) Anti->C4 Steric Hindrance S5->R22_8 Synthon Competition (High Concentration)

Caption: Pathway selection for 2-carboxamide crystallization. S(5) locks planarity; R²₂(8) drives packing.[1]

Crystal Engineering Strategies (Cocrystals)

In drug development, 2-carboxamides are often cocrystallized with carboxylic acids to alter physicochemical properties.[1]

The Acid-Amide Heterosynthon

When a carboxylic acid coformer is introduced, the Acid-Amide Heterosynthon often displaces the Amide-Amide homodimer.[1]

  • Interaction: Acid O–H[1][5][9]···O=C (Amide) and Amide N–H[1][4]···O=C (Acid).[1][5][10][11]

  • Stability: This heterosynthon is supramolecularly "robust" and is a primary target for solubility enhancement.[1]

  • Graph Set: R²₂(8) (Same notation as the homodimer, but chemically distinct).

Quantitative Comparison of Motifs
Motif TypeGraph SetInteraction Energy (est.)Key Geometric Feature
Intramolecular S(5) 2–5 kcal/molPlanarizes molecule; N...N dist ~2.6 Å
Homodimer R²₂(8) 8–12 kcal/molCentrosymmetric; planar interface
Chain C(4) 4–6 kcal/mol (per bond)Glide plane or screw axis symmetry
Heterosynthon R²₂(8) 10–15 kcal/molAcid-Amide pairing; highly directional

Experimental & Computational Protocols

Protocol: Validating the S(5) Motif via IR Spectroscopy

Objective: Distinguish between intramolecularly bonded (S5) and intermolecularly bonded forms in the solid state.[1]

  • Sample Preparation: Prepare a 1% w/w dispersion of the analyte in dry KBr or Nujol.[1]

  • Data Collection: Collect FT-IR spectrum (4000–400 cm⁻¹), 64 scans, 2 cm⁻¹ resolution.[1]

  • Analysis of N-H Stretch:

    • Free/Weakly Bonded: Sharp bands >3400 cm⁻¹.[1]

    • Intermolecular (R²₂(8)): Broad, intense bands shifted to 3150–3350 cm⁻¹.[1]

    • Intramolecular (S(5)): Look for a sharp, red-shifted band distinct from the broad intermolecular hump.[1] Note: S(5) is often subtle; solution-phase NMR (dilution studies) is the secondary validation method.

  • Validation: Perform dilution studies in CDCl₃. If the N-H chemical shift is concentration-independent, the H-bond is intramolecular (S(5)).[1]

Protocol: Computational Prediction of Polymorph Risk

Objective: Determine if the S(5) conformer is stable enough to cause polymorphism.[1]

  • Conformational Scan: Using DFT (e.g., B3LYP/6-31G*), perform a relaxed potential energy surface (PES) scan of the Amide-Ring torsion angle (0° to 360° in 10° steps).[1]

  • Energy Calculation: Identify minima corresponding to syn (S5) and anti geometries.

  • Delta E Analysis:

    • If

      
       kcal/mol: The crystal will likely contain only the syn form.[1]
      
    • If

      
       kcal/mol: High risk of polymorphism; screen solvents with varying polarity.[1]
      

References

  • Delgado, G. E., et al. (2012).[1] Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications. Link

  • Aakeröy, C. B., et al. (2002).[1] Crystal engineering: strategies and architectures. Acta Crystallographica Section B. Link

  • Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link[1]

  • Vishweshwar, P., et al. (2003).[1] Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications.[1][12] Link

  • Cambridge Crystallographic Data Centre (CCDC). Graph Set Analysis of Hydrogen Bond Patterns. Link

Sources

Exploratory

Biological Activity of Indole-2-Carboxamide Analogs: A Technical Guide

Abstract The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its capacity to engage diverse biological targets through precise hydrogen bonding and hydrophobic int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its capacity to engage diverse biological targets through precise hydrogen bonding and hydrophobic interactions. This guide provides a technical analysis of indole-2-carboxamide analogs, focusing on their structural determinants for antitubercular, antiviral (HCV), anticancer (Kinase inhibition), and cannabinoid receptor modulation. It includes validated synthetic protocols, Structure-Activity Relationship (SAR) maps, and quantitative potency data to support drug development workflows.

Introduction: The Pharmacophore

The indole-2-carboxamide moiety consists of an indole bicyclic aromatic heterocycle substituted at the C2 position with a carboxamide group (


).[1] This specific regioisomerism is critical; unlike indole-3-carboxamides (common in synthetic cannabinoids like JWH-018), the C2-carboxamide positions the carbonyl and amide nitrogen to act as a bidentate hydrogen-bond donor/acceptor motif. This geometry allows for high-affinity binding to allosteric pockets in viral polymerases and mycobacterial membrane transporters.
Structural Significance[2][3][4][5][6]
  • H-Bonding Network: The C2-carbonyl accepts H-bonds, while the amide NH and Indole NH (N1) serve as donors.

  • Conformational Rigidity: The C2-substitution restricts rotation compared to C3-analogs, often locking the molecule in a bioactive conformation suitable for deep hydrophobic pockets (e.g., HCV NS5B Thumb Pocket I).

Medicinal Chemistry & Synthesis Strategy

Retrosynthetic Analysis

The most robust route to diverse indole-2-carboxamides utilizes the Fischer Indole Synthesis followed by amide coupling. This approach allows for the introduction of substituents on the benzene ring (C4–C7) early in the synthesis and variation of the amide "head" group (R) in the final step.

Validated Synthetic Protocol

Objective: Synthesis of


-substituted indole-2-carboxamides.

Step 1: Fischer Indole Cyclization

  • Reactants: Arylhydrazine hydrochloride (1.0 eq) + Ethyl pyruvate (1.1 eq).

  • Solvent/Catalyst: Ethanol /

    
    -Toluenesulfonic acid (
    
    
    
    TsOH) (cat.).
  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool to RT. Precipitate forms.[2] Filter and wash with cold EtOH to yield Ethyl indole-2-carboxylate .

Step 2: Saponification

  • Reactants: Ethyl indole-2-carboxylate + NaOH (2.0 eq).

  • Solvent: EtOH/H

    
    O (3:1).
    
  • Conditions: Reflux for 2 hours. Acidify with HCl to pH 2.

  • Yield: Indole-2-carboxylic acid (solid).

Step 3: Amide Coupling (The Divergent Step)

  • Method A (Standard): EDC/HOBt coupling in DMF/DCM.

  • Method B (For sterically hindered amines): Acid Chloride activation.

Detailed Protocol (Method B):

  • Suspend Indole-2-carboxylic acid (1.0 mmol) in dry Toluene or Benzene.

  • Add Thionyl Chloride (SOCl

    
    ) (3.0 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours (solution becomes clear). Evaporate solvent/excess SOCl

    
    in vacuo.
    
  • Redissolve residue in dry DCM. Add the specific Amine (1.1 eq) and Et

    
    N (2.0 eq).
    
  • Stir at RT for 12 hours.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Visualization

Synthesis Start Arylhydrazine + Ethyl Pyruvate Inter1 Ethyl indole-2-carboxylate Start->Inter1 Fischer Cyclization (EtOH, pTsOH, Reflux) Inter2 Indole-2-carboxylic acid Inter1->Inter2 Saponification (NaOH, EtOH/H2O) Final Indole-2-Carboxamide (Target) Inter2->Final Amide Coupling (R-NH2, EDC/HOBt or SOCl2)

Caption: General synthetic workflow for accessing diverse indole-2-carboxamide libraries via Fischer Indole cyclization and subsequent amidation.

Therapeutic Applications & Biological Activity[6][7][8][9][10][11][12]

Antitubercular Activity (Target: MmpL3)

Indole-2-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb) by targeting MmpL3 (Mycobacterial membrane protein Large 3).[3][4][5] MmpL3 is essential for transporting trehalose monomycolate (TMM) across the cell membrane for cell wall biosynthesis.

  • Mechanism: Direct binding to the proton translocation channel of MmpL3, disrupting the proton motive force (PMF) required for substrate transport.

  • Key SAR:

    • Indole Core: 4,6-dimethyl substitution enhances potency significantly.[2]

    • Amide Substituent: Bulky lipophilic groups (Cyclooctyl, Adamantyl, Cycloheptyl) are essential for fitting into the hydrophobic MmpL3 pore.

  • Potency: Compounds like Indole-2-carboxamide 26 have shown MIC values as low as 0.012 µM against drug-sensitive strains.[6]

Antiviral Activity (HCV NS5B Polymerase)

These analogs act as Allosteric Inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. They bind to "Thumb Pocket I," preventing the conformational change required for RNA template binding.[7]

  • Key SAR:

    • C3 Position: Substitution with small alkyl groups (e.g., Ethyl, Propyl) or cycloalkyls improves hydrophobic packing.

    • Selectivity: High selectivity for HCV Genotype 1b.

Anticancer Activity (Kinase Inhibition)

Recent studies identify indole-2-carboxamides as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , as well as CDK2 .

  • Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain.

  • Apoptosis: Induction of Caspase-3, -8, and -9 cascades.[8]

Cannabinoid Receptor Modulation

Compound ORG27569 is a prototypical indole-2-carboxamide that acts as a CB1 receptor allosteric modulator .[9][10] Unlike orthosteric agonists (e.g., THC), it binds to a distinct site, altering the signaling profile (biased signaling) and reducing the psychoactive side effects of orthosteric agonists.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical structural features required for biological activity across the different therapeutic classes.

SAR Core Indole-2-Carboxamide Scaffold C2 C2-Carboxamide (CONHR) Essential for H-bonding (Donor/Acceptor) Core->C2 C3 C3 Position Lipophilicity Modulator (Alkyl/Cycloalkyl) Core->C3 N1 N1 (Indole NH) H-Bond Donor (Critical for MmpL3/NS5B) Core->N1 Benzene Benzene Ring (C4-C7) Electronic/Steric Tuning Core->Benzene C2_Effect Bulky Aliphatic (Adamantyl/Cyclooctyl) -> Antitubercular (MmpL3) Phenethyl/Benzyl Amides -> CB1 Allostery / Anticancer C2->C2_Effect C3_Effect Short Alkyl (Et/Pr) -> HCV NS5B Potency -> CB1 Allostery C3->C3_Effect Benzene_Effect 4,6-Dimethyl -> Increases Mtb Potency 5-Chloro/Fluoro -> Metabolic Stability Benzene->Benzene_Effect

Caption: Structure-Activity Relationship (SAR) map highlighting divergent substitution patterns for Antitubercular, Antiviral, and Cannabinoid receptor activities.

Quantitative Data Summary

The table below aggregates key potency data (IC


, EC

, MIC) from authoritative studies.
Therapeutic AreaTargetCompound ID / ClassActivity MetricValueReference
Antitubercular MmpL3 (Mtb)Indole-2-carboxamide 26MIC (H37Rv)0.012 µM[1]
Antitubercular MmpL3 (Mtb)Compound 8gMIC (H37Rv)0.32 µM[3]
Antiviral HCV NS5BCompound 2 (Indole-5-sub)EC

(Replicon)
0.06 µM[5]
Anticancer EGFRCompound VaIC

0.071 µM[6]
Anticancer VEGFR-2Compound 3IC

0.045 µM[6]
Cannabinoid CB1 (Allosteric)ORG27569K

(Binding)
~259 nM[10]
Cannabinoid CB1 (Allosteric)Compound 12fK

(Binding)
89.1 nM[10]

Experimental Protocol: MTT Cytotoxicity Assay

To validate anticancer activity or assess safety windows for anti-infectives.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) or host cells (e.g., Vero) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100 µM). Maintain final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. Link

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model. Antimicrobial Agents and Chemotherapy. Link

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Medicinal Chemistry. Link

  • Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. National Institutes of Health. Link

  • Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. Link

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Link

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides... as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences. Link

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences. Link

  • Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry. Link

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Link

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Foundational

The 2-Carboxamide Group: A Deep Dive into its Electronic Properties and Reactivity

An In-Depth Technical Guide for Researchers Executive Summary The carboxamide functional group is a cornerstone of organic and medicinal chemistry, defined by a carbonyl group directly bonded to a nitrogen atom.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The carboxamide functional group is a cornerstone of organic and medicinal chemistry, defined by a carbonyl group directly bonded to a nitrogen atom.[1] This arrangement imparts a unique set of electronic properties and a nuanced reactivity profile that makes it a "privileged scaffold" in drug design.[2] Unlike more reactive carboxylic acid derivatives, the carboxamide bond exhibits significant stability, largely due to resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. This guide provides a detailed exploration of the fundamental electronic characteristics that govern the behavior of the 2-carboxamide group, its key chemical transformations, and its strategic importance in the development of therapeutic agents. We will dissect the interplay of inductive and resonance effects, outline common reactivity pathways such as hydrolysis and reduction, and provide practical protocols for its synthesis and characterization.

Introduction: The Ubiquitous Amide

The carboxamide, or amide, linkage is of profound importance in chemistry and biology. It forms the backbone of peptides and proteins and is a prevalent feature in a vast array of natural products and synthetic molecules, including many FDA-approved drugs.[2][3] Its structure, consisting of a carbonyl group adjacent to a nitrogen atom, gives rise to a unique electronic environment that dictates its physical properties, chemical reactivity, and biological interactions.[1] Indole-2-carboxamide derivatives, for instance, are of significant interest in anticancer drug discovery due to their structural versatility and ability to interact with diverse biological targets.[4] This guide serves as a technical resource for scientists, explaining the causality behind the group's behavior and providing a framework for its strategic manipulation in molecular design and synthesis.

Section 1: Fundamental Electronic Properties

The reactivity and physical properties of the 2-carboxamide group are a direct consequence of its electronic structure. This is dominated by the interplay between the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect involving the nitrogen lone pair and the carbonyl π-system.

Resonance and Inductive Effects: A Duality in Electron Density

The reactivity of carboxylic acid derivatives is governed by the electrophilicity of the carbonyl carbon. This is influenced by two competing electronic effects:

  • Inductive Effect (-I): Both the oxygen and nitrogen atoms are highly electronegative, pulling electron density away from the carbonyl carbon through the sigma bonds. This inductive withdrawal increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack.[5]

  • Resonance Effect (+R): The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl π-system.[5][6] This creates a resonance structure with a double bond between the carbon and nitrogen and a negative charge on the oxygen. This donation of electron density reduces the electrophilicity of the carbonyl carbon.

For amides, the resonance effect is highly significant and strongly counteracts the inductive effect. The delocalization of the nitrogen lone pair provides substantial stabilization, making the amide bond surprisingly stable and less reactive than other carboxylic acid derivatives like esters or acid chlorides.[7]

Caption: Resonance delocalization in the carboxamide group.

Hybridization, Geometry, and Dipole Moment

The resonance stabilization imposes a significant barrier to rotation around the C-N bond, giving it partial double-bond character. This results in a planar geometry for the atoms of the amide group (O, C, N, and the atoms attached to N). The carbonyl carbon is sp² hybridized, as is the nitrogen atom. This planarity has profound implications for the conformation of peptides and other bioactive molecules.

The large difference in electronegativity between the oxygen and the other atoms, combined with the resonance contribution, creates a substantial molecular dipole moment. This polarity makes amides excellent hydrogen bond participants.

Hydrogen Bonding and Acidity/Basicity

The carboxamide group is a superb hydrogen bonding motif.

  • H-Bond Donor: The N-H protons of primary and secondary amides are effective hydrogen bond donors.

  • H-Bond Acceptor: The carbonyl oxygen, with its partial negative charge, is a strong hydrogen bond acceptor.

This dual capability is critical for molecular recognition at biological targets and for establishing the secondary structures (α-helices and β-sheets) of proteins.[3]

The N-H proton of an amide is only very weakly acidic, with a pKa typically around 17, meaning a very strong base is required for deprotonation. The carbonyl oxygen can be protonated under strongly acidic conditions.

PropertyTypical ValueImplication
C-N Bond Length ~1.33 ÅShorter than a typical C-N single bond (~1.47 Å)
Rotational Barrier (C-N) ~15-20 kcal/molRestricted conformation, planar geometry
N-H pKa ~17Not acidic under physiological conditions
Protonated Carbonyl pKa ~0Requires strong acid for protonation

Section 2: Reactivity Profile

The resonance stabilization makes the carboxamide the least reactive of the common carboxylic acid derivatives towards nucleophilic acyl substitution. Harsh conditions are often required to induce reactions.

Hydrolysis: Cleavage of the Amide Bond

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is a slow reaction that typically requires heating with strong acid or base.[7] This stability is crucial for the integrity of proteins in the aqueous environment of the cell.

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, proton transfer, and subsequent elimination of the amine as the leaving group (which is protonated under the acidic conditions).

Hydrolysis amide 1. Amide protonation 2. Protonation of Carbonyl amide->protonation + H3O+ attack 3. Nucleophilic Attack by H2O protonation->attack + H2O transfer 4. Proton Transfer attack->transfer elimination 5. Elimination of Amine transfer->elimination deprotonation 6. Deprotonation elimination->deprotonation + H2O products Products: Carboxylic Acid + Ammonium Ion deprotonation->products - H3O+

Caption: General workflow for acid-catalyzed amide hydrolysis.

Base-Catalyzed (Saponification) Hydrolysis: This pathway involves the direct attack of a strong nucleophile, such as hydroxide ion (OH⁻), on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to eject the amide anion (a very poor leaving group). A final proton transfer from the initially formed carboxylic acid to the amide anion drives the reaction to completion. This process is often irreversible because the final carboxylate is deprotonated and resistant to further attack.

Reduction of Carboxamides

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8] The reaction proceeds by converting the carbonyl group into a CH₂ group. It is a valuable synthetic transformation for preparing amines from readily available carboxylic acids.

It is notably difficult to stop the reduction at the aldehyde or imine stage, though specific reagents and conditions have been developed for this purpose.[9][10] For example, zirconium(IV) salts of secondary amides can be transformed by Cp₂ZrHCl to N-substituted imines in a single step.[9]

Section 3: The 2-Carboxamide in Drug Design and Development

The carboxamide group is a privileged pharmacophore in medicinal chemistry due to its unique combination of stability, polarity, and hydrogen bonding capability.[2][3]

  • Metabolic Stability: The robustness of the amide bond to hydrolysis provides metabolic stability, increasing the in vivo half-life of a drug.

  • Molecular Recognition: The group's ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like enzymes and receptors.[11]

  • Structural Scaffold: The planarity of the amide group imparts conformational rigidity to a molecule, which can be advantageous for binding affinity by reducing the entropic penalty of binding.

  • Modulating Properties: The nitrogen of the carboxamide can be unsubstituted (primary), monosubstituted (secondary), or disubstituted (tertiary), allowing for fine-tuning of properties like solubility, lipophilicity, and target engagement.[2]

Structure-activity relationship (SAR) studies often involve modifications of the carboxamide group to optimize a drug candidate's potency and pharmacokinetic profile.[12][13] For example, in the development of novel antimalarials, SAR studies on quinazolinone-2-carboxamide derivatives led to a 95-fold improvement in potency over the initial hit compound.[13][14]

Section 4: Experimental Synthesis and Spectroscopic Characterization

Experimental Protocol: Amide Synthesis via Amine-Carboxylic Acid Coupling

A common and reliable method for forming a 2-carboxamide bond is the coupling of a carboxylic acid and an amine using a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), often with an additive like 4-dimethylaminopyridine (DMAP) to catalyze the reaction.[3]

Objective: To synthesize N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine.

Materials:

  • Phenylacetic acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.0 eq) to the solution and stir at room temperature.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup - Filtration: Filter the reaction mixture to remove the DCU precipitate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-benzyl-2-phenylacetamide.

SynthesisWorkflow start 1. Dissolve Acid & Catalyst in DCM add_amine 2. Add Amine start->add_amine add_dcc 3. Add DCC at 0°C add_amine->add_dcc react 4. Stir at RT (12-18h) add_dcc->react filter 5. Filter DCU Precipitate react->filter extract 6. Aqueous Workup (HCl, NaHCO3, Brine) filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product dry->purify

Caption: Experimental workflow for DCC-mediated amide coupling.

Spectroscopic Characterization

The 2-carboxamide group has distinct spectroscopic signatures that allow for its unambiguous identification.[11]

Spectroscopic TechniqueCharacteristic Signature
Infrared (IR) Spectroscopy C=O Stretch (Amide I band): Strong absorption at ~1650-1680 cm⁻¹. N-H Bend (Amide II band): Absorption at ~1550-1640 cm⁻¹ (for 1° and 2° amides). N-H Stretch: Medium absorption at ~3200-3400 cm⁻¹ (for 1° and 2° amides).
¹H NMR Spectroscopy N-H Proton: Broad singlet signal between δ 5.0-9.0 ppm. Its chemical shift is variable and concentration-dependent.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O): Signal appears in the downfield region, typically between δ 165-180 ppm.

Conclusion

The 2-carboxamide group is a deceptively simple functional group whose profound importance in drug development and biology stems from a sophisticated balance of electronic effects. Its inherent stability, conferred by resonance, combined with its capacity for strong, directional hydrogen bonding, makes it an invaluable tool for medicinal chemists. Understanding the fundamental principles of its electronic structure and reactivity is paramount for any scientist seeking to design and synthesize novel, effective therapeutic agents. This guide provides the foundational knowledge and practical insights necessary to appreciate and manipulate this critical chemical entity.

References

  • Carboxamide group: Significance and symbolism. (2025, October 28). Wisdom Lib.
  • Reactivity of Carboxylic Acid Deriv
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025, July 22). PubMed.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Catalytic Approaches for the Preparation of Carboxamides
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). NIH.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26).
  • Reactivity of carboxylic acid deriv
  • Reduction of Secondary Carboxamides to Imines. PubMed.
  • Reduction of Secondary Carboxamides to Imines. American Chemical Society.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 27).
  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. (2025, August 3). PMC.
  • Chemoselective reduction of carboxamides. (2016, October 24). Chemical Society Reviews (RSC Publishing).
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

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Exploratory

A Senior Application Scientist's Guide to 2-Carboxamide Synthesis: From Foundational Principles to Modern Catalytic Strategies

Introduction: The Central Role of the Amide Bond The carboxamide functional group is a cornerstone of modern chemistry and biology. It forms the backbone of proteins through the peptide bond, defines the structure of cou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The carboxamide functional group is a cornerstone of modern chemistry and biology. It forms the backbone of proteins through the peptide bond, defines the structure of countless natural products, and is a privileged motif in a vast array of pharmaceuticals, including pyrazinamide derivatives and indole-2-carboxamides.[1][2] The synthesis of the amide bond, seemingly a simple condensation of a carboxylic acid and an amine with the loss of water, is deceptively complex. The direct reaction is often slow and requires high temperatures because the acidic carboxylic acid and basic amine readily form a stable, unreactive ammonium carboxylate salt.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-carboxamides, designed for researchers and drug development professionals. We will move beyond simple reaction schemes to dissect the underlying causality of experimental choices, compare the merits of different methodologies, and provide actionable protocols grounded in authoritative literature. Our focus is on providing a field-proven perspective on how to reliably construct this critical functional group.

Logical Framework for Amide Bond Synthesis

The fundamental challenge in amide synthesis is the activation of the carboxylic acid, transforming the poor hydroxyl leaving group into a better one. This can be achieved through several distinct strategies, each with its own set of advantages and limitations.

Amide_Synthesis_Workflow cluster_start Starting Materials CarboxylicAcid Carboxylic Acid (R-COOH) Acyl_Chloride 1. Acyl Halide Formation (e.g., + SOCl2) CarboxylicAcid->Acyl_Chloride Coupling_Agent 2. In-Situ Activation (Coupling Reagents) CarboxylicAcid->Coupling_Agent Direct_Catalysis 3. Direct Catalytic Amidation (e.g., Boric Acid) CarboxylicAcid->Direct_Catalysis Multicomponent 4. Multicomponent Reactions (e.g., Ugi Reaction) CarboxylicAcid->Multicomponent Amine Amine (R'-NH2) Amine->Multicomponent Product 2-Carboxamide (R-CO-NHR') Acyl_Chloride->Product + Amine Coupling_Agent->Product + Amine Direct_Catalysis->Product + Amine Multicomponent->Product + Aldehyde, Isocyanide DCC_Mechanism cluster_intermediates Intermediates & Byproduct RCOOH R-COOH Carboxylic Acid Isourea O-Acylisourea Intermediate Highly Reactive RCOOH->Isourea + DCC DCC R'-N=C=N-R' Carbodiimide (DCC) DCC->Isourea Amine R''-NH2 Amine Product R-CO-NHR'' Amide Product Amine->Product DCU R'-NH-CO-NH-R' Dicyclohexylurea (Byproduct) Isourea->DCU forms Isourea->Product + Amine

Caption: Simplified mechanism of amide formation using a carbodiimide (DCC).

The Role of Additives

A significant issue with carbodiimide methods, especially in peptide synthesis, is the risk of racemization of chiral carboxylic acids (like amino acids). [5]The O-acylisourea intermediate can cyclize to form an oxazolone, which can easily racemize. To prevent this and increase reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used. [6]These additives react with the O-acylisourea to form an activated ester, which is more stable towards racemization but still highly reactive towards the amine.

Classes of Coupling Reagents

Beyond simple carbodiimides, several other classes of reagents have been developed, each offering specific advantages.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediateInexpensive, effectiveRacemization risk, byproduct removal can be difficult (DCC)
Phosphonium Salts PyBOP, BOPForms an activated phosphonium esterHigh reactivity, low racemizationByproducts can be hard to remove, relatively expensive
Uronium/Guanidinium HBTU, HATU, HCTUForms an activated uronium esterVery fast reactions, low racemization, suitable for solid-phase synthesisHigher cost, potential for side reactions with the amine

Field Insights:

  • EDC (or EDC·HCl) is often the carbodiimide of choice for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification via aqueous workup. [7]* DIC is preferred over DCC for Solid-Phase Peptide Synthesis (SPPS) because its diisopropylurea byproduct is more soluble in common organic solvents and can be easily washed away from the resin-bound peptide. [7]* HATU is exceptionally effective for coupling hindered amino acids or poorly nucleophilic amines due to its high reactivity and the beneficial electronic effects of the nitrogen in the HOAt moiety. [7][6]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol represents a standard, reliable method for general-purpose amide synthesis in a research setting.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Solvent: Dissolve the components in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile) to a concentration of approximately 0.1-0.5 M.

  • Base (if needed): If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Modern Frontiers: Direct Catalytic Amidation

In line with the principles of green chemistry, significant research has focused on developing catalytic methods that avoid the use of stoichiometric activating agents and the waste they generate. [8]

  • Boric Acid and Borate Ester Catalysis: Boron-based catalysts, such as boric acid or tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as effective catalysts for direct amidation. [9][10]The mechanism is thought to involve the formation of an acylborate intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. These reactions are typically run at elevated temperatures with removal of water.

  • Other Metal and Organocatalysts: A variety of other catalysts have been developed, including those based on titanium, zirconium, and various organocatalysts. [4][11]For example, TiF₄ has been shown to be an effective catalyst for the direct amidation of carboxylic acids in refluxing toluene. [4]These methods are highly promising but may have a more limited substrate scope compared to the classic coupling reagents.

Specialized Pathways for Molecular Diversity

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a single pot to produce an α-acylamino amide derivative. [12][13][14]Its primary advantage is the rapid generation of molecular complexity and diversity from simple starting materials, making it a valuable tool in medicinal chemistry for creating libraries of compounds. [12][15]

Ugi_Reaction Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Condensation Carboxylic_Acid Carboxylic Acid Nitrile_Intermediate Nitrile-Adduct Carboxylic_Acid->Nitrile_Intermediate Protonation & Addition Isocyanide Isocyanide Product α-Acylamino Amide Isocyanide->Product Mumm Rearrangement Imine->Nitrile_Intermediate Nitrile_Intermediate->Product

Sources

Foundational

Chelation properties of 2-carboxamide ligands in coordination chemistry

An In-depth Technical Guide to the Chelation Properties of 2-Carboxamide Ligands in Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract The intricate dance between metal ions a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chelation Properties of 2-Carboxamide Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between metal ions and organic molecules is a cornerstone of coordination chemistry, with profound implications for catalysis, materials science, and medicine. Among the vast arsenal of chelating agents, 2-carboxamide ligands have emerged as a versatile and highly tunable class of molecules. Their unique structural and electronic properties, stemming from the juxtaposition of a carboxamide group and another donor atom at the 2-position of an aromatic or heterocyclic scaffold, enable the formation of stable and selective metal complexes. This technical guide provides a comprehensive exploration of the chelation properties of 2-carboxamide ligands, offering field-proven insights into their design, synthesis, coordination behavior, and application. We will delve into the fundamental principles governing their interaction with metal ions, detail robust experimental protocols for their study, and showcase their burgeoning role in therapeutic and industrial contexts.

The Fundamental Principles of 2-Carboxamide Chelation

The efficacy of a 2-carboxamide ligand as a chelating agent is rooted in its ability to form a stable, ring-like structure with a central metal ion, a phenomenon known as the chelate effect.[1][2] This enhanced stability, compared to coordination with analogous monodentate ligands, is a key driver of their utility.

Coordination Modes and the Chelate Effect

Transition metal carboxamide complexes are prevalent in coordination chemistry, with the amide group typically binding to metal ions through its oxygen atom, which is the more basic site.[3] In the case of 2-carboxamide ligands, the presence of a second donor atom (e.g., nitrogen from a pyridine ring, another oxygen, or a sulfur atom) in the ortho position facilitates the formation of a five- or six-membered chelate ring. This ring formation significantly enhances the thermodynamic stability of the resulting metal complex.[1][4]

The coordination of the carboxamide group can be further nuanced. While the carbonyl oxygen is the primary donor, the nitrogen atom can also participate in bonding, particularly after deprotonation. Deprotonated carboxamidate 'N' donors are powerful ligands capable of stabilizing metal ions in higher oxidation states due to their ability to act as both σ and π-electron donors.[5] This dual electronic nature contributes to the exceptional hydrolytic stability of the resulting complexes.[5]

Diagram 1: General Coordination Mode of a 2-Carboxamide Ligand

This diagram illustrates the bidentate coordination of a generic 2-carboxamide ligand to a metal center, forming a stable chelate ring.

G M M O O M->O X X M->X C C O->C N N C->N R1 R1 C->R1 R1 Aromatic_Ring Aromatic/Heterocyclic Backbone C->Aromatic_Ring R2 R2 N->R2 R2 Aromatic_Ring->X

Caption: Bidentate coordination of a 2-carboxamide ligand to a metal ion (M).

Influence of Substituents on Chelation Properties

The electronic and steric properties of the 2-carboxamide ligand can be fine-tuned by introducing substituents on the aromatic/heterocyclic backbone or the amide nitrogen. These modifications can significantly impact the ligand's coordination behavior and the resulting complex's stability and reactivity.

  • Electronic Effects: Electron-donating groups on the backbone can increase the electron density on the donor atoms, enhancing their basicity and potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms.[6] The choice of substituent can be guided by Hammett parameters to correlate electronic effects with catalytic performance.[6]

  • Steric Effects: Bulky substituents near the coordination site can introduce steric hindrance, influencing the geometry of the metal complex and potentially creating a specific coordination environment that can be exploited in catalysis or for selective metal ion recognition.

Synthesis and Characterization of 2-Carboxamide Ligands and Their Metal Complexes

The synthesis of 2-carboxamide ligands is often straightforward, making them an attractive class of compounds for researchers.[7] The subsequent formation of metal complexes is typically achieved through a direct reaction with a suitable metal salt.

General Synthesis Protocol for 2-Carboxamide Ligands

A common and efficient method for the synthesis of 2-carboxamide ligands involves the coupling of a 2-carboxy-substituted aromatic or heterocyclic compound with a primary or secondary amine.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: Dissolve the 2-carboxy-substituted starting material (e.g., pyridine-2-carboxylic acid) in a suitable aprotic solvent (e.g., dichloromethane or pyridine).[8] Add a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC or EDC) to activate the carboxylic acid. The choice of activating agent will depend on the sensitivity of other functional groups present in the molecule.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine dropwise at a controlled temperature (often 0 °C to room temperature).[8] The reaction is typically stirred for several hours to ensure complete conversion.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the pure 2-carboxamide ligand.

Diagram 2: Synthetic Workflow for 2-Carboxamide Ligands

This diagram outlines the key steps in the synthesis of 2-carboxamide ligands.

G Start 2-Carboxy-substituted Aromatic/Heterocycle Activation Carboxylic Acid Activation Start->Activation Amine Primary or Secondary Amine Coupling Amine Coupling Amine->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Pure 2-Carboxamide Ligand Purification->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Efficient Synthesis of 2-Carboxamide Derivatives

Abstract The 2-carboxamide functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from its ability to act as a key pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-carboxamide functional group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from its ability to act as a key pharmacophore and its role in defining the three-dimensional structure of molecules through hydrogen bonding.[1][2] Consequently, the development of robust and efficient synthetic protocols for the construction of amide bonds, particularly for 2-carboxamide derivatives, is a cornerstone of modern organic and medicinal chemistry.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven synthetic strategies, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. We will explore the causality behind experimental choices, from classical carboxylic acid activation methods to modern transition-metal-catalyzed and enzymatic approaches, ensuring each protocol is presented as a self-validating system for reliable and reproducible results.

The Strategic Importance of the Amide Bond

The amide bond is one of the most fundamental linkages in chemistry and biology. In the context of drug discovery, the amide group is present in numerous top-selling drugs, where it contributes to target binding, metabolic stability, and overall pharmacokinetic properties.[1] The synthesis of 2-carboxamide derivatives, such as those based on indole, benzimidazole, and quinoline scaffolds, is of particular interest due to their demonstrated biological activities, including anticancer and antihyperlipidemic properties.[2][3][5][6] The challenge in amide synthesis lies in overcoming the kinetic stability of the precursor carboxylic acid and amine, which necessitates specific activation strategies to facilitate the condensation reaction.[7][8]

Core Synthetic Strategy: Direct Amidation via Carboxylic Acid Activation

The most common and versatile method for synthesizing 2-carboxamides is the coupling of a 2-carboxylic acid with an amine.[7] This process requires the activation of the carboxylic acid's carbonyl group to transform the hydroxyl into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic to be attacked by the amine nucleophile. The choice of activating agent is critical and depends on factors like substrate steric hindrance, the presence of sensitive functional groups, potential for racemization, and cost.

Carbodiimide-Mediated Coupling: The Workhorse Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and broad applicability.[9][10] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine to form the desired amide.[10]

Mechanism & Causality: The primary drawback of using carbodiimides alone is the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which can complicate purification. To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are almost always included.[10] These additives rapidly trap the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine.[10] EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying its removal during aqueous workup.[8]

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH:e->Acylisourea:w + EDC EDC EDC Amide R-CONH-R' (Amide Product) Acylisourea:e->Amide:w + R'-NH2 Urea EDC Byproduct (Water-Soluble Urea) Acylisourea:e->Urea:w ActiveEster HOBt Active Ester (Racemization Resistant) Acylisourea:n->ActiveEster:w + HOBt (fast) Amine R'-NH2 (Amine) HOBt HOBt (Additive) ActiveEster:e->Amide:s + R'-NH2 (clean)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Onium Salt-Based Coupling: High Efficiency and Low Racemization

Onium salts, including aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, BOP), represent a significant improvement over carbodiimide methods, especially for challenging couplings.[7] These reagents are generally more reactive and lead to faster reaction times, higher yields, and lower levels of epimerization.[7][10]

Mechanism & Causality: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is particularly effective because the HOAt moiety incorporated into its structure forms a highly reactive activated ester upon reaction with the carboxylic acid. The presence of the nitrogen atom in the azabenzotriazole ring enhances the leaving group ability, accelerating the subsequent reaction with the amine. These reagents are preferred for sterically hindered substrates and for synthesizing peptide bonds where maintaining stereochemical integrity is paramount.[1][8]

Advanced & Alternative Synthetic Protocols

While direct amidation is the most common approach, several other powerful methods have been developed for specific applications or to overcome the limitations of standard coupling reactions.

Transition-Metal Catalyzed Aminocarbonylation
Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a sustainable alternative for amide bond formation under mild reaction conditions, often with high specificity that avoids the need for protecting groups.[12] Enzymes like Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym® 435, can catalyze the polycondensation of dicarboxylic acid esters and diamines to form polyamides.[12] This approach is particularly valuable for synthesizing polymers and for applications where minimizing chemical waste and harsh reagents is critical. The industrial synthesis of nicotinamide (a pyridine-3-carboxamide) via enzymatic hydrolysis of nicotinonitrile is a prime example of the power of this method.[13]

Experimental Protocols

The following protocols are designed to be robust starting points for synthesis. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is suitable for a wide range of standard amide bond formations.

Materials:

  • 2-Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA, 3.0 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-carboxylic acid (1.0 eq) and dissolve it in the anhydrous solvent (to make a ~0.1 M solution).

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[8]

Work-up and Purification:

  • Quench the reaction by adding water.

  • If using DCM, dilute the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • If using DMF, dilute with a larger volume of ethyl acetate or another suitable organic solvent before performing the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[8]

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when low epimerization is critical.[4][8]

Materials:

  • 2-Carboxylic Acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • Base (e.g., DIPEA or 2,4,6-Collidine, 3.0 eq)

  • Anhydrous Solvent (e.g., DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere, dissolve the 2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and the base (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the activated mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.[8][10]

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq) (if the product is base-stable), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product using flash column chromatography.

General_Workflow Start Start Prep 1. Reagent Preparation (Acid, Amine, Solvent) Start->Prep Activation 2. Activation (Add Coupling Reagent & Base) Prep->Activation Monitor 3. Reaction Monitoring (TLC / LC-MS) Activation->Monitor Monitor->Activation Incomplete Workup 4. Aqueous Workup (Quench & Wash) Monitor->Workup Reaction Complete Purify 5. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, Purity) Purify->Characterize End End Product Characterize->End

Caption: General workflow for solution-phase amide coupling.[8]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative CostTypical Reaction TimeKey AdvantagesCommon Issues
EDC / HOBt CarbodiimideLow12-24 hGood for general use, water-soluble byproduct.[8][10]Moderate risk of racemization, slower reactions.[7]
DCC CarbodiimideVery Low12-24 hInexpensive, effective.Dicyclohexylurea (DCU) byproduct is insoluble in most solvents, complicating purification.[9][10]
HATU Uronium SaltHigh1-4 hVery fast, high yielding, low racemization, good for hindered substrates.[8][10]High cost, byproduct removal can require care.
PyBOP Phosphonium SaltHigh2-8 hHigh efficiency, low racemization, stable reagent.Generates carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective coupling reagent for the substrate.- Poor quality/wet reagents or solvent.- Low nucleophilicity of the amine.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Use freshly opened anhydrous solvents and high-purity reagents.- Increase reaction temperature or use a more forcing protocol.[4]
Racemization of Chiral Acid - O-acylisourea intermediate is too long-lived.- Use of excess base or elevated temperature.- Ensure an additive (HOBt, HOAt) is used with carbodiimides.- Switch to an onium salt like HATU.- Minimize reaction time and maintain temperature at 0 °C to RT.
Difficult Purification - Insoluble urea byproduct (from DCC).- Reagent byproducts co-elute with the product.- If using DCC, filter the crude reaction mixture to remove DCU before workup.- Use EDC for easier aqueous removal of the urea byproduct.- Optimize chromatographic conditions (solvent system, gradient).
Side Reaction (e.g., N-acylurea formation) - Reaction with carbodiimide without an additive.- Always use an additive like HOBt or HOAt to trap the reactive intermediate.[10]

Conclusion

The synthesis of 2-carboxamide derivatives is a critical task in modern chemical research and development. While the direct coupling of carboxylic acids and amines using activating agents like EDC and HATU remains the most versatile and widely practiced strategy, a thorough understanding of the underlying mechanisms is key to selecting the optimal protocol. For challenging substrates or specialized applications, advanced methods such as transition-metal catalysis and enzymatic synthesis provide powerful alternatives. By carefully considering the nature of the substrates and the desired reaction outcomes, researchers can leverage the protocols and insights presented in this guide to efficiently and reliably synthesize a diverse array of 2-carboxamide derivatives.

References

Sources

Application

Advanced Strategies for One-Pot 2-Carboxamide Synthesis in Heterocycles

Application Note & Protocol Guide Executive Summary & Strategic Importance The heteroaromatic 2-carboxamide motif (e.g., picolinamides, quinaldamides) is a privileged pharmacophore in drug discovery, serving as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The heteroaromatic 2-carboxamide motif (e.g., picolinamides, quinaldamides) is a privileged pharmacophore in drug discovery, serving as a critical hydrogen-bond acceptor/donor pair that often dictates ligand-target binding affinity. However, synthesizing this moiety at the 2-position of electron-deficient heterocycles presents unique challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the adjacent nitrogen makes the 2-position susceptible to nucleophilic attack but can complicate oxidative addition in metal-catalyzed cross-couplings.

  • Chelation Effects: The proximity of the endocyclic nitrogen lone pair can poison metal catalysts (the "ortho-effect").

  • Stability: 2-Carboxylic acids are prone to thermal decarboxylation, making isolation difficult.

This guide details three distinct, field-proven "one-pot" strategies to overcome these hurdles, eliminating intermediate isolation to streamline library synthesis and scale-up.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your substrate.

DecisionMatrix Start Starting Material? Halide 2-Halo Heterocycle (Cl, Br, I) Start->Halide Acid 2-Carboxylic Acid Start->Acid H_Atom Unsubstituted (C-H Bond) Start->H_Atom Gas Is CO Gas Available? Halide->Gas Sens Acid Sensitive to Decarboxylation? Acid->Sens ProtoC Protocol C: Minisci Radical Carbamoylation (Late-Stage Functionalization) H_Atom->ProtoC ProtoA Protocol A: Pd-Catalyzed Aminocarbonylation (Mo(CO)6 Surrogate) Gas->ProtoA No (Safety/Setup issues) ProtoB Protocol B: T3P Direct Amidation (Mild, No Epimerization) Sens->ProtoB Yes/No

Figure 1: Strategic decision tree for selecting the appropriate amidation protocol.

Protocol A: Gas-Free Pd-Catalyzed Aminocarbonylation

Best for: Converting 2-haloheterocycles (Cl, Br, I) directly to amides without handling toxic CO gas cylinders.

Mechanistic Insight

Traditional aminocarbonylation requires high-pressure CO gas. This protocol utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, in-situ CO source. The key to success at the 2-position is the use of Xantphos , a bidentate ligand with a wide bite angle (111°).

  • Why Xantphos? It enforces a cis-coordination geometry on the Palladium, which accelerates the reductive elimination of the amide product and prevents the formation of inactive bis-carbonyl Pd species.

  • The "One-Pot" Aspect: The CO is released, inserted, and trapped by the amine in a single sealed vessel.

Experimental Workflow

Aminocarbonylation Substrates Ar-X + Amine + Mo(CO)6 Cat Pd(OAc)2 / Xantphos Base (DBU) Substrates->Cat Mix in Dioxane Heat Heat 85°C (CO Release) Cat->Heat Sealed Tube Cycle Cat. Cycle: 1. Ox. Addition 2. CO Insertion 3. Nuc. Attack Heat->Cycle In Situ Product 2-Carboxamide Cycle->Product Reductive Elim.

Figure 2: Workflow for Mo(CO)6-mediated aminocarbonylation.

Step-by-Step Procedure

Scale: 1.0 mmol Safety: Mo(CO)₆ releases CO. Must be performed in a well-ventilated fume hood.

  • Charge Vessel: In a 20 mL microwave vial (or heavy-walled pressure tube), add:

    • 2-Bromoheterocycle (1.0 equiv, 1.0 mmol)

    • Amine (1.5 equiv)[1]

    • Mo(CO)₆ (1.0 equiv) (Note: 1 eq provides 6 eq of CO)

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%)[1]

    • Na₂CO₃ or DBU (3.0 equiv)

  • Solvent Addition: Add 1,4-Dioxane (5 mL, 0.2 M).

  • Degas: Sparge with Argon for 2 minutes. Cap the vial immediately with a crimp cap (PTFE septum).

  • Reaction: Heat to 85 °C for 16 hours.

    • Observation: The reaction mixture typically turns black (Pd nanoparticles) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd and Mo residues. Concentrate and purify via flash chromatography.

Troubleshooting:

  • Low Conversion: If the heterocycle is electron-rich (e.g., 2-bromo-4-methoxypyridine), increase temperature to 100 °C.

  • Catalyst Poisoning: For substrates containing sulfur or additional free nitrogens, increase Pd loading to 10 mol%.

Protocol B: T3P-Mediated Direct Amidation

Best for: Coupling sensitive 2-carboxylic acids (or their salts) with amines.

Mechanistic Insight

T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a powerful coupling agent.

  • Advantage: Unlike HATU or EDC, T3P yields water-soluble byproducts (propylphosphonic acid), allowing for a non-chromatographic workup in many cases.

  • 2-Position Specificity: 2-Picolinic acids are prone to decarboxylation. T3P activates the acid rapidly at room temperature (or mild heat), minimizing the thermal window where decarboxylation occurs.

Experimental Workflow

T3P_Mechanism Step1 Acid + Base (Deprotonation) Step2 Add T3P (50% in EtOAc) (Formation of Mixed Anhydride) Step1->Step2 Step3 Add Amine (Nucleophilic Acyl Substitution) Step2->Step3 Step4 Workup: Wash with Water/NaHCO3 Step3->Step4

Figure 3: T3P one-pot activation and coupling sequence.

Step-by-Step Procedure

Scale: 1.0 mmol

  • Charge Vessel: To a round-bottom flask, add the 2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvent: Add EtOAc (or DMF if solubility is poor) (5 mL).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins at 0 °C.

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

    • Note: The reaction is exothermic. Maintain 0 °C during addition.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup (Self-Validating):

    • Add water (10 mL). Separate layers.

    • Wash organic layer with Sat. NaHCO₃ (2x) and Brine (1x).

    • Validation: T3P byproducts are in the aqueous layer.[2] The organic layer contains the pure amide (often >95% purity). Evaporate to dryness.

Protocol C: Minisci-Type Radical Carbamoylation

Best for: Late-stage functionalization of unfunctionalized heterocycles (C-H to C-CONH₂).

Mechanistic Insight

This "reversed polarity" approach generates a nucleophilic carbamoyl radical that attacks the electron-deficient heterocycle.

  • Radical Source: Oxamic acids (HOOC-CO-NH-R) undergo oxidative decarboxylation to generate the •CO-NH-R radical.

  • Regioselectivity: The radical preferentially attacks the most electron-deficient position (C2 or C4 in pyridines/quinolines). Acidic conditions protonate the heterocycle, activating it further toward radical attack.

Step-by-Step Procedure (Silver-Catalyzed)

Scale: 0.5 mmol

  • Charge Vessel: In a vial, dissolve the Heterocycle (1.0 equiv) and the Oxamic Acid derivative (2.0 equiv) in DCM/Water (1:1 biphasic mixture) or DMSO.

  • Catalyst: Add AgNO₃ (20 mol%).

  • Acid: Add TFA (1.0 equiv) to protonate the heterocycle.

  • Oxidant: Add K₂S₂O₈ (Potassium Persulfate, 2.0 equiv).

  • Reaction: Stir vigorously at 40–60 °C for 12 hours.

  • Workup: Neutralize with NaHCO₃. Extract with DCM.

Comparative Data Summary

FeatureProtocol A (Aminocarbonylation)Protocol B (T3P Coupling)Protocol C (Minisci C-H)
Starting Material 2-Haloheterocycle2-Carboxylic AcidUnsubstituted Heterocycle
Reagent Cost High (Pd, Ligand)Moderate (T3P)Low (Persulfate)
Scalability High (with safety controls)Very HighModerate
Atom Economy HighModerateLow (Stoichiometric oxidant)
Key Risk CO toxicity (contained)ExothermRegioisomer mixtures

References

  • Palladium-Catalyzed Aminocarbonylation (General & Mo(CO)6)

    • Nordeman, P., et al. "Mo(CO)6-Mediated Palladium-Catalyzed Aminocarbonylation of Aryl Halides." Journal of Organic Chemistry, 2011.
    • Source:[Link]

  • T3P Application Note

    • "Propylphosphonic Anhydride (T3P): A Green Coupling Reagent for Amide Bond Formation."[3] Sigma-Aldrich / Merck Technical Bulletin.

  • Minisci Carbamoylation

    • Jouffroy, M., et al. "Direct C-H Carbamoylation of Heterocycles via Decarboxylation of Oxamic Acids." Organic Letters, 2018.
    • Source:[Link]

  • Review on 2-Substituted Heterocycle Synthesis

    • Baumann, M., et al. "Continuous Flow Synthesis of Heterocycles." Beilstein Journal of Organic Chemistry, 2011. (Context on handling hazardous reagents like CO).
    • Source:[Link]

Sources

Method

Catalytic amidation methods to generate 2-carboxamide

Application Note: Catalytic Strategies for the Synthesis of Heteroaromatic 2-Carboxamides Strategic Overview The 2-carboxamide motif (picolinamide) is a privileged pharmacophore in medicinal chemistry, serving as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Synthesis of Heteroaromatic 2-Carboxamides

Strategic Overview

The 2-carboxamide motif (picolinamide) is a privileged pharmacophore in medicinal chemistry, serving as a critical directing group in C-H activation and a structural backbone in blockbuster kinase inhibitors like Sorafenib and Regorafenib .

Synthesizing this motif via classical acyl chloride coupling is often plagued by the instability of 2-pyridinecarbonyl chlorides (which are prone to decomposition) and the high cost of 2-picolinic acid starting materials. Furthermore, the basic nitrogen atom at the ortho position presents a unique challenge: it acts as a chelating pincer, frequently poisoning transition metal catalysts or altering the expected chemoselectivity.

This Application Note details three field-validated catalytic protocols designed to overcome the "ortho-effect" and generate 2-carboxamides with high fidelity.

Method A: Pd-Catalyzed Aminocarbonylation (The Industrial Standard)

Principle: This method utilizes aryl halides (2-chloropyridines), avoiding the need for pre-oxidized carboxylic acid precursors. To mitigate the safety risks of high-pressure CO gas, this protocol employs a CO surrogate (Molybdenum hexacarbonyl or a two-chamber ex-situ generation system).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical challenge is the reductive elimination step. The 2-pyridyl nitrogen can chelate the Palladium center after oxidative addition, forming a stable 5-membered metallacycle that arrests the catalytic turnover.

  • Solution: Use of bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate phosphines to destabilize the chelate and force CO insertion.

Protocol 1: Aminocarbonylation of 2-Chloropyridine using Mo(CO)₆

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-5 mol%)

  • CO Source: Mo(CO)₆ (1.0 equiv) - Handle in fume hood

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Charge a microwave vial or pressure tube with Pd(OAc)₂, Xantphos, and Mo(CO)₆. Cap and purge with Argon for 5 minutes.

  • Addition: Inject degassed 1,4-dioxane, followed by 2-chloropyridine, the amine, and DBU via syringe.

  • Activation: Heat the reaction vessel to 110°C for 15 minutes (microwave) or 2-4 hours (conventional heating).

    • Note: Mo(CO)₆ releases CO thermally. Ensure the vessel is rated for mild pressure (approx. 5-10 bar generated).

  • Quench: Cool to room temperature. Carefully vent any residual CO in a well-ventilated fume hood.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Concentrate the filtrate and purify via flash chromatography (EtOAc/Hexanes).

Troubleshooting:

  • Low Conversion: If the pyridine nitrogen poisons the catalyst, switch to Pd(dba)₂ and P(t-Bu)₃ (1:1 ratio). The steric bulk of tri-tert-butylphosphine prevents N-coordination.

Method B: NHC-Catalyzed Oxidative Amidation (The Metal-Free Route)

Principle: This method converts readily available 2-pyridinecarboxaldehydes directly to amides. It avoids transition metals entirely, eliminating the risk of heavy metal contamination in the final drug substance (a critical CQ in late-stage synthesis).

Mechanism: The reaction utilizes an N-Heterocyclic Carbene (NHC) catalyst.[1] The aldehyde adds to the carbene to form the Breslow intermediate . Oxidation of this intermediate (via an external oxidant) generates an activated acyl azolium species, which acts as a powerful acylating agent for the amine.

Protocol 2: Oxidative Amidation of 2-Pyridinecarboxaldehyde

Reagents:

  • Substrate: 2-Pyridinecarboxaldehyde (1.0 equiv)

  • Nucleophile: Amine (1.5 equiv)

  • Catalyst: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (5-10 mol%)

  • Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (1.0 equiv) OR MnO₂ (5.0 equiv) for lower cost.

  • Base: DBU (20 mol%)[2]

  • Solvent: THF or CH₂Cl₂

Step-by-Step Workflow:

  • Pre-catalyst Formation: In a round-bottom flask, dissolve IMes·HCl in THF. Add DBU and stir for 5 minutes to generate the free carbene in situ.

  • Substrate Addition: Add the aldehyde and the amine.

  • Oxidation: Add the oxidant (Diphenoquinone or MnO₂) in one portion.

  • Reaction: Stir open to air (if using MnO₂) or under Argon (if using quinone) at room temperature for 4–12 hours.

    • Visual Cue: The reaction often turns deep red/brown due to the formation of the reduced quinone species.

  • Workup:

    • For MnO₂: Filter through a thick pad of Celite.

    • For Quinone: Wash the organic layer with 1M NaOH to remove the hydroquinone byproduct (which is soluble in base).

  • Purification: Recrystallization or column chromatography.

Comparative Data Analysis

FeatureMethod A: Pd-AminocarbonylationMethod B: NHC-Oxidative AmidationMethod C: Ni-Catalyzed Coupling
Substrate 2-Chloropyridine (Stable, Cheap)2-Formylpyridine (Reactive)2-Chloropyridine
Atom Economy High (CO insertion)Moderate (Oxidant waste)High
Catalyst Cost High (Pd + Ligands)Medium (Organocatalyst)Low (Ni)
Ortho-Effect Problematic (Requires specific ligands)NegligibleModerate
Scalability Excellent (Flow chemistry compatible)Good (Heat management required)Good
Green Metric Toxic CO (or surrogate) requiredMetal-free; Organic wasteToxic Ni salts

Visualizations

Figure 1: Mechanism of Pd-Catalyzed Aminocarbonylation (2-Pyridyl System)

Caption: The catalytic cycle highlights the critical competition between N-chelation (poisoning) and CO insertion, resolved by bulky ligands.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyridine Chelate STALLED STATE N-Chelated Pd Complex OxAdd->Chelate Fast (No CO) COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO (Slow step) Chelate->OxAdd Heat/Ligand AmineAttack Nucleophilic Attack (Amine) COInsert->AmineAttack + R-NH2 RedElim Reductive Elimination Product Release AmineAttack->RedElim RedElim->Pd0 - Product

Figure 2: Method Selection Decision Tree

Caption: Workflow for selecting the optimal amidation route based on substrate availability and lab capabilities.

DecisionTree Start Start: Target 2-Carboxamide Substrate Available Precursor? Start->Substrate Halo 2-Halopyridine Substrate->Halo Halide Alde 2-Formylpyridine Substrate->Alde Aldehyde Safety High Pressure/CO Allowed? Halo->Safety MethodB Method B: NHC-Oxidative Amidation Alde->MethodB MethodA Method A: Pd-Aminocarbonylation Safety->MethodA Yes (or Surrogates) MethodC Method C: Ni-Cross Coupling Safety->MethodC No (Avoid CO)

References

  • Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides.[3] The Journal of Organic Chemistry, 39(22), 3327-3331. Link

  • Martinelli, J. R., et al. (2007). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation. Journal of the American Chemical Society, 129(37), 11296-11297. Link

  • Nielsen, D. U., et al. (2011). Pd-Catalyzed Carbonylation Chemistry Applying a Two-Chamber System. Organic Letters, 13(17), 4454–4457. Link

  • De Sarkar, S., & Studer, A. (2010).[1][2][4] Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995. Link

  • Tasker, S. Z., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides and Sulfamates with Anilines. Nature, 509, 299–303. Link

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis of 2-Carboxamide Libraries

For: Researchers, scientists, and drug development professionals. Introduction: The Power of Solid-Phase Synthesis in Drug Discovery Solid-phase synthesis (SPS) has revolutionized the landscape of medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Solid-Phase Synthesis in Drug Discovery

Solid-phase synthesis (SPS) has revolutionized the landscape of medicinal chemistry, providing a robust and efficient platform for the generation of vast libraries of small molecules. This technique, pioneered by Bruce Merrifield, simplifies the synthetic process by anchoring a starting material to an insoluble polymer support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process.[1] For the construction of 2-carboxamide libraries, a privileged scaffold in numerous biologically active compounds, SPS offers unparalleled advantages in terms of speed, automation, and the ability to generate molecular diversity.

This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of solid-phase synthesis for 2-carboxamide libraries. We will delve into the critical choices of resins, linkers, and coupling reagents, and provide detailed, field-proven protocols for each stage of the synthesis.

Core Principles: A Strategic Overview

The solid-phase synthesis of a 2-carboxamide library can be conceptually broken down into four key stages:

  • Resin Selection and Preparation: The choice of the solid support and the linker is paramount as it dictates the reaction conditions and the final cleavage strategy.

  • Amine Deprotection: The removal of a temporary protecting group from the resin-bound amine to enable the subsequent coupling reaction.

  • Amide Bond Formation: The coupling of a carboxylic acid building block to the deprotected amine on the solid support.

  • Cleavage and Purification: The release of the final carboxamide from the resin and its subsequent purification.

The iterative nature of the deprotection and coupling steps allows for the systematic construction of a diverse library of carboxamides by varying the carboxylic acid building block at each synthesis position.

Visualizing the Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a 2-carboxamide library.

G Resin 1. Resin Selection & Preparation (e.g., Rink Amide Resin) Swell Resin Swelling (e.g., in DMF) Resin->Swell Fmoc_Removal 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Removal Wash1 Washing (DMF, DCM) Fmoc_Removal->Wash1 Coupling 3. Amide Bond Formation (Carboxylic Acid, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF, DCM, MeOH) Coupling->Wash2 Cleavage 4. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Purification 5. Purification (e.g., Preparative HPLC) Cleavage->Purification Characterization 6. Analysis (LC-MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase synthesis of 2-carboxamides.

Materials and Reagents

The success of any solid-phase synthesis hinges on the quality of the materials and reagents. Anhydrous solvents and high-purity reagents are essential to minimize side reactions and ensure high yields.

Category Examples Key Considerations
Resins Rink Amide resin, Sieber Amide resin, Polystyrene (PS), Polyethylene glycol (PEG) grafted PS (e.g., TentaGel)Loading capacity (mmol/g), swelling properties, and compatibility with reaction conditions.
Linkers Rink Amide linker, PAL linkerAcid lability for cleavage. The choice of linker determines the C-terminal functionality of the cleaved product.
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Methanol (MeOH)Anhydrous grade is crucial. Solvents should be chosen based on their ability to swell the resin and dissolve reagents.
Protecting Groups 9-fluorenylmethoxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc)Orthogonality is key for selective deprotection without affecting other parts of the molecule.[2]
Deprotection Reagents Piperidine in DMF (for Fmoc), Trifluoroacetic acid (TFA) in DCM (for Boc)The choice of deprotection reagent must be compatible with the protecting group strategy.
Coupling Reagents Carbodiimides (DIC, EDC), Phosphonium salts (PyBOP, HBTU), Uronium/Aminium salts (HATU, HCTU)Reactivity, cost, and potential for side reactions (e.g., racemization) are important factors.[3][4]
Bases N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)Non-nucleophilic bases are preferred to avoid unwanted side reactions.
Cleavage Reagents Trifluoroacetic acid (TFA)Often used in a "cocktail" with scavengers to prevent side reactions.
Scavengers Triisopropylsilane (TIS), Water, Thioanisole, 1,2-Ethanedithiol (EDT)Quench reactive cationic species generated during cleavage, protecting sensitive functional groups.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to the reagents.[5] The choice of solvent depends on the resin type; DMF is generally a good choice for polystyrene-based resins.

Procedure:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5-0.7 mmol/g loading) into a solid-phase synthesis vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.[5]

  • Gently agitate the resin slurry for 15-30 minutes at room temperature to allow for complete swelling.[6]

  • Drain the solvent by filtration.

Protocol 2: Fmoc-Group Deprotection

Rationale: The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF. This deprotection step exposes the primary amine on the linker, making it available for coupling with the first carboxylic acid.

Procedure:

  • To the swollen resin from Protocol 1, add a 20% solution of piperidine in DMF (v/v).

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.

Self-Validation: The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test. A small sample of the resin beads will turn a deep blue color in the presence of a free primary amine.

Protocol 3: Amide Bond Formation (Coupling)

Rationale: This is the core reaction where the diversity of the library is introduced. A carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate, which then rapidly reacts with the free amine on the resin to form a stable amide bond.[7] The use of an excess of the carboxylic acid and coupling reagent drives the reaction to completion.

G cluster_0 Amide Bond Formation Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate [R-CO-O-X]+ (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate + Resin_Amide Resin-Linker-NH-CO-R (Resin-bound Amide) Activated_Intermediate->Resin_Amide + Resin_Amine Resin_Amine Resin-Linker-NH2 (Resin-bound Amine) Byproduct Byproduct Resin_Amide->Byproduct - HX

Caption: Mechanism of amide bond formation on a solid support.

Procedure:

  • In a separate vessel, pre-activate the carboxylic acid (3 equivalents relative to the resin loading). Dissolve the carboxylic acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Add the activated carboxylic acid solution to the deprotected resin from Protocol 2.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Self-Validation: The completion of the coupling reaction can be confirmed by a negative ninhydrin test (the beads will remain colorless or slightly yellow).

Protocol 4: Cleavage and Deprotection

Rationale: The final step is to cleave the newly synthesized carboxamide from the solid support. For acid-labile linkers like the Rink Amide linker, a strong acid such as TFA is used.[6] A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species that are generated during the cleavage of both the linker and any acid-labile side-chain protecting groups, thus preventing unwanted side reactions with the product.

Procedure:

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin).

  • Agitate the slurry at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the product with cold ether and dry under vacuum.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection (Positive Ninhydrin Test after Deprotection) Insufficient deprotection time or reagent concentration.Increase the deprotection time or use a fresh piperidine solution. Perform a second deprotection step.
Incomplete Coupling (Positive Ninhydrin Test after Coupling) Sterically hindered carboxylic acid or amine. Inefficient coupling reagent. Aggregation of peptide chains (if applicable).Use a more powerful coupling reagent (e.g., HATU, COMU). Increase the reaction time and/or temperature. Use a solvent known to disrupt aggregation (e.g., NMP). Double couple (repeat the coupling step).
Low Yield of Final Product Incomplete reaction at any step. Premature cleavage of the product from the resin. Loss of product during workup.Monitor each step carefully with the ninhydrin test. Ensure the linker is stable to all reaction conditions prior to the final cleavage. Optimize the precipitation and washing steps.
Presence of Impurities in the Final Product Side reactions during cleavage due to insufficient scavenging. Racemization during coupling. Incomplete deprotection or coupling leading to deletion sequences.Use an appropriate cleavage cocktail with scavengers tailored to the protecting groups used. Use a coupling reagent known to suppress racemization (e.g., HATU with DIPEA). Ensure each step goes to completion.

Purification and Analysis of the Library

While solid-phase synthesis greatly simplifies the purification of intermediates, the final cleaved products often require further purification, especially for biological screening.[8]

  • Purification: High-performance liquid chromatography (HPLC) is the most common method for purifying small molecule libraries. Automated parallel purification systems can significantly increase throughput.[8] Solid-phase extraction (SPE) can also be used as a rapid purification technique.

  • Analysis: The identity and purity of the library members should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Conclusion

Solid-phase synthesis is a powerful and versatile technique for the rapid generation of 2-carboxamide libraries for drug discovery and other applications. By carefully selecting the appropriate resin, linker, and reaction conditions, and by following robust and validated protocols, researchers can efficiently synthesize large numbers of diverse compounds. The ability to automate these processes further enhances the utility of SPS in modern high-throughput chemistry.

References

  • Arbour, C. A., & Imperiali, B. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters, 24(11), 2170–2174. [Link]

  • Baxendale, I. R., & Ley, S. V. (2000). Analytical techniques for small molecule solid phase synthesis. Bioorganic & Medicinal Chemistry Letters, 10(17), 1983-1988. [Link]

  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. [Link]

  • Ellman, J. A. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 50(5), 153-154. [Link]

  • Ellman, J. A. (1996). Design, synthesis, and evaluation of small-molecule libraries. Accounts of Chemical Research, 29(3), 132-143. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Kumar, K. I. A., Prasanth, M. L. L., Archana, M., & Vignesh, C. (2024). UNRAVELING THE POTENTIAL, A COMPREHENSIVE ANALYSIS OF COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). The solid phase synthesis of N-substituted glycine libraries. Tetrahedron Letters, 38(28), 4943-4946. [Link]

  • Peptide Reagents. (n.d.). How to Synthesize a Peptide. [Link]

  • Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(18), 2737-2745. [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Zajdel, P., Subra, G., Bojarski, A. J., Duszyńska, B., & Pawłowski, M. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(6), 2071-2080. [Link]

  • University of Pittsburgh. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Walsh, D. P., & Chang, Y. T. (2006). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters, 8(1), 117-120. [Link]

Sources

Method

Advanced Strategies for 2-Carboxylic Acid Amidation: From Reagent Selection to Protocol Execution

Executive Summary & Strategic Context The conversion of a 2-substituted carboxylic acid (e.g., 2-pyridinecarboxylic acid, 2-alkylbenzoic acid) to a 2-carboxamide is a deceptive transformation. While amide coupling is rou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The conversion of a 2-substituted carboxylic acid (e.g., 2-pyridinecarboxylic acid, 2-alkylbenzoic acid) to a 2-carboxamide is a deceptive transformation. While amide coupling is routine, the "2-position" introduces specific steric and electronic hurdles that defeat standard carbodiimide (EDC/NHS) protocols.

  • Steric Ortho-Effect: Substituents at the 2-position create significant steric crowding, impeding the nucleophilic attack of the amine on the active ester.

  • Electronic Deactivation: In heteroaromatics (like picolinic acid), the adjacent nitrogen lone pair can destabilize activated intermediates or promote decarboxylation.

  • Chelation Risks: 2-heteroaryl acids can sequester metal catalysts or coupling agents, reducing effective concentration.

This guide moves beyond basic textbook chemistry to provide a "Tiered Response" strategy: HATU for high-throughput discovery, T3P for scalable/low-epimerization needs, and Ghosez’s Reagent for sterically "impossible" couplings.

Reagent Selection Matrix

The choice of reagent must be dictated by the substrate's physical constraints and the scale of the reaction.

Reagent ClassReagent NamePrimary ApplicationProsCons
Uronium Salts HATU Discovery / Milligram Scale. Difficult couplings where yield is priority over cost.Highest reactivity; tolerates steric bulk well; fast kinetics (minutes).Expensive; byproducts (tetramethylurea) are not water-soluble; potential for guanidinium side-products.
Phosphonic Anhydrides T3P (in EtOAc/DMF)Process / Gram Scale. Chiral substrates prone to racemization.Zero epimerization ; water-soluble byproducts (easy workup); green chemistry compliant.[1]Slower reaction rate than HATU; requires specific solvents (EtOAc/MeTHF) for optimal performance.
Chloro-Enamines Ghosez’s Reagent "The Nuclear Option." Extremely hindered acids or unreactive amines (anilines).Converts acid to acid chloride under neutral conditions; bypasses active ester sterics.Moisture sensitive; requires strict anhydrous handling; generates HCl equivalent (must be scavenged).
Carbodiimides EDC + Oxyma General Purpose. Routine couplings with no steric issues.Cost-effective; Oxyma replaces explosive HOBt with better safety profile.[2]Often fails with 2-substituted steric clashes; urea byproduct removal can be tedious.

Decision Logic & Mechanism

The following diagram outlines the decision logic for selecting the correct protocol and visualizes the activation pathway for the recommended reagents.

AmideCouplingLogic cluster_mech Activation Mechanisms Start Input: 2-Carboxylic Acid + Amine CheckSterics Is the 2-position heavily substituted? Start->CheckSterics CheckChiral Is the Alpha-Carbon Chiral & Epimerizable? CheckSterics->CheckChiral Moderate/Low Ghosez_Route Protocol C: Ghosez's Reagent (Acid Chloride Route) CheckSterics->Ghosez_Route Yes (Extreme Sterics) CheckScale Scale > 10g? CheckChiral->CheckScale No T3P_Route Protocol B: T3P (Low Epimerization/Green) CheckChiral->T3P_Route Yes (Risk of Racemization) HATU_Route Protocol A: HATU (High Reactivity) CheckScale->HATU_Route No (Discovery Scale) CheckScale->T3P_Route Yes (Better Workup) Acid R-COOH ActiveEster O-At Active Ester (HATU Route) Acid->ActiveEster HATU/DIEA MixedAnh Mixed Anhydride (T3P Route) Acid->MixedAnh T3P/Pyridine AcidCl Acid Chloride (Ghosez Route) Acid->AcidCl Ghosez Rgt Amide R-CONHR' ActiveEster->Amide + R'NH2 MixedAnh->Amide + R'NH2 AcidCl->Amide + R'NH2

Figure 1: Decision Matrix for reagent selection based on steric hindrance, chirality, and scale, coupled with simplified activation pathways.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), difficult substrates, high-throughput synthesis. Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive towards amines but less prone to racemization than HBTU due to the neighboring group effect of the pyridine nitrogen in the reagent structure.

Reagents:

  • Substrate: 2-Carboxylic Acid (1.0 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3-5 mL). Note: DMF is preferred over DCM for HATU solubility.

  • Activation: Add DIPEA (2.0 mmol) followed by HATU (1.1 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced. If the amine is hindered, adding it too early can lead to reaction with HATU itself to form guanidinium salts.

  • Coupling: Add the amine (1.0 - 1.2 mmol).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄.

    • Caution: The tetramethylurea byproduct is water-soluble but can be sticky. Thorough washing is required.

Protocol B: The "Process & Chiral" Solution (T3P)

Best for: Scale-up (>1g), chiral 2-substituted acids, green chemistry requirements. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonic acid salt, eliminating the need for chromatography in many cases.

Reagents:

  • Substrate: 2-Carboxylic Acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Setup: Charge the carboxylic acid (10 mmol) and the amine (11 mmol) into the reactor with EtOAc (50 mL).

    • Note: Unlike HATU, T3P protocols often work best when acid and amine are mixed before adding the reagent, as the mixed anhydride is transient and highly reactive.

  • Base Addition: Add Pyridine (30 mmol). Cool to 0°C if the substrate is extremely prone to epimerization.

  • Reagent Addition: Add T3P solution dropwise over 10–20 minutes.

    • Why? Controlling the exotherm is critical for maintaining enantiopurity.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU.

  • Workup (The "Magic" Step): Add water (20 mL). Separate layers. Wash the organic layer with 1M HCl (to remove pyridine), then NaHCO₃, then water.

    • Result: The T3P byproducts wash away completely in the aqueous phase.

Protocol C: The "Steric Breaker" (Ghosez’s Reagent)

Best for: Extremely hindered 2-substituted acids (e.g., 2,6-disubstituted benzoics) or unreactive anilines where active esters fail. Mechanism: Converts the acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl₂ or Oxalyl Chloride.

Reagents:

  • Substrate: 2-Carboxylic Acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 - 1.5 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (for the coupling step)

  • Solvent: DCM or CHCl₃ (anhydrous)

Step-by-Step:

  • Acid Chloride Formation: Dissolve carboxylic acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez’s Reagent (1.2 mmol) dropwise at RT. Stir for 1–3 hours.

    • Observation: No base is needed for this step. The reaction is neutral. Monitor by taking an aliquot, quenching with MeOH, and checking for Methyl Ester by LC-MS.

  • Coupling: Once acid chloride formation is complete, cool to 0°C. Add the amine (1.2 mmol) and Et₃N (2.0 mmol) simultaneously or mix them in a separate vial and add to the reaction.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash is critical to remove the amide byproduct of the Ghosez reagent).

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Low Yield (HATU) Guanidinium formation (Amine reacts with HATU).Pre-activate the acid with HATU/Base for 15 mins before adding the amine.
Racemization Over-activation or high basicity.Switch to Protocol B (T3P/Pyridine) . Pyridine is a milder base than DIPEA/TEA. Keep temp at 0°C.
No Reaction (Sterics) Active ester cannot be approached by amine.Switch to Protocol C (Ghosez) . Acid chlorides are smaller and more electrophilic than OBt/OAt esters.
Stuck at Intermediate Mixed anhydride formed but not reacting (T3P).Heat the reaction to 50°C (if stable). Add a catalyst like DMAP (0.1 equiv) cautiously (increases racemization risk).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.

  • Ghosez, L., et al. (1969).[3] Synthesis of α-chloroenamines. Angewandte Chemie International Edition.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature.

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

Using 2-carboxamide as a directing group in C-H activation

Application Note: High-Fidelity C-H Activation Using 2-Carboxamide (Picolinamide) Directing Groups Executive Summary The 2-carboxamide motif—specifically the Picolinamide (PA) auxiliary—has emerged as a "privileged" bide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity C-H Activation Using 2-Carboxamide (Picolinamide) Directing Groups

Executive Summary

The 2-carboxamide motif—specifically the Picolinamide (PA) auxiliary—has emerged as a "privileged" bidentate directing group (DG) in modern C-H activation. Unlike monodentate directing groups (e.g., simple amides or esters) that often suffer from low regioselectivity or require harsh conditions, the 2-carboxamide system utilizes an


-bidentate chelation mode. This geometry stabilizes high-valent metal intermediates (Pd

, Co

), enabling the functionalization of thermodynamically stable C(sp

)–H
bonds and distal C(sp

)–H
sites with exceptional precision.

This guide details the mechanistic underpinnings, optimized protocols for Palladium and Cobalt systems, and critical workflows for the installation and removal of the directing group.

Mechanistic Grounding: The Chelation Effect

The success of the 2-carboxamide DG lies in its ability to form a rigid 5,5- or 5,6-membered metallacycle. Upon deprotonation of the amide nitrogen, the auxiliary coordinates to the metal center via:

  • The Pyridine Nitrogen (

    
    ) : Acts as a neutral donor.
    
  • The Amide Nitrogen (

    
    ) : Acts as an anionic donor (after deprotonation).
    

This


-bidentate coordination  dramatically lowers the activation energy for C-H cleavage, typically proceeding via a Concerted Metalation-Deprotonation (CMD) pathway.
Figure 1: Catalytic Cycle of Pd(II)-Catalyzed C(sp )–H Arylation

The following diagram illustrates the catalytic cycle for the


-arylation of amine derivatives, a hallmark application of this technology.

G Start Substrate (PA-Amine) Complex_A Coordination Complex (N,N-Bidentate) Start->Complex_A + Pd(OAc)2 Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->Complex_A TS_CMD CMD Transition State (C-H Cleavage) Complex_A->TS_CMD - AcOH Palladacycle Stable Palladacycle Intermediate TS_CMD->Palladacycle Metallacycle Formation OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I (Pd(II) -> Pd(IV)) RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim C-C Bond Formed RedElim->Pd_Cat Regeneration (requires Ag salt) Product Arylated Product RedElim->Product Product Release

Caption: Figure 1. The Pd(II)/Pd(IV) catalytic cycle facilitated by the Picolinamide (PA) auxiliary. Note the critical stabilization of the Pd(IV) intermediate by the bidentate ligand.

Application Protocols

Protocol A: Pd-Catalyzed -C(sp )–H Arylation of Amines

Primary Application: Late-stage functionalization of alkyl amines and amino acid derivatives.

Reagents & Equipment:

  • Substrate: Picolinamide-protected amine (1.0 equiv).

  • Aryl Iodide: 1.5 – 2.0 equiv (Electron-deficient aryl iodides react faster).

  • Catalyst: Pd(OAc)

    
     (5–10 mol%).
    
  • Additives: AgOAc (1.0–2.0 equiv) acts as the iodide scavenger/oxidant to regenerate the active catalyst.

  • Solvent: Toluene or HFIP (Hexafluoroisopropanol) for difficult substrates.

  • Temperature: 80–110 °C.

Step-by-Step Methodology:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the PA-substrate (0.2 mmol), Pd(OAc)

    
     (2.2 mg, 0.01 mmol), and AgOAc (33 mg, 0.2 mmol).
    
  • Solvent Addition: Add Toluene (2.0 mL) under air (reaction is generally air-tolerant, but inert atmosphere is preferred for reproducibility).

  • Reaction: Seal the vial and heat to 110 °C in a pre-heated aluminum block. Stir vigorously (800 rpm) for 12–24 hours.

    • Observation: The reaction mixture will typically turn from reddish-brown to black (formation of Pd black) as the reaction nears completion or catalyst decomposes.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove silver salts and Pd residues. Wash the pad with EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization Table:

VariableStandard ConditionAlternative (Difficult Substrates)Impact
Solvent TolueneHFIP (Hexafluoroisopropanol)HFIP stabilizes the CMD transition state, boosting yield for steric bulk.
Base/Additive AgOAcAg

CO

/ PivOH
Pivalic acid (30 mol%) can act as a proton shuttle, accelerating C-H cleavage.
Temperature 110 °C80 °CLower temps reduce Pd black formation but require longer reaction times (48h).
Protocol B: Cobalt-Catalyzed C(sp )–H Annulation

Primary Application: Sustainable synthesis of Isoquinolines from Benzylamines.

Reagents:

  • Catalyst: Co(OAc)

    
     (10–20 mol%).
    
  • Oxidant: Mn(OAc)

    
     (1.0 equiv) or O
    
    
    
    (1 atm).
  • Coupling Partner: Internal or terminal alkyne.

  • Solvent: TFE (Trifluoroethanol) or PEG-400.

Methodology:

  • Mix: Combine PA-benzylamine (0.2 mmol), alkyne (0.3 mmol), Co(OAc)

    
     (5 mg), and Mn(OAc)
    
    
    
    (35 mg) in a pressure tube.
  • Solvate: Add TFE (2 mL).

  • Heat: Stir at 100 °C for 16 hours.

  • Note: This reaction utilizes a high-valent Co(III) intermediate. The PA group is often traceless in this specific annulation (incorporated into the isoquinoline ring) or easily cleaved post-reaction.

Critical Workflow: Directing Group Lifecycle

The utility of a directing group is defined by its removability.[1] The Picolinamide group is robust during catalysis but can be removed under specific conditions without destroying the newly formed C-C bonds.

Figure 2: Installation and Removal Workflow

Workflow Amine Free Amine (Starting Material) Install Installation (Picolinic Acid/HATU) Amine->Install Substrate PA-Substrate Install->Substrate CH_Step C-H Activation (Pd or Co Cat.) Substrate->CH_Step Funct_Sub Functionalized Intermediate CH_Step->Funct_Sub Cleavage Cleavage Step (See Table Below) Funct_Sub->Cleavage Final Final Product (Free Amine) Cleavage->Final

Caption: Figure 2. The complete lifecycle of the Picolinamide auxiliary from installation to removal.

Removal Protocols (Cleavage)
MethodConditionsMechanismCompatibility
Base Hydrolysis (Standard) NaOH (10 equiv), EtOH/H

O, 80 °C, 12h
SaponificationRobust substrates; not suitable for esters or epimerizable centers.
Reductive Cleavage (Mild) Zn dust (excess), HCl (aq)/THF, RT, 1-4hReductionBest for sensitive substrates. Preserves chirality and ester groups.
Ni-Catalyzed (Green) Ni(cod)

, EtOH, 80 °C
TransesterificationRecyclable. Converts PA to ethyl picolinate (reusable) and releases amine.

Detailed Reductive Cleavage Protocol (Zn/HCl):

  • Dissolve the functionalized PA-amide (0.1 mmol) in THF (1 mL) and 1M HCl (1 mL).

  • Add Zn dust (10 equiv) in one portion.

  • Stir vigorously at Room Temperature. The reaction is usually complete within 2 hours (monitor by TLC).

  • Basify with saturated NaHCO

    
     to pH 9.
    
  • Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate. This method yields the free amine with high fidelity.

Troubleshooting & Expert Insights

  • Problem: Low Conversion.

    • Diagnosis: Catalyst poisoning or insufficient oxidant.

    • Solution: Ensure AgOAc is dry (hygroscopic). Add 10-20 mol% of Pivalic Acid (PivOH) to assist the CMD step. Switch solvent to HFIP.

  • Problem: Di-arylation (Over-reaction).

    • Diagnosis: Substrate has two equivalent

      
      -C-H bonds (e.g., isopropyl group).
      
    • Solution: Reduce Aryl Iodide equivalents to 0.8. Lower temperature to 80 °C. Steric bulk on the aryl iodide also improves mono-selectivity.

  • Problem: Incomplete DG Removal.

    • Diagnosis: Steric hindrance around the amide bond.

    • Solution: Switch from Base Hydrolysis to the Zn/HCl reductive method . It is driven by electron transfer and is less sensitive to steric bulk than nucleophilic attack.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society. [Link]

  • He, G., Zhang, S. Y., Nack, W. A., & Li, Q. (2016). Use of a Removable Picolinamide Directing Group for the Palladium-Catalyzed γ-Arylation of Amine Derivatives. Nature Protocols. [Link]

  • Grigorjeva, L., & Daugulis, O. (2014). Cobalt-Catalyzed, Aminoquinoline- and Picolinamide-Directed C(sp2)-H Bond Alkenylation by Alkynes. Angewandte Chemie International Edition. [Link]

  • John, A., & Nicholas, K. M. (2019). Nickel-Catalyzed Cleavage of the Picolinamide Directing Group.[2][3] Journal of Organic Chemistry. [Link]

  • Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. [Link]

Sources

Method

Advanced Crystallization Protocols for 2-Carboxamide Metal Complexes

Application Note: AN-CRYST-2CX Abstract This guide details optimized crystallization strategies for metal complexes containing pyridine-2-carboxamide (picolinamide) and pyrazine-2-carboxamide ligands. These ligands are p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-2CX

Abstract

This guide details optimized crystallization strategies for metal complexes containing pyridine-2-carboxamide (picolinamide) and pyrazine-2-carboxamide ligands. These ligands are privileged scaffolds in bioinorganic chemistry and drug discovery but present unique crystallographic challenges due to their strong propensity for intermolecular hydrogen bonding (specifically the


 supramolecular synthon). This note moves beyond standard techniques, offering specific protocols for Solvent-Tuned Evaporation , Pyridine-Ether Vapor Diffusion , and Solvothermal Synthesis  for coordination polymers.

Introduction: The Chelate vs. The Chain

The primary challenge in crystallizing 2-carboxamide complexes lies in the dual nature of the ligand. While the pyridine nitrogen (


) and amide oxygen (

) typically chelate the metal ion, the remaining amide nitrogen (

) is a potent hydrogen bond donor.
  • The Trap: In the absence of steric bulk, the uncoordinated amide protons often form rapid, insoluble hydrogen-bonded networks (dimers or chains) with neighboring carbonyl oxygens, leading to microcrystalline powder rather than X-ray quality single crystals.

  • The Solution: Crystallization protocols must kinetically retard this self-assembly or utilize solvents that compete for these hydrogen bonding sites (e.g., pyridine, DMF) to slow the nucleation rate.

Critical Parameters Table
ParameterRecommendationRationale
Ligand Stoichiometry 1:2 (Metal:Ligand)Favors discrete mononuclear species over bridging polymers.
Primary Solvent Methanol, Ethanol, DMFPolar protic solvents stabilize the amide H-bonds during nucleation.
pH Control Neutral to slightly acidicDeprotonation of the amide nitrogen (N-) often leads to immediate, irreversible polymerization.
Temperature 4°C (Diffusion) vs. 120°C (Solvothermal)Low T for discrete complexes; High T for coordination polymers.

Method Selection Workflow

Use the following logic flow to select the appropriate crystallization method based on your complex's solubility and stability profile.

CrystallizationWorkflow Start Sample Characterization SolubilityCheck Is the complex soluble in MeOH/EtOH? Start->SolubilityCheck Evap Method A: Solvent-Tuned Evaporation SolubilityCheck->Evap Yes CoordPolymer Is it a Coordination Polymer (Pyrazine-based)? SolubilityCheck->CoordPolymer No (Precipitates) PyridineSol Soluble in Pyridine? CoordPolymer->PyridineSol No (Discrete Complex) ThermalStable Thermally Stable > 100°C? CoordPolymer->ThermalStable Yes VaporDiff Method B: Pyridine/Ether Vapor Diffusion PyridineSol->VaporDiff Yes Solvo Method C: Solvothermal Synthesis ThermalStable->Solvo Yes

Figure 1: Decision tree for selecting crystallization methodologies for carboxamide complexes.

Detailed Protocols

Method A: Solvent-Tuned Slow Evaporation

Best for: Discrete mononuclear complexes (e.g., Zn(II), Cu(II) with picolinamide derivatives).

The Mechanism: Unlike simple evaporation, "solvent tuning" involves using a solvent mixture where the complex is highly soluble in the volatile component but less soluble in the heavier component. As the volatile solvent evaporates, the solution gently concentrates without crashing out.

Protocol:

  • Dissolution: Dissolve 0.1 mmol of the metal salt (e.g.,

    
    ) and 0.2 mmol of ligand in 10 mL of Methanol (MeOH) .
    
  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust acts as a nucleation site for rapid precipitation.

  • Tuning: Add 1-2 mL of DMF or Acetonitrile . These solvents have higher boiling points than MeOH.

  • Cover: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Incubation: Store at room temperature in a vibration-free zone.

    • Observation: Crystals should appear within 3-7 days as the MeOH evaporates, leaving the complex in the increasingly DMF-rich solution.

Method B: Pyridine/Ether Vapor Diffusion

Best for: Complexes that are insoluble in alcohols or prone to forming amorphous powders (common with Copper(II) species).

The Mechanism: Pyridine acts as both a solvent and a temporary axial ligand. It breaks up intermolecular hydrogen-bonded chains, monomerizing the complex. Diethyl ether (the anti-solvent) slowly diffuses into the pyridine, reducing solubility and forcing the complex to crystallize in its thermodynamically preferred form.

Protocol:

  • Preparation: Place 30-50 mg of the crude complex (or ligand/metal mixture) in a small inner vial (GC vial size).

  • Solvation: Add 1-2 mL of Pyridine . If the solution is not clear, sonicate briefly.

    • Note: The solution may turn dark blue/green (for Cu) due to pyridine coordination.

  • Setup: Place the small vial (uncapped) inside a larger jar (e.g., a jam jar or wide-mouth reaction vessel).

  • Reservoir: Carefully pipette 10-15 mL of Diethyl Ether into the outer jar. Do not let ether spill into the inner vial.

  • Seal: Tightly cap the outer jar.

  • Timeline: Allow to stand for 1-2 weeks. The ether vapors will diffuse into the pyridine solution, slowly increasing supersaturation.

Method C: Solvothermal Synthesis

Best for: Pyrazine-2-carboxamide coordination polymers and MOF-like structures.

The Mechanism: High temperature and pressure increase the solubility of precursors that are insoluble at STP. This method promotes the reversibility of metal-ligand bond formation, allowing "error correction" during crystal growth—essential for forming defect-free 2D/3D networks.

Protocol:

  • Precursors: Mix 0.5 mmol metal salt (e.g.,

    
    ) and 0.5 mmol pyrazine-2-carboxamide in 10 mL of Water  or a Water/Ethanol (1:1)  mixture.
    
  • Vessel: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Fill only to 60-70% capacity.

  • Heating Profile:

    • Ramp: 2°C/min to 120°C.

    • Hold: 48 hours.

    • Cool: Slow cooling is critical. Ramp down at 0.1°C/min to room temperature.

  • Harvesting: Filter the resulting block-like crystals and wash with water.

Troubleshooting & Validation

Dealing with Twinning

2-carboxamide complexes often crystallize in monoclinic space groups (e.g.,


) and are prone to twinning if cooling is too rapid.
  • Diagnosis: If diffraction spots are split or streaky.

  • Remedy: Switch to Liquid Diffusion (Layering) . Place the metal solution in a narrow tube, add a buffer layer of pure solvent, and carefully layer the ligand solution on top. This slows mixing to the rate of Brownian motion.

Confirmation of Composition

Before sending for SC-XRD, validate the bulk material:

  • IR Spectroscopy: Look for the shift in the Carbonyl (

    
    ) band.
    
    • Free Ligand: ~1670-1690 cm⁻¹.

    • Complex: Shifts to lower frequency (~1630-1650 cm⁻¹) indicating O-coordination.

  • Solubility Check: If the crystals are insoluble in the original mother liquor but soluble in DMSO, they are likely the target complex, not recrystallized ligand.

References

  • Pyridine-2-carboxamide Crystal Structure & H-Bonding: Delgado, G., et al. "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide."[1] Journal of Crystallographic and Spectroscopic Research.

  • Zinc(II) Carboxamide Complexes (Evaporation Method): Dutta, B., et al. "Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA." Journal of Chemical Sciences.

  • Pyrazine Coordination Polymers (Solvothermal Method): Create, Y., et al. "Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker." Molecules.

  • Vapor Diffusion Techniques (General Protocol): Hampton Research. "Sitting Drop Vapor Diffusion Crystallization."

  • Copper(II) Pyrazine Complexes (Slow Evaporation): Ebadi, A., et al. "Synthesis, Characterization and Crystal Structure of a Pyrazine-2-carboxamide-Bridged Two-Dimensional Polymeric Complex."[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in 2-Carboxamide Formation

The 2-Carboxamide Formation Technical Support Center is now active. This guide is structured to address the specific kinetic and thermodynamic barriers associated with synthesizing sterically congested amides, particular...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Carboxamide Formation Technical Support Center is now active. This guide is structured to address the specific kinetic and thermodynamic barriers associated with synthesizing sterically congested amides, particularly those with ortho-substitution or


-branching (e.g., 2-substituted biaryls, tertiary carboxylic acids).

Executive Summary & Decision Matrix

Steric hindrance in amide coupling usually manifests as a failure of the amine to attack the activated ester intermediate.[1] Standard reagents (EDC, HBTU) often fail because the active ester (e.g., OBt ester) is too bulky or the rate of attack is slower than the rate of hydrolysis/side reactions.

Use this decision matrix to select your initial protocol:

ReagentSelection Start Start: Analyze Substrate IsChiral Is the Acid Epimerization Prone? Start->IsChiral IsExtreme Is Steric Hindrance Extreme? (e.g., Tetra-ortho) IsChiral->IsExtreme No T3P Protocol A: T3P + Pyridine (Low Epimerization) IsChiral->T3P Yes HATU Protocol B: HATU + HOAt (Standard High-Power) IsExtreme->HATU Moderate Ghosez Protocol C: Ghosez's Reagent (Acid Chloride Route) IsExtreme->Ghosez Yes (Very Bulky) TFFH Protocol D: TFFH (Acid Fluoride Route) Ghosez->TFFH If Acid Cl unstable

Figure 1: Reagent selection logic based on substrate chirality and steric demand.

Module A: The "Clean & Concentrated" Approach (T3P)

Target Scenario: Moderately hindered substrates, especially those prone to racemization (e.g., amino acid derivatives).

The Science: T3P (Propanephosphonic acid anhydride) acts as a cyclic anhydride. Unlike linear anhydrides, the phosphorus core pulls electron density strongly, activating the carboxylate. The byproduct is water-soluble, simplifying workup.[2][3]

  • Critical Insight: T3P requires a specific base stoichiometry to function optimally. Pyridine is often superior to DIPEA because it acts as both a base and a nucleophilic catalyst (forming an acyl-pyridinium intermediate).

Protocol A: T3P Coupling
  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (High concentration: 0.5 – 1.0 M is crucial for kinetics).

  • Base: Add Pyridine (3.0 – 5.0 equiv). Do not use DIPEA if epimerization is a concern.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If conversion is low after 4h, heat to 50–60 °C.

  • Workup: Wash with water, 1N HCl (to remove pyridine), and NaHCO₃.

Validation: Dunetz et al. demonstrated that T3P/Pyridine minimizes epimerization (<1%) compared to HATU (~15%) for sensitive substrates [1].

Module B: The "Brute Force" Neutral Approach (Ghosez’s Reagent)

Target Scenario: Extremely hindered acids (e.g., 2,6-disubstituted benzoic acids) where active esters (OBt/OAt) are too bulky to be approached by the amine.

The Science: Standard acid chloride generation (SOCl₂, (COCl)₂) produces HCl, which can degrade acid-sensitive groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions via a chloro-enamine mechanism. The resulting acid chloride is the smallest possible electrophile, minimizing steric clash.

Protocol C: Ghosez's Reagent Activation
  • Activation: In a dry flask under N₂, dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0 °C. Stir at RT for 1–2 h.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH to see Methyl Ester).

  • Coupling: Once activation is complete, add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the acid chloride solution.

  • Workup: Standard aqueous extraction.

GhosezMechanism Acid Carboxylic Acid Inter Intermediate (Vilsmeier-Haack type) Acid->Inter Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Inter AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl - Amide byproduct Amide Sterically Hindered Amide AcidCl->Amide + Amine / Base

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.

Module C: The Acid Fluoride Route (TFFH)

Target Scenario: Substrates that are unstable as acid chlorides or where the amine is extremely non-nucleophilic (e.g., electron-deficient anilines).

The Science: Acid fluorides are more stable to hydrolysis than chlorides but surprisingly more reactive toward amines in many contexts due to the high electronegativity of fluorine and the strength of the H-F bond formed in the transition state. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.

Protocol D: TFFH Coupling
  • Mix: Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in DCM or DMF.

  • Base: Add DIPEA (3.0 equiv).

  • Reagent: Add TFFH (1.2 equiv).

  • Reaction: Stir at RT. Acid fluorides are robust; heating to 40 °C is tolerated if necessary.

Troubleshooting & FAQs

Q1: I see the "Active Ester" peak on LCMS, but it never converts to the product. Why?

Diagnosis: Steric occlusion. The active ester (e.g., -OBt or -OAt from HATU) is formed, but it is too bulky for the hindered amine to attack. Solution: Switch to Protocol C (Ghosez) . You need a smaller electrophile (Acid Chloride) rather than a larger one (Active Ester).

Q2: My reaction turns black/tarry with SOCl₂, but I need an acid chloride.

Diagnosis: Decomposition of sensitive functional groups by HCl or heat. Solution: Use Ghosez’s Reagent (Protocol C). It operates at neutral pH and room temperature, avoiding the harsh conditions of thionyl chloride [2].

Q3: Can I use HATU for 2-substituted benzoic acids?

Analysis: Yes, but you must use HOAt (1-Hydroxy-7-azabenzotriazole) derived reagents (HATU) rather than HOBt (HBTU). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding to the incoming amine) that accelerates the reaction rate by ~10x compared to HOBt [3].

Q4: My amine is a 2-aminopyridine derivative and is very unreactive.

Diagnosis: 2-aminopyridines are poor nucleophiles due to the electron-withdrawing ring nitrogen. Solution: Use T3P in Pyridine (Protocol A). The solvent acts as a catalyst.[4] Alternatively, use LiHMDS to deprotonate the amine (forming the lithium amide) before adding it to the acid chloride, dramatically increasing nucleophilicity.

Comparison of Coupling Reagents for Hindered Systems
ReagentMechanismSteric ToleranceEpimerization RiskRecommended For
HATU Active Ester (OAt)ModerateLowGeneral difficult couplings
T3P Cyclic AnhydrideHighVery Low Chiral/Epimerizable acids
Ghosez Acid ChlorideVery High ModerateExtremely bulky "Tetra-ortho" systems
TFFH Acid FluorideHighModerateElectron-deficient amines

References

  • Dunetz, J. R. , et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3] 19, 2011, pp. 5048–5051. Link

  • Ghosez, L. , et al. "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, vol. 8, 1969, pp. 454.[5] Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6][7][8][9] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398. Link

  • Valeur, E. , and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-Carboxamide Derivatives

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Solubility Barriers in 2-Carboxamide Derivatives Ticket ID: SOL-2CX-001 Introduction: The "Brick Dust" Challenge Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Solubility Barriers in 2-Carboxamide Derivatives Ticket ID: SOL-2CX-001

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely here because your 2-carboxamide derivative (e.g., pyridine-2-carboxamide, pyrazine-2-carboxamide, or fused systems like isoquinoline-carboxamides) is precipitating in biological media or showing poor oral bioavailability.

The Core Problem: 2-carboxamide derivatives often behave as "Brick Dust" molecules.

  • High Crystal Lattice Energy: The primary amide group (

    
    ) acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form strong intermolecular hydrogen-bonded dimers or chains (synthons), resulting in high melting points (
    
    
    
    ) and low aqueous solubility, even if the calculated LogP suggests moderate lipophilicity.
  • The "2-Position" Trap: If your core is a heterocycle (e.g., pyridine), the nitrogen at the 2-position can form an intramolecular hydrogen bond with the amide hydrogen. While this planarizes the molecule, it reduces the solvation penalty but paradoxically can increase packing efficiency in the crystal lattice, making dissolution even harder.

This guide moves beyond generic advice to target the specific physicochemical barriers of this chemical class.

Module 1: Chemical Modification & Crystal Engineering

Troubleshooting Guide: Why is Salt Formation Failing?

User Question: I attempted to make a hydrochloride salt of my pyridine-2-carboxamide derivative to improve solubility, but it hydrolyzes or reverts to the free base in water. Why?

Technical Diagnosis: You are likely encountering the pKa Gap Insufficiency .

  • Amide Neutrality: The amide nitrogen itself is non-basic (pKa < -0.5) due to resonance delocalization. It will not protonate under physiological conditions.

  • Ring Nitrogen Basicity: If you are relying on a heteroatom in the ring (e.g., the pyridine nitrogen), its basicity is often modulated by the electron-withdrawing carboxamide group. The pKa of pyridine is ~5.2, but pyridine-2-carboxamide is significantly less basic (pKa ~ 2.1).

  • The Rule of 3: Stable salt formation generally requires

    
    . If the pKa of your conjugate acid is too low, the salt will disproportionate in water (pH ~7), precipitating the free base.
    

Corrective Protocol: Switch to Co-Crystals Since salt formation is thermodynamically unstable for weak bases, you must target the Amide-Amide Homosynthon . You need a co-former that breaks the drug-drug H-bonds.

  • Strategy: Use co-formers with strong H-bond donors/acceptors (e.g., Saccharin, Resorcinol, carboxylic acids).

  • Mechanism: Form a Heterosynthon (Drug-Coformer) that has lower lattice energy than the Drug-Drug Homosynthon.

Visualization: Solubility Strategy Decision Matrix

The following decision tree helps you select the correct strategy based on Melting Point (


) and Lipophilicity (LogP).

SolubilityMatrix Start Analyze Physicochemical Properties CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (>200°C) (High Lattice Energy) CheckTm->HighTm Rigid Planar Structure LowTm Low Tm (<150°C) CheckTm->LowTm Flexible Structure CheckLogP_High Check LogP HighTm->CheckLogP_High CheckLogP_Low Check LogP LowTm->CheckLogP_Low BrickDust BRICK DUST Solubility Limited by Crystal Lattice CheckLogP_High->BrickDust Low LogP (<2) Strategy_ASD STRATEGY 2: Amorphous Solid Dispersion (ASD) (Prevent Crystallization) CheckLogP_High->Strategy_ASD High LogP (>3) GreaseBall GREASE BALL Solubility Limited by Solvation CheckLogP_Low->GreaseBall High LogP (>3) Strategy_CoCrystal STRATEGY 1: Co-Crystals / Particle Size Reduction (Break the Lattice) BrickDust->Strategy_CoCrystal Strategy_Lipid STRATEGY 3: Lipid Formulation / Surfactants (Enhance Solvation) GreaseBall->Strategy_Lipid

Figure 1: Decision matrix for selecting solubility enhancement strategies. 2-carboxamides often fall into the "Brick Dust" or "ASD" categories due to strong intermolecular hydrogen bonding.

Module 2: Formulation Strategies

FAQ: Amorphous Solid Dispersions (ASD)

Q: Which polymer should I choose for a 2-carboxamide derivative? A: You must select a polymer capable of interacting with the amide group to prevent recrystallization.

  • Top Recommendation: PVP-VA64 (Copovidone) or HPMCAS .

  • Why? The vinyl acetate (VA) moiety in PVP-VA64 acts as a hydrogen bond acceptor. It interacts effectively with the

    
     donor of your carboxamide, disrupting the formation of drug-drug dimers.
    
  • The "Spring and Parachute" Effect:

    • Spring: The amorphous form dissolves rapidly, creating a supersaturated solution.

    • Parachute: The polymer prevents the drug from crashing out (nucleating) back into its stable crystal form.

Protocol: Miniaturized Solvent Casting (Screening)

  • Dissolve Drug and Polymer (1:3 ratio) in a common solvent (e.g., Methanol/DCM).

  • Evaporate solvent rapidly under vacuum.

  • Analyze film by PLM (Polarized Light Microscopy).[1]

    • Birefringence (glowing) = Crystalline (Failed).

    • Dark = Amorphous (Success).

FAQ: Cyclodextrin Complexation

Q: I tried beta-cyclodextrin (


-CD) but solubility didn't improve significantly. What's wrong? 
A:  Native 

-CD has limited water solubility itself (~1.85 g/100mL) and can cause nephrotoxicity if used parenterally. Furthermore, the cavity might not be perfectly sized if your derivative has bulky substituents at the 2-position.

Corrective Action:

  • Switch to HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin):
    • High aqueous solubility (>60 g/100mL).

    • The hydroxypropyl groups disrupt the H-bonding network of the CD itself, making it more soluble.

  • Check Binding Constant (

    
    ): 
    
    • 2-carboxamides often bind via the aromatic ring. If you have a bulky group ortho to the amide, steric hindrance may prevent deep inclusion into the cavity.

    • Test: Run a Phase Solubility Diagram. Plot [Drug] dissolved vs. [CD] concentration. A linear slope (

      
       type) indicates a 1:1 complex. A downward curvature (
      
      
      
      type) indicates precipitation of the complex (common with native
      
      
      -CD).

Module 3: Analytical Troubleshooting

Issue: "The Supersaturation Crash"

Symptom: Your kinetic solubility assay (e.g., adding DMSO stock to buffer) shows high solubility at 30 minutes, but near-zero solubility at 2 hours.

Root Cause: You are measuring a metastable supersaturated state. When you inject a DMSO stock into aqueous buffer, the drug is momentarily solubilized by the cosolvent (DMSO) and the amorphous nature of the precipitate. Over time, the 2-carboxamide molecules find each other, form stable H-bonded dimers, and crystallize out (Nucleation & Growth).

Validation Protocol:

  • Do not rely solely on Kinetic Solubility. It overestimates solubility for "Brick Dust" molecules.

  • Perform Thermodynamic Solubility:

    • Add excess solid drug to buffer.

    • Shake for 24-48 hours .

    • Filter and analyze.[2]

    • Crucial Step: Check the pH of the filtrate. If your compound is a weak acid/base, the pH might have shifted, altering solubility.

Data Summary: Enhancement Potential
StrategyMechanismSuitability for 2-CarboxamidesExpected Fold-Increase
Salt Formation IonizationLow (Unless basic ring N present with

)
10-100x (if stable)
Co-Crystals Lattice DisruptionHigh (Targets amide dimer)4-20x
HP-

-CD
Inclusion ComplexMedium/High (Depends on steric fit)5-50x
ASD (PVP-VA64) Amorphous StabilizationHigh (Best for high LogP + High Tm)20-1000x (Kinetic)

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews.

  • Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[4][6] International Journal of Pharmaceutics.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7] Advanced Drug Delivery Reviews.

  • Jermain, S. V., et al. (2018). Amorphous Solid Dispersions and Methods for Their Characterization. Journal of Pharmaceutical Sciences.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Carboxamide Hydrolysis

Welcome to the technical support center for 2-carboxamide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during this fundam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-carboxamide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during this fundamental transformation. Instead of a rigid protocol, this resource provides a dynamic, question-and-answer-based approach to troubleshoot and optimize your specific reaction, grounded in mechanistic understanding and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My primary 2-carboxamide is dehydrating to a nitrile under my hydrolysis conditions.

Q: I'm trying to hydrolyze a primary 2-carboxamide to the corresponding carboxylic acid, but I'm consistently isolating significant amounts of the nitrile byproduct. What's causing this, and how can I prevent it?

A: This is a classic challenge. The dehydration of primary amides to nitriles is a common side reaction, especially under harsh acidic or thermal conditions.[1] The mechanism often involves the activation of the amide oxygen, followed by elimination of water.

Causality & Mechanism: Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic.[1] A subsequent E1 or E2-type elimination of water can then lead to the nitrile. High temperatures significantly favor this elimination pathway.

Troubleshooting Workflow: Suppressing Nitrile Formation

G start Problem: Nitrile byproduct formation during primary 2-carboxamide hydrolysis q1 Are you using strong acid and high heat? start->q1 a1_yes Yes q1->a1_yes High Probability of Dehydration a1_no No q1->a1_no Consider other factors sol1 Option 1: Milder Acidic Conditions - Lower temperature (e.g., reflux in 6N HCl -> 80°C) - Use weaker acids if possible a1_yes->sol1 sol2 Option 2: Switch to Basic Conditions - Reflux with aq. NaOH or KOH - Generally disfavors dehydration a1_yes->sol2 sol3 Option 3: Microwave-Assisted Hydrolysis - Often allows for lower temperatures and shorter reaction times,  reducing thermal decomposition and side reactions. a1_yes->sol3 sol4 Option 4: Enzymatic Hydrolysis - Highly selective for amide hydrolysis over dehydration - Operates under mild pH and temperature a1_no->sol4

Caption: Decision tree for addressing nitrile formation.

Experimental Protocol: Microwave-Assisted Hydrolysis of a Primary Amide

This protocol offers a rapid and often cleaner alternative to conventional heating.[2]

  • Preparation: In a microwave-safe vessel, combine the primary 2-carboxamide (1 mmol), and phthalic anhydride (1 mmol).

  • Mixing: Thoroughly mix the solids.

  • Irradiation: Place the vessel in a domestic microwave oven. Irradiate at a medium power level for 3-10 minutes. Caution: Monitor for pressure buildup.

  • Monitoring: Periodically and carefully stop the reaction to check for completion by TLC or LC-MS.

  • Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent and wash with aqueous bicarbonate to remove the phthalic acid byproduct. The desired carboxylic acid can then be isolated.

Issue 2: My chiral 2-carboxamide is epimerizing during hydrolysis.

Q: I'm working with an optically active α-substituted 2-carboxamide, and I'm losing enantiomeric purity during hydrolysis. Why is this happening, and what are the best conditions to maintain stereochemical integrity?

A: Epimerization at the α-carbon is a significant risk, particularly under basic conditions. The α-proton of your carboxamide is acidic and can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization or epimerization.

Causality & Mechanism: The acidity of the α-proton is enhanced by the electron-withdrawing carbonyl group. In the presence of a strong base, this proton can be removed, forming a resonance-stabilized enolate. This intermediate loses its stereochemical information at the α-carbon.

Strategies to Minimize Epimerization

StrategyPrincipleRecommended Conditions & Considerations
Mild Acidic Hydrolysis Avoids the formation of the enolate intermediate.Refluxing in 6N HCl is a standard, but for sensitive substrates, consider milder acids or lower temperatures.
Enzymatic Hydrolysis Enzymes are highly stereoselective and operate under physiological conditions.Amidases or lipases can be screened for activity. Papain has been shown to hydrolyze amides without epimerization.[3]
Titanium(IV)-Catalyzed Hydrolysis A mild method that has been shown to preserve stereochemical integrity.Reaction of the amide with a catalytic amount of TiCl₄ in aqueous dioxane can proceed without detectable racemization.

Experimental Protocol: Enzymatic Hydrolysis of a Chiral Amide [3]

  • Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the chosen enzyme (typically pH 7-8).

  • Reaction Setup: Dissolve the chiral 2-carboxamide in the buffer to a concentration of approximately 50 mM.

  • Enzyme Addition: Add the selected enzyme (e.g., papain) at a suitable concentration (e.g., 1 U/µmol of substrate).

  • Incubation: Stir the reaction mixture at the enzyme's optimal temperature (often 25-37°C) for 24-48 hours.

  • Monitoring: Track the conversion by HPLC using a chiral column to monitor both the disappearance of the starting material and the enantiomeric purity of the product.

  • Work-up: Once the reaction is complete, the enzyme can be removed by precipitation (e.g., by adding methanol) and centrifugation. The product can then be isolated from the aqueous solution.

Issue 3: My molecule contains both an amide and an ester. How can I selectively hydrolyze the amide?

Q: I need to hydrolyze a 2-carboxamide in a molecule that also has an ester functional group. Standard acidic or basic hydrolysis cleaves both. Are there any chemoselective methods?

A: This is a challenging but addressable problem. Generally, esters are more susceptible to hydrolysis than amides.[4] However, specialized methods have been developed to achieve the "opposite selectivity."

Causality & Mechanism: The greater resonance stabilization of the amide bond compared to the ester bond makes the amide less electrophilic and thus less reactive towards nucleophilic attack.[5] To selectively hydrolyze the amide, a method is needed that preferentially activates the amide group.

Troubleshooting Workflow: Chemoselective Amide Hydrolysis

G start Problem: Non-selective hydrolysis of amide in the presence of an ester q1 Is your amide primary or secondary? start->q1 a1_primary Primary q1->a1_primary More options available a1_secondary Secondary q1->a1_secondary Fewer direct methods sol3 Option 3: Advanced Enzymatic Screening - Identify an amidase with high specificity  for your substrate over the ester. q1->sol3 sol1 Option 1: Copper(II)/Glyoxal System - Forms a complex that selectively activates  the amide for hydrolysis. a1_primary->sol1 sol2 Option 2: Visible Light-Mediated Hydrolysis - Involves conversion to a photoresponsive  o-nitroanilide auxiliary, followed by mild hydrolysis. a1_secondary->sol2

Caption: Selection guide for chemoselective amide hydrolysis.

Advanced Strategies & Considerations

  • Protecting Groups: In complex molecules, adjacent functional groups can interfere with hydrolysis. For instance, an N-terminal glutamine in a peptide can cyclize to form pyroglutamate under basic conditions.[6] The use of appropriate backbone amide protecting groups can prevent such side reactions.[7]

  • Boronic Acid Catalysis: Arylboronic acids can act as Lewis acid catalysts to promote the direct dehydrative formation of amides.[8][9] While more commonly used for amide formation, this principle can be leveraged in reverse under certain conditions for hydrolysis, offering a milder alternative to strong acids or bases.

  • Flow Chemistry: For large-scale synthesis, continuous flow reactors can offer superior control over reaction parameters such as temperature and reaction time, which can help to minimize the formation of side products.

This guide provides a starting point for troubleshooting common issues in 2-carboxamide hydrolysis. The key to success lies in understanding the underlying mechanisms of both the desired reaction and the potential side reactions, allowing for the rational selection of conditions that favor the formation of your target carboxylic acid.

References

  • 04/2883 Hydrolysis of amides to carboxylic acids using phthalic anhydride under microwave irradiation and solvent-free co. ResearchGate. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019). Available at: [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. (2023). Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. (2018). Available at: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. (2022). Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. (2021). Available at: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. (2023). Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. (2024). Available at: [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. (2023). Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. (2020). Available at: [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ResearchGate. Available at: [Link]

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. (2007). Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. (2022). Available at: [Link]

  • Amide Bond Activation of Biological Molecules. PMC. (2018). Available at: [Link]

  • Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate. (2015). Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. (2020). Available at: [Link]

  • Amide Hydrolysis Practice Problems. Pearson. Available at: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. PMC. (2018). Available at: [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Thieme. Available at: [Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. ACS. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. (2020). Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. (2018). Available at: [Link]

  • Hydrolysis of Amides. M. Hall, K. Faber, and G. Tasnádi. Available at: [Link]

  • Scope of boronic acids in the cross‐coupling of amides. ResearchGate. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. (2014). Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. (2014). Available at: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available at: [Link]

  • What is the Difference Between Acidic and Basic Hydrolysis. Pediaa.Com. (2023). Available at: [Link]

  • Hydrolysis in Pharmaceutical Formulations. ResearchGate. (2021). Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. (2023). Available at: [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. ResearchGate. (2007). Available at: [Link]

Sources

Optimization

Technical Support Hub: 2-Carboxamide Purification &amp; Isolation

[1] Status: Operational Ticket Volume: High (Common Motif in Kinase Inhibitors) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Volume: High (Common Motif in Kinase Inhibitors) Lead Scientist: Dr. A. Vance[1]

System Overview: The 2-Carboxamide Challenge

Welcome to the technical support center for Heterocyclic 2-Carboxamides (e.g., pyridine-2-carboxamide, pyrazine-2-carboxamide). These motifs are pharmacophore "gold" in drug discovery (e.g., kinase inhibitors like HPK1 inhibitors), but they present a "triad of frustration" for isolation:

  • Solubility Paradox: High lattice energy (strong intermolecular H-bonding) makes them "brick dust" in non-polar solvents, yet they are often too lipophilic for pure aqueous workups.[1]

  • The Chelation Trap: The N-heterocycle nitrogen and the amide oxygen form a perfect bidentate pocket, greedily binding transition metals (Cu, Pd) from cross-coupling reactions.

  • Tailing on Silica: The amide protons interact strongly with silanols, causing severe streaking during chromatography.[1]

Below are the troubleshooting guides for the most frequent user issues.

Ticket #101: "My Product is a Sticky Oil that Won't Crystallize"

User Report: “I synthesized a pyridine-2-carboxamide derivative. NMR shows it's pure, but it’s a gummy oil. I expected a solid. Hexanes just make it an amorphous blob.”[1]

Root Cause Analysis

2-carboxamides often exist as super-cooled liquids or amorphous oils due to solvent inclusion disrupting the crystal lattice.[1] Standard non-polar solvents (Hexanes/Heptane) cause "oiling out" rather than nucleation because the compound is insoluble but the solvent cannot penetrate the oil droplets to induce ordering.

Troubleshooting Protocol: The "Solvent Switch" Technique

Do not use Hexanes yet. You must break the amorphous state using a "solubility bridge" solvent.[1]

Step-by-Step Resolution:

  • High-Vac Treatment: Place the oil under high vacuum (<1 mbar) at 40°C for 2 hours. This removes trapped DCM/EtOAc which often prevents crystallization.[1]

  • The Acetonitrile (MeCN) Method:

    • Dissolve the gum in the minimum amount of boiling Acetonitrile.

    • Allow to cool slowly to RT.[1][2] MeCN is polar enough to dissolve the oil but non-polar enough to force lattice formation upon cooling.[1]

  • The "Scratch & Seed" (if MeCN fails):

    • Dissolve in minimal hot Ethanol (EtOH).[1]

    • Add Diethyl Ether dropwise until persistent cloudiness appears.[1]

    • Critical Step: Scratch the inner glass wall with a metal spatula at the air-liquid interface.[1] The micro-glass shards act as nucleation sites.[1]

Recommended Solvent Systems:

Solvent System Application Success Rate
Acetonitrile (Pure) Primary choice for pyridine/pyrazine carboxamides.[1] High
Ethanol / Et₂O For highly polar amides.[1] Moderate
Toluene Good for lipophilic derivatives; requires heating.[1] Moderate

| Hexane / Acetone | Use only if compound has high solubility in Acetone.[1] | Low (Risk of oiling) |

Ticket #204: "Chromatography Spots are Streaking/Tailing"[1]

User Report: “Running a column on silica. The product smears from Rf 0.2 to 0.[1]5. I can't separate it from the impurity.”

Root Cause Analysis

The amide N-H acts as a hydrogen bond donor to the acidic silanol (Si-OH) groups on the silica gel surface. This reversible binding causes the "tailing" effect.[1]

Troubleshooting Protocol: Mobile Phase Modifiers

You must "cap" or neutralize the silica surface using a competitive base.[1]

The "Triad" Solution:

  • Pre-treat the Silica: Flush the column with your eluent containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

  • Eluent Selection:

    • Standard: DCM : MeOH (95:5) + 0.5% TEA.

    • Advanced (for very polar amides): CHCl₃ : MeOH : NH₄OH (80:10:1).[1][3] Note: This mimics a "buffered" normal phase.[1]

  • Visualization:

    • If UV is weak (common for aliphatic amides), use Ninhydrin Stain .

    • Action: Dip plate, heat with heat gun.[4] Amides/Amines turn distinct brown/red .[1]

Ticket #309: "Product is Green/Blue (Copper Contamination)"

User Report: “I used CuI/Pd catalyst for an amidation. The product is off-white with a green tint.[1] Column didn't clean it.”

Root Cause Analysis

Pyridine-2-carboxamides are bidentate ligands (N,O-donors).[1] They form highly stable chelate complexes with Cu(II) or Pd(II), which often co-elute on silica gel.

Troubleshooting Protocol: The "De-Chelation" Workflow

Standard washes (Water/Brine) will not break this complex. You need a stronger ligand.[1]

Method A: Aqueous EDTA Wash (The Gentle Approach)

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash 3x with 0.1 M aqueous EDTA (disodium salt) adjusted to pH ~8-9.

  • The aqueous layer should turn blue (pulling the Cu out). The organic layer should clear.[1]

Method B: Solid Phase Scavenging (The "Sure-Fire" Approach) [1]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin to the organic solution.

  • Stir for 4 hours at 40°C.

  • Filter through Celite.[1] The metal stays on the resin.[1]

Visual Troubleshooting Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for isolating 2-carboxamides based on physical state and purity.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitate formed Oil Oil / Gum StateCheck->Oil Sticky residue Wash Triturate with Cold Ether/Hexane Solid->Wash Vac High Vacuum (40°C, 2h) Remove trapped solvent Oil->Vac PurityCheck NMR Purity > 95%? Wash->PurityCheck Recryst Recrystallize (MeCN or EtOH) PurityCheck->Recryst No DoneSolid Pure Solid PurityCheck->DoneSolid Yes Recryst->DoneSolid Solidify Did it solidify? Vac->Solidify Solidify->Recryst Yes (Glassy solid) Column Flash Chromatography (DCM:MeOH + 1% TEA) Solidify->Column No (Persistent Oil) Column->DoneSolid

[1]

Figure 2: Metal Removal Strategy

Caption: Workflow for breaking the Pyridine-Amide-Metal Chelate Complex.

MetalRemoval Impure Crude Product (Green/Blue Tint) Choice Scavenger Availability? Impure->Choice EDTA Wash org. layer with 0.1M EDTA (pH 9) Choice->EDTA No Resins Resin Add Thiol/TMT Resin Stir 4h @ 40°C Choice->Resin Resins Available CheckColor Org. Layer Clear? EDTA->CheckColor Repeat Repeat Wash CheckColor->Repeat No (Still Green) Final Evaporate & Isolate CheckColor->Final Yes Repeat->EDTA Filter Filter through Celite Resin->Filter Filter->Final

[1]

FAQ: Frequently Asked Questions

Q: Can I use acid extraction (1M HCl) to purify my pyridine-carboxamide? A: Proceed with Caution. While the pyridine nitrogen is basic, the electron-withdrawing amide group lowers the pKa of the pyridine ring (making it less basic). Strong acids may also hydrolyze the amide bond back to the carboxylic acid.[1] If you must use acid extraction, use weak acids (Citric Acid) and keep contact time short.

Q: My reaction turned into picolinic acid. What happened? A: You likely had water present under basic or acidic conditions for too long.[1] 2-cyanopyridine hydrolysis (a common synthesis route) must be carefully monitored.[1] If the pH drifts too high/low during workup, the amide hydrolyzes further to the acid. Fix: Buffer your aqueous workup to pH 7.

Q: Is there a specific stain for these compounds? A: Yes. While UV (254 nm) is standard, Ninhydrin is excellent for amides (requires strong heating). Dragendorff’s reagent is specific for the pyridine nitrogen (orange spots).

References

  • Solubility & Recrystallization: Mettler Toledo.[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Chromatography of Amides: Purifying amines and amides on silica. Org Prep Daily. Retrieved from

  • Metal Chelation: New pyridine carboxamide ligands and their complexation to copper(II). Dalton Transactions.[1] Retrieved from

  • Synthesis & Hydrolysis: Hydrolysis kinetics of 2-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. Retrieved from

  • General Properties: Pyridine-2-Carboxamide Compound Summary. PubChem. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 2-Carboxamide Production

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading in 2-carboxamide synthesis. Achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading in 2-carboxamide synthesis. Achieving optimal catalyst load is a balancing act; it is fundamental to maximizing reaction efficiency, yield, and purity while minimizing costs and downstream processing efforts. This document provides in-depth, experience-driven answers to common challenges and outlines robust protocols for systematic optimization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, moving from fundamental concepts to advanced troubleshooting.

Core Concepts of Catalyst Loading

Q1: What is a typical catalyst loading range for 2-carboxamide synthesis, and what factors influence this choice?

A: There is no single "universal" catalyst loading. The optimal amount is highly dependent on the specific reaction system. However, for many common catalytic direct amidation reactions, loadings typically range from 0.1 mol% to 15 mol% .[1][2]

The primary factors influencing this choice are:

  • Catalyst Activity: Highly active catalysts, such as certain boronic acids or transition metal complexes, can achieve high turnover numbers and thus require lower loadings (e.g., 0.1-2.5 mol%).[1][3] Less active systems, like boric acid with challenging substrates, may necessitate higher loadings.

  • Substrate Reactivity: Sterically hindered carboxylic acids or poorly nucleophilic amines often require higher catalyst loadings or more active catalysts to achieve reasonable reaction rates.[4]

  • Reaction Conditions: Temperature, pressure, and the method of water removal (e.g., molecular sieves, Dean-Stark apparatus) significantly impact catalyst efficiency. Reactions at lower temperatures may need a higher catalyst concentration to compensate for the reduced kinetic energy.

  • Purity of Reagents: Impurities in starting materials or solvents can act as catalyst poisons, competing with the substrate for active sites and necessitating a higher catalyst load to achieve the desired conversion.[5]

Q2: How does catalyst loading fundamentally impact the reaction rate and final product yield?

A: Catalyst loading directly influences reaction kinetics. In many catalytic systems, the reaction rate shows a first-order dependence on the catalyst concentration, up to a certain threshold.[6]

  • Increased Loading & Rate: Increasing the catalyst load increases the number of available active sites, leading to a faster reaction rate. This can be crucial for completing the reaction in a practical timeframe.

  • Plateau Effect: Beyond a certain point, increasing the catalyst load may not significantly increase the rate.[6] This can happen if another factor, such as mass transfer or the concentration of a reactant, becomes the rate-limiting step. In some cases, excessively high loadings can even lead to catalyst aggregation or solubility issues, reducing the effective concentration of active species.

  • Impact on Yield: For a given reaction time, a higher catalyst load generally leads to a higher conversion and thus a higher isolated yield, until the reaction reaches completion or equilibrium. However, simply increasing the catalyst is not always the best strategy, as it can introduce other problems.[2]

Q3: What are the negative consequences of using too little or too much catalyst?

A: Both under-loading and over-loading the catalyst can be detrimental to the success of your synthesis.

  • Consequences of Insufficient Catalyst ("Under-loading"):

    • Low Conversion: The most obvious result is a slow or incomplete reaction, leading to low product yield and difficult purification due to the presence of unreacted starting materials.[7]

    • Thermal Degradation: If the reaction requires high temperatures, prolonged reaction times due to low catalyst loading can lead to the degradation of sensitive substrates or products.

  • Consequences of Excessive Catalyst ("Over-loading"):

    • Increased Side Reactions: High concentrations of catalyst can lead to an "overcrowding of active sites," which may promote undesired side reactions, reducing selectivity and yield.[7] This can include epimerization in chiral substrates or decomposition pathways.

    • Economic Inefficiency: Catalysts, particularly those based on precious metals or complex ligands, are often expensive. Using more than necessary directly increases the cost of the final product.[5]

    • Purification Challenges: Removing high amounts of residual catalyst or its byproducts from the final product can be a significant challenge, especially in pharmaceutical applications where purity standards are stringent.

    • Negative Kinetic Effects: In some complex catalytic cycles, an excess of the catalyst can lead to the formation of unreactive dimeric or aggregate species, which can inhibit the reaction.[6]

Troubleshooting Experimental Challenges

Q4: My reaction is very slow or shows low conversion. Should I just increase the catalyst load?

A: While insufficient catalyst is a possible cause, it should not be the default assumption. Before increasing the catalyst load, consider a systematic approach to identify the root cause. This workflow helps ensure a robust and optimized process rather than a temporary fix.

G start Low Conversion / Slow Reaction q1 Is the catalyst loading within the a typical range for this system? (e.g., 0.1-15 mol%) start->q1 action1 Adjust catalyst load to a standard starting point (e.g., 1-5 mol%) and re-run experiment. q1->action1 No q2 Are reagents and solvent sufficiently pure and dry? q1->q2 Yes a1_yes Yes a1_no No action1->start Re-evaluate action2 Purify starting materials. Use anhydrous solvent. Ensure inert atmosphere (N2/Ar). q2->action2 No q3 Is water being effectively removed? (e.g., activated sieves, Dean-Stark) q2->q3 Yes a2_yes Yes a2_no No action2->start Re-evaluate action3 Activate molecular sieves properly. Ensure Dean-Stark is functioning correctly. q3->action3 No q4 Are temperature and concentration appropriate for this reaction? q3->q4 Yes a3_yes Yes a3_no No action3->start Re-evaluate action4 Increase temperature (if stable). Check literature for optimal concentration. q4->action4 No end_node Systematically increase catalyst load (e.g., in 2 mol% increments) and monitor reaction progress. q4->end_node Yes a4_yes Yes a4_no No action4->start Re-evaluate

Caption: Troubleshooting workflow for low reaction conversion.

Causality Check:

  • Catalyst Deactivation: Impurities like water or competing ligands can poison the catalyst, rendering it inactive.[5][8] In this case, adding more catalyst might seem to work, but the root cause is the impurity, which should be addressed. Direct amidation reactions produce water as a byproduct, which can inhibit or deactivate many Lewis acid catalysts, making its removal critical.[9]

  • Reaction Inhibition: An excess of one reactant, particularly the carboxylic acid in some boron-catalyzed systems, can inhibit the catalytic cycle.[6] Simply adding more catalyst without addressing the stoichiometry would be ineffective.

Q5: I'm observing significant side product formation. Could this be related to the catalyst load?

A: Absolutely. Catalyst loading is a key driver of selectivity. If you are observing side products, especially at high conversion rates, it is highly likely that your catalyst load is too high.[7]

The Causality: A high concentration of active catalyst sites can accelerate not only the desired amidation but also alternative reaction pathways. For example, it might catalyze the dehydration of a sensitive substrate or promote condensation reactions between two molecules of the carboxylic acid starting material. The goal is to find a "sweet spot" where the rate of the desired reaction is significantly faster than the rates of competing side reactions.

The relationship between these factors can be visualized as follows:

G cluster_0 load Catalyst Loading rate Desired Reaction Rate load->rate Increases side_rate Side Reaction Rate load->side_rate Increases (often faster at high loads) yield Product Yield rate->yield Increases purity Product Purity side_rate->purity Decreases optimum Optimal Zone

Caption: Relationship between catalyst load and reaction outcomes.

Recommendation: If you suspect the catalyst load is causing side products, try reducing it in increments (e.g., from 5 mol% to 3 mol%, then to 1 mol%) and monitor the reaction profile over time using an analytical technique like HPLC or UPLC. You may need to extend the reaction time to achieve full conversion, but the final purity should improve.

Q6: I suspect my catalyst is deactivating during the reaction. What are common causes and how does this affect my optimization strategy?

A: Catalyst deactivation is a common problem where the catalyst loses its activity over time.[10] This can manifest as a reaction that starts quickly but then stalls before reaching completion.

Common Mechanisms of Deactivation:

  • Poisoning: Strong binding of impurities or byproducts to the active sites. Water is a common inhibitor in dehydrative amidations.[8]

  • Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, blocking active sites.[11] This is more common in high-temperature reactions.

  • Thermal Degradation (Sintering): For heterogeneous catalysts, high temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[10] For homogeneous catalysts, the ligand or metal center may decompose.

  • Leaching: In heterogeneous systems, the active metal can dissolve from the support into the reaction medium.

Optimization Strategy: If deactivation is suspected, simply increasing the initial catalyst load is a temporary fix, not a solution. A better approach is to identify and mitigate the cause of deactivation. If water is the cause, improve the drying methods. If an impurity is the poison, purify the reagents. If the cause is thermal, investigate running the reaction at a lower temperature, which may require a slightly higher initial catalyst load to maintain a reasonable rate.

Data & Protocols for Optimization

Table 1: Typical Catalyst Loading Ranges for Common Amidation Systems
Catalyst SystemTypical Loading (mol%)Key ConsiderationsReferences
Boric Acid (H₃BO₃)5 - 20 mol%Inexpensive but often requires higher temperatures and is less effective for challenging substrates.
Arylboronic Acids1 - 10 mol%Generally more active than boric acid; can often be run at lower temperatures. Sensitive to water.[4][6]
Titanium (IV) Isopropoxide5 - 15 mol%Effective Lewis acid catalyst; sensitive to moisture.[12]
Zirconium (IV) Chloride2 - 10 mol%Another common Group IV metal catalyst for direct amidation.
Palladium Complexes1 - 15 mol%Often used in cross-coupling or carbonylation routes to amides, but also in some direct methods. Load can vary significantly with ligand choice.[2]
Organocatalysts (e.g., Diselenides)2.5 - 5 mol%Can offer very mild reaction conditions and high functional group tolerance.[3]

Experimental Protocols

Protocol 1: Systematic Catalyst Load Screening

This protocol outlines a general method for determining the optimal catalyst load for a given carboxylic acid and amine.

Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a desired timeframe (e.g., 12 hours) with minimal side product formation.

Methodology:

  • Setup: In parallel reaction vials, add the carboxylic acid (1.0 equiv.) and a magnetic stir bar.

  • Solvent & Amine Addition: Add the chosen anhydrous solvent (e.g., toluene, to a concentration of 0.5 M) followed by the amine (1.1 equiv.).

  • Water Removal: If required, add freshly activated 4Å molecular sieves (approx. 100-200 wt% relative to the carboxylic acid).

  • Catalyst Addition: To each vial, add a different loading of the catalyst. A good starting range to screen is:

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.5 mol%

    • Vial 4: 5.0 mol%

    • Vial 5: 10.0 mol%

    • Vial 6: No catalyst (control)

  • Reaction: Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon), place them in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C), and begin stirring.

  • Monitoring: At set time points (e.g., 1, 2, 4, 8, 12 hours), take a small aliquot from each reaction. Quench the aliquot, dilute it, and analyze by a suitable chromatographic method (e.g., UPLC-MS or GC-MS) to determine the conversion to product and the formation of any impurities.[13]

  • Analysis: Plot conversion versus time for each catalyst loading. Identify the lowest loading that provides a clean and complete reaction in the target timeframe.

References

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Process for the synthesis of carboxamides.
  • Optimizing Catalytic Reactions. ResearchGate. [Link]

  • Catalyst Loading Optimization | Download Table. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]

  • Waveform-Enhanced Alternating Current Electrocatalysis Enables Cu-Catalyzed Carbon–Oxygenation of β-Keto Carbonyls with Alkenes and Alkynes. Journal of the American Chemical Society. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. [Link]

  • Bound to Plasticize. WUR eDepot. [Link]

  • Deactivation of heterogeneous catalysts. ETH Zurich. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

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Optimization

Technical Support Center: Troubleshooting Cyclization Failures Involving 2-Carboxamides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with cyclization reactions of 2-carboxamide-bearing substrates. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with cyclization reactions of 2-carboxamide-bearing substrates. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common to complex issues in your synthetic endeavors. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Initial Diagnosis

Before diving into specific reaction types, let's address some of the most common initial hurdles faced during the cyclization of 2-carboxamides.

Q1: My cyclization reaction is not proceeding, or the yield is very low. Where do I start troubleshooting?

A1: A low or non-existent yield in a cyclization reaction is a common yet frustrating issue. A systematic approach to troubleshooting is the most effective strategy.[1] Begin by considering these fundamental factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Ensure you are operating within the optimal range for your specific transformation. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing significant amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities can have a profound impact on your reaction, leading to unwanted side products or complete inhibition. Always use reagents and solvents of appropriate purity, and ensure solvents are rigorously dried when the reaction chemistry is moisture-sensitive.[1]

  • Atmospheric Contamination: Many cyclization reagents are sensitive to air and moisture. If your reaction requires anhydrous or inert conditions, verify that your techniques for establishing an inert atmosphere (e.g., nitrogen or argon blanket) are robust.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.[1]

Q2: I'm observing the formation of a significant amount of nitrile byproduct. What is causing this and how can I prevent it?

A2: The formation of a nitrile is a classic side reaction in amide cyclizations, arising from the dehydration of the primary carboxamide. This is particularly prevalent when using strong dehydrating agents required for the cyclization itself. The mechanism often involves the same intermediates that lead to the desired cyclized product.

To mitigate nitrile formation, consider the following strategies:

  • Milder Reagents: If your substrate is sufficiently reactive, switching to a milder dehydrating agent or a modern catalytic system can often suppress over-dehydration.

  • Temperature Control: Carefully controlling the reaction temperature is crucial. High temperatures can favor the elimination pathway leading to the nitrile.

  • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times, even at optimal temperatures, can lead to increased byproduct formation.

Q3: My starting material is consumed, but I'm isolating a complex mixture of products. How can I identify the major byproducts?

A3: A complex product mixture indicates that one or more side reactions are competing with your desired cyclization. Identifying these byproducts is the first step toward devising a strategy to suppress them. The following analytical techniques are indispensable for this purpose:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of your reaction mixture and obtaining their molecular weights. This information can provide initial clues about the structures of the byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structures of the isolated byproducts. Comparison of the spectra of your byproducts with that of your starting material and expected product will reveal key structural changes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for both qualitative and quantitative analysis of your reaction mixture. It can be used to track the consumption of starting material and the formation of both the desired product and byproducts over time.[3]

Troubleshooting Specific Cyclization Reactions

Let's now delve into troubleshooting strategies for specific, widely used cyclization reactions involving 2-carboxamides.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, employing a dehydrating acid catalyst.[4][5][6]

Common Failure Modes and Solutions:

Problem Potential Cause Troubleshooting Strategy
Low or No Yield Deactivated aromatic ring (electron-withdrawing groups).Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃). Consider a substrate modification to introduce an electron-donating group.
Insufficiently powerful dehydrating agent.For less reactive substrates, switch from POCl₃ alone to a more potent system like P₂O₅/POCl₃ or Tf₂O/2-chloropyridine.[4]
Formation of Styrene Byproduct Retro-Ritter reaction is favored.This side reaction is a known issue.[7] Consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, employ milder conditions with Tf₂O and 2-chloropyridine at lower temperatures.
Tar Formation Decomposition of starting material or product at high temperatures.Carefully control the reaction temperature. A gradual increase to the desired temperature can be beneficial. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Mechanism of the Bischler-Napieralski Reaction and Side Reactions:

The reaction can proceed through two primary mechanisms, the prevalence of which is influenced by the reaction conditions.[4][6] Mechanism II, involving a nitrilium ion intermediate, is often cited to explain the formation of the retro-Ritter byproduct.[7]

G cluster_main Bischler-Napieralski Reaction cluster_side Side Reaction Amide β-Arylethylamide Intermediate Iminium/Nitrilium Ion Amide->Intermediate Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative Intermediate->Styrene Retro-Ritter Reaction G Start Reaction Failure: Low or No Product CheckSM Is Starting Material Consumed? (TLC/LC-MS) Start->CheckSM NoReaction No Reaction CheckSM->NoReaction No ComplexMixture Complex Mixture CheckSM->ComplexMixture Yes OptimizeConditions Optimize Iminium Formation: - Adjust pH - Increase Temperature - Change Solvent NoReaction->OptimizeConditions AnalyzeByproducts Analyze Byproducts: - Isolate and Characterize (NMR, MS) - Identify Side Reactions ComplexMixture->AnalyzeByproducts ModifySubstrate Modify Substrate: - Enhance Aromatic Nucleophilicity AnalyzeByproducts->ModifySubstrate SuppressSideReactions Suppress Side Reactions: - Lower Temperature - Use Milder Acid AnalyzeByproducts->SuppressSideReactions

Caption: Decision tree for troubleshooting Pictet-Spengler reactions.

Advanced Diagnostic Protocols

When initial troubleshooting steps are insufficient, a more detailed analytical approach is necessary.

Protocol 1: In-depth NMR Analysis of a Failed Reaction

Objective: To identify the components of a crude reaction mixture to diagnose the cause of failure.

Procedure:

  • Sample Preparation:

    • Take a representative aliquot of the crude reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Analysis:

      • Compare the spectrum to that of the starting material and the expected product.

      • Look for the disappearance of starting material signals and the appearance of new signals.

      • Integrate all signals to determine the relative ratios of the components. [8]3. 13C NMR and DEPT:

    • Acquire a 13C NMR spectrum and DEPT-135 and DEPT-90 spectra.

    • Analysis: These spectra will help identify the types of carbon atoms (CH₃, CH₂, CH, C) in the byproducts, aiding in structure elucidation.

  • 2D NMR (COSY and HSQC):

    • If the mixture is complex, acquire 2D NMR spectra (COSY and HSQC).

    • Analysis:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together molecular fragments. [9] * HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, providing definitive C-H connectivity. [9]

Protocol 2: LC-MS for Reaction Monitoring and Byproduct Identification

Objective: To track the progress of the reaction and identify the molecular weights of any byproducts formed. [2] Procedure:

  • Method Development (if necessary):

    • Develop an HPLC method that can separate the starting material, product, and any potential byproducts. A reversed-phase C18 column is often a good starting point. [10] * Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA) to achieve good separation.

  • Reaction Monitoring:

    • At regular intervals during the reaction, withdraw a small aliquot.

    • Quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase.

    • Inject the sample onto the LC-MS system.

  • Data Analysis:

    • Chromatogram: The HPLC chromatogram will show the separation of the different components over time. Track the decrease in the starting material peak area and the increase in the product peak area.

    • Mass Spectra: The mass spectrometer will provide the molecular weight of each eluting peak. This is crucial for identifying byproducts. For example, a mass corresponding to the loss of water from the starting material would suggest nitrile formation.

Case Study: Overcoming Low Yield in a Bischler-Napieralski Cyclization

Problem: A researcher was attempting to synthesize a substituted 3,4-dihydroisoquinoline via a Bischler-Napieralski reaction using POCl₃ in refluxing toluene. The yield was consistently below 20%, with a significant amount of starting material recovered and a non-polar byproduct observed by TLC.

Diagnosis:

  • LC-MS Analysis: The crude reaction mixture was analyzed by LC-MS. The major byproduct had a molecular weight consistent with the corresponding styrene derivative, indicating that the retro-Ritter reaction was the primary competing pathway.

  • 1H NMR Analysis: The isolated byproduct was analyzed by 1H NMR, which confirmed the presence of vinylic protons, confirming the styrene structure.

Solution:

Based on the diagnosis, two strategies were employed:

  • Solvent Change: The reaction was repeated using acetonitrile as the solvent instead of toluene. This resulted in a modest increase in yield to 35%, suggesting that Le Chatelier's principle was helping to suppress the retro-Ritter reaction, but not completely.

  • Reagent Change and Milder Conditions: The reaction was then attempted using triflic anhydride (Tf₂O) and 2-chloropyridine in dichloromethane at 0 °C to room temperature. This modern protocol is known to be much milder and more efficient. The yield of the desired 3,4-dihydroisoquinoline increased to 85%, with only trace amounts of the styrene byproduct detected.

This case study highlights the importance of identifying side reactions and how a change in reagents and conditions can dramatically improve the outcome of a challenging cyclization.

Conclusion

Troubleshooting cyclization failures involving 2-carboxamides requires a combination of systematic investigation, a solid understanding of the underlying reaction mechanisms, and the proficient use of modern analytical techniques. By carefully considering the factors outlined in this guide and applying a logical, evidence-based approach to problem-solving, researchers can significantly increase their success rate in synthesizing these important heterocyclic scaffolds.

References

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  • National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

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  • ResearchGate. (2025, August 5). HPLC Analysis of cyclo-oligoamides 6 and 66. [Link]

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  • ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • ResearchGate. (2025, September 21). Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. (n.d.). An Approach to Analyze Diagnosis Errors in Advanced Main Control Room Operations Using the Cause-Based Decision Tree Method. [Link]

  • National Institutes of Health. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • American Pharmaceutical Review. (2013, July 5). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. [Link]

  • RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]

  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, January 24). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. [Link]

  • YouTube. (2022, May 16). HPLC Method Development Step by Step. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • National Institutes of Health. (2022, July 18). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. [Link]

  • Mestrelab Research. (2012, August). for Reaction Monitoring by NMR. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Aqueous Stability of 2-Carboxamides

From the Desk of the Senior Application Scientist Welcome to our dedicated guide on the stability of 2-carboxamide compounds in aqueous solutions. As researchers and drug developers, we understand that maintaining the in...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide on the stability of 2-carboxamide compounds in aqueous solutions. As researchers and drug developers, we understand that maintaining the integrity of your molecule in an aqueous environment is paramount for reproducible experimental results and for the development of safe and effective therapeutics. The amide bond, while robust, is susceptible to degradation under common laboratory and physiological conditions.[1][2]

This guide is structured as an interactive FAQ and troubleshooting resource. We will delve into the fundamental mechanisms of degradation, provide actionable troubleshooting steps for common issues, and outline validated experimental protocols to help you proactively assess and manage the stability of your compounds.

Part 1: Understanding the Core Problem - Hydrolysis

Q1: My 2-carboxamide compound is showing significant degradation in an aqueous buffer. What is the most likely chemical reason for this instability?

A1: The most common cause of degradation for carboxamides in aqueous solutions is hydrolysis .[3] This is a chemical reaction where a water molecule breaks the amide bond, cleaving your compound into its constituent carboxylic acid and amine (or ammonia) fragments.[2][4]

While the amide bond is resonance-stabilized and generally stable at neutral pH and room temperature (with an estimated half-life of hundreds of years for simple amides), this stability can be dramatically compromised by several factors prevalent in experimental and physiological settings.[1] The reaction can be catalyzed by the presence of acid (hydronium ions, H₃O⁺) or base (hydroxide ions, OH⁻).[4][5]

Q2: How exactly do pH changes accelerate the degradation of the carboxamide bond?

A2: The rate of amide hydrolysis is highly dependent on pH because both acidic and basic conditions provide catalytic pathways that are much faster than the neutral water-mediated reaction.[6][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps lead to the cleavage of the C-N bond.[4]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amine portion as a leaving group (which is a poor leaving group but the reaction is often driven forward by subsequent steps) to form the carboxylic acid.[5][8] This process is generally irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by a strong base.[5]

Below are simplified diagrams illustrating these two mechanisms.

AcidHydrolysis Amide 2-Carboxamide (R-CONH₂) ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H₂O (Nucleophilic Attack) Products1 Carboxylic Acid (R-COOH) + Ammonium Ion (NH₄⁺) Tetrahedral1->Products1 - H₃O⁺ (C-N Cleavage)

Caption: Acid-Catalyzed Hydrolysis Pathway.

BaseHydrolysis Amide 2-Carboxamide (R-CONH₂) Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH⁻ (Nucleophilic Attack) Products2 Carboxylate Ion (R-COO⁻) + Ammonia (NH₃) Tetrahedral2->Products2 - H₂O (C-N Cleavage)

Caption: Base-Catalyzed Hydrolysis Pathway.

Q3: I store my stock solutions at 4°C, but my colleague leaves them on the bench. How much does temperature really matter?

A3: Temperature is a critical factor affecting the rate of chemical reactions, including amide hydrolysis.[9][10] Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which in turn accelerates the rate of degradation.[10]

As a general rule of thumb (the Arrhenius equation), the rate of many chemical reactions can double or triple for every 10°C increase in temperature. Therefore, storing your 2-carboxamide solutions at a reduced temperature (e.g., 4°C or -20°C) is one of the most effective and straightforward ways to slow down hydrolysis and extend the shelf-life of your compound. Conversely, leaving solutions at ambient or elevated temperatures (e.g., 37°C for cell-based assays) will significantly increase the degradation rate.[11]

The table below provides a hypothetical example of how pH and temperature can collectively impact the stability (measured as half-life, t₁/₂) of a typical 2-carboxamide compound.

ConditionpHTemperatureHypothetical Half-life (t₁/₂)
Acidic 2.025°C15 days
Acidic, Cold 2.04°C70 days
Neutral 7.025°C> 1 year
Neutral, Cold 7.04°CSeveral years
Basic 10.025°C25 days
Basic, Elevated 10.040°C5 days

Note: These are illustrative values. Actual stability is highly dependent on the specific molecular structure and must be determined experimentally.

Part 2: Troubleshooting, Analysis, and Mitigation

Q4: How can I confirm that my 2-carboxamide is degrading and identify the breakdown products?

A4: The most reliable way to monitor the stability of your compound and identify its degradants is by using chromatographic and spectrometric techniques.[12]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for stability studies.[12] By running samples at different time points, you can quantify the decrease in the peak area of your parent compound and the corresponding increase in the peak areas of new, related substances. The primary degradation products (carboxylic acid and amine) will typically have different retention times than the parent amide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for definitively identifying the degradation products.[12][13] By coupling the separation power of LC with the mass-resolving power of MS, you can obtain the exact mass of the degradants. This allows you to confirm that their molecular weights correspond to the expected hydrolytic products (the carboxylic acid and the amine).[13]

Q5: I suspect my compound is unstable. How can I design a simple experiment to assess its stability profile?

A5: You can perform a pH-rate profile study . This is a fundamental experiment in drug development that systematically evaluates the stability of a compound across a range of pH values.

Here is a standard protocol to get you started. This system is self-validating because the inclusion of multiple pH points and time intervals allows you to establish a clear kinetic trend.

Protocol: Basic pH-Rate Stability Assessment

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12). Use buffers with known pKa values to ensure stable pH throughout the experiment (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7.4, borate for pH 9).

  • Stock Solution: Prepare a concentrated stock solution of your 2-carboxamide compound in a non-aqueous, water-miscible solvent like acetonitrile or DMSO to prevent initial degradation.

  • Incubation Samples: Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to avoid affecting the solution's properties.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH solution and analyze it via a validated HPLC method. This establishes your baseline concentration.

  • Incubation: Store the remaining sample vials at a constant, controlled temperature (e.g., 25°C or 40°C). Protect them from light to exclude photodegradation as a variable.[9][14]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each pH solution and analyze it by HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). The half-life can then be calculated as t₁/₂ = 0.693 / k_obs.

Workflow cluster_prep 1. Preparation cluster_analysis 2. Incubation & Analysis cluster_data 3. Data Interpretation A Prepare Buffers (e.g., pH 2, 4, 7.4, 9) C Spike Stock into Buffers (Final Conc. = 10 µg/mL) A->C B Prepare Compound Stock Solution (in DMSO) B->C D Analyze T=0 Sample (HPLC-UV) C->D Immediate E Incubate at Controlled Temp (e.g., 40°C) C->E F Analyze Samples at Time Points (T=x) E->F Periodic Sampling G Plot ln[Conc] vs. Time F->G H Calculate Rate (k) & Half-Life (t₁/₂) G->H I Generate pH-Rate Profile H->I

Caption: Experimental workflow for a pH-rate stability study.

Q6: What practical formulation strategies can I use to minimize the degradation of my 2-carboxamide compound in an aqueous solution?

A6: If your compound shows instability, several formulation strategies can be employed to improve its shelf-life and ensure its integrity during experiments.

  • pH Control: This is the most critical parameter. Based on your pH-rate profile, formulate your solution at the pH of maximum stability, which is typically near neutral (pH 6-8) for most amides. Use a buffer with sufficient capacity to resist pH shifts.

  • Lyophilization (Freeze-Drying): For long-term storage, removing water is the most effective strategy. Lyophilizing your compound, either alone or with stabilizing excipients, creates a solid powder that is much more stable than an aqueous solution. The powder can then be reconstituted in buffer immediately before use.

  • Use of Co-solvents: In some cases, reducing the activity of water by adding co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol) to the formulation can slow down the rate of hydrolysis. However, this must be compatible with your experimental system.

  • Cold Storage: As discussed, always store your aqueous solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Be mindful of freeze-thaw cycles, which can also degrade some molecules. Aliquoting your stock solutions is highly recommended.

  • Protection from Light: While hydrolysis is the primary concern, some molecules are also susceptible to photodegradation. Storing solutions in amber vials or protecting them from light is a good general practice.[9][14]

By understanding the mechanisms of 2-carboxamide degradation and implementing these systematic approaches to analysis and formulation, you can ensure the reliability of your data and the success of your research and development efforts.

References

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025). ResearchGate. [Link]

  • Drug Stability and factors that affect on the drug stability. (n.d.). IJRPR. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020). ACS Omega. [Link]

  • Urea. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2026). MDPI. [Link]

  • The hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. (n.d.). PubMed. [Link]

  • Thermal stability of human α-crystallins sensed by amide hydrogen exchange. (n.d.). PMC. [Link]

  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. (2025). ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Chemical Stability of Drugs. (n.d.). IIP Series. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond. (1998). American Chemical Society. [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). ACS Catalysis. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. [Link]

  • 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts. [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). NIH. [Link]

  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.). NIH. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025). New Journal of Chemistry. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Semantic Scholar. [Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. (n.d.). ResearchGate. [Link]

  • Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides. (n.d.). PubMed. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. [Link]

  • LSD. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-Carboxamide-Substituted Benzimidazoles via S8-Promoted Multicomponent Reaction in Aqueous Media. (2025). ResearchGate. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (2023). NIH. [Link]

Sources

Optimization

Technical Support Center: Regiocontrol in 2-Carboxamide Scaffolds

Ticket System Status: [ONLINE] Subject: Controlling Regioselectivity in 2-Carboxamide Substitution Assigned Specialist: Senior Application Scientist, Catalysis Division Reference ID: TSC-2025-CH-PYR System Overview & Arc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Controlling Regioselectivity in 2-Carboxamide Substitution Assigned Specialist: Senior Application Scientist, Catalysis Division Reference ID: TSC-2025-CH-PYR

System Overview & Architecture

Welcome to the Technical Support Center for Heterocyclic Functionalization. You are likely here because the pyridine-2-carboxamide scaffold is behaving unpredictably during substitution reactions.

This scaffold presents a unique "conflict of interest" in regioselectivity:

  • The Amide (Directing Group): A powerful Lewis basic site that recruits transition metals (Pd, Ru) to the ortho position (C3 ).

  • The Pyridine Nitrogen: An electron-withdrawing heteroatom that deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates it for Nucleophilic attack or Radical addition (C4/C6 ).

The guide below is structured as a series of Troubleshooting Tickets addressing the most common failure modes.

Visualizing the Regioselectivity Logic

The following decision tree illustrates the competing pathways available for this scaffold.

RegioSelectivity Start Pyridine-2-Carboxamide Scaffold Decision Target Position? Start->Decision C3 C3 (Ortho) Functionalization Decision->C3 Proximal C4 C4 (Para) Functionalization Decision->C4 Distal (Radical) C6 C6 (Distal) Functionalization Decision->C6 Distal (Electronic) Method_C3 Method: C-H Activation (Chelation Control) C3->Method_C3 Method_C4 Method: Minisci Reaction (Radical Attack) C4->Method_C4 Method_C6 Method: N-Oxide Activation (Electronic Control) C6->Method_C6 Catalyst_C3 Cat: Pd(OAc)2 / Ru(p-cymene) Solvent: HFIP / tBuOH Method_C3->Catalyst_C3 Catalyst_C4 Reagents: R-COOH + Ag(I) + Persulfate Method_C4->Catalyst_C4 Catalyst_C6 Reagents: mCPBA -> Pd/Cu -> Reduction Method_C6->Catalyst_C6

Figure 1: Decision matrix for selecting the correct synthetic pathway based on the desired substitution site.

Troubleshooting Modules

Ticket #001: The "Ortho-Overload" (C3 Selectivity Issues)

User Reported Issue: "I am trying to arylate the C3 position using Pd(OAc)₂, but I am getting a mixture of mono-arylated (C3) and bis-arylated (C3 + C3') products. Or, the reaction is sluggish."

Diagnosis: The carboxamide is a "monodentate" or "weakly bidentate" directing group (DG).

  • Bis-arylation: Once the first aryl group is installed at C3, the catalyst may still coordinate to the amide and activate the remaining C3' position (if the pyridine is symmetric) or the C3 position of the newly installed ring if it rotates.

  • Sluggishness: The formation of the palladacycle intermediate is the rate-determining step (CMD pathway). Standard solvents (DMF, Toluene) may not stabilize the transition state effectively.

Resolution Protocol:

Step 1: The "Magical Solvent" Switch (HFIP)

Hexafluoroisopropanol (HFIP) is critical here.[1] It acts as a hydrogen-bond donor to the carboxylate ligand on Palladium, facilitating the C–H bond cleavage step and stabilizing the cationic Pd species.

Step 2: Switch to Ruthenium for Mono-Selectivity

If bis-arylation is persistent with Palladium, switch to a Ruthenium(II) system. Ru catalysts are often more sensitive to steric hindrance; once one ortho group is installed, the steric bulk prevents the second activation.

Experimental Protocol (Optimized for Mono-C3 Arylation):

  • Substrate: Pyridine-2-carboxamide (0.2 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Ligand: N-Acetylglycine (20 mol%) - Crucial for CMD pathway

  • Base: AgOAc (2.0 equiv) - Acts as oxidant and halide scavenger

  • Solvent: HFIP (2.0 mL)

  • Conditions: 90 °C, sealed tube, 12 h.

Data: Solvent Effect on Yield

Solvent Yield (Mono) Yield (Bis) Notes
Toluene 15% 5% Poor solubility/activation
DMF 45% 20% Competitive coordination

| HFIP | 82% | <5% | H-bonding acceleration |

Tech Note: If using a secondary amide (-CONHR), the N-H bond is critical for directing. Tertiary amides (-CONR2) are significantly poorer directors for Pd(II) unless the R groups are designed to coordinate (e.g., 8-aminoquinoline).

Ticket #002: Accessing the "Unreachable" C4 (Distal Functionalization)

User Reported Issue: "The amide directs everything to C3. I need an alkyl group at C4. Do I need to hydrolyze the amide, functionalize, and rebuild it?"

Diagnosis: You are fighting the innate directing group. To hit C4, you must abandon C-H activation (which is DG-controlled) and switch to Radical Substitution (Minisci Reaction) . The protonated pyridine ring is electron-deficient, making it a perfect trap for nucleophilic alkyl radicals. The C2 position is blocked by your carboxamide, directing the radical primarily to C4.

Resolution Protocol: Use a decarboxylative Minisci reaction. This uses a carboxylic acid as the alkyl source, a silver catalyst, and a persulfate oxidant.[3][4][5]

Experimental Protocol (C4-Alkylation):

  • Dissolve: Pyridine-2-carboxamide (0.5 mmol) in DCM/Water (1:1 biphasic mixture).

  • Add: Alkyl Carboxylic Acid (2.0 equiv).

  • Catalyst: AgNO₃ (20 mol%).[3]

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv).

  • Acid: TFA (1.0 equiv) - Essential to protonate the pyridine nitrogen.

  • Run: Stir vigorously at 40–50 °C for 4 hours.

Mechanism Visualization (Minisci Pathway):

Minisci Step1 R-COOH (Alkyl Source) Step2 Ag(II) + S2O8 Oxidation Step1->Step2 Radical R• (Alkyl Radical) Step2->Radical Attack Radical Attack at C4 (Sterics) Radical->Attack Substrate Pyridine-2-Carboxamide (Protonated by TFA) Substrate->Attack Product C4-Alkyl Product Attack->Product -H• (Oxidation)

Figure 2: The radical pathway bypasses the amide's directing effect, targeting the electron-deficient C4 position.

Ticket #003: The C6 "Backdoor" (N-Oxide Strategy)

User Reported Issue: "I need to functionalize C6 (the other ortho position relative to Nitrogen). The amide at C2 is blocking the usual Minisci reactivity at C2."

Diagnosis: Direct C6 functionalization is difficult because the amide at C2 sterically hinders the approach, and the C3 directing group pulls catalysts away from C6.

Resolution: Oxidize the pyridine to Pyridine N-oxide . The N-oxide oxygen acts as a weak directing group for C2/C6. Since C2 is occupied by the amide, C6 becomes the sole activated site for alkenylation or arylation.

Workflow:

  • Oxidation: Treat substrate with mCPBA (DCM, RT)

    
     N-Oxide.
    
  • Functionalization: Pd-catalyzed alkenylation (Pd(OAc)₂, Ag₂CO₃). The N-oxide directs Pd to C6.

  • Reduction: PCl₃ or Zn/NH₄Cl to restore the pyridine.

Frequently Asked Questions (FAQ)

Q: Can I use the carboxamide to direct C-H activation if it is a primary amide (-CONH₂)? A: It is difficult. Primary amides often poison Pd catalysts by forming stable bis-complexes or dehydrating to nitriles.

  • Fix: Use a bidentate auxiliary. Condense the primary amide with 8-aminoquinoline to form a highly active bidentate DG. This allows C3 arylation with extremely high efficiency, which can be removed later (hydrolysis).

Q: Why is HFIP so effective for the C3 arylation? A: HFIP (Hexafluoroisopropanol) is a strong hydrogen bond donor but a poor nucleophile. It solvates the carboxylate leaving group on the Pd center, making the "Concerted Metalation-Deprotonation" (CMD) transition state lower in energy. It essentially "greases the wheels" for the C-H bond breaking step.

Q: My Minisci reaction gave a mixture of C4 and C6. How do I fix this? A: This is a common steric issue.

  • Increase the bulk of the carboxylic acid radical source.

  • Ensure the pyridine is fully protonated (add more TFA).

  • If C6 is persistent, install a temporary blocking group (e.g., Cl or Br) at C6 via N-oxide chemistry, perform the C4 alkylation, and then dechlorinate.

References & Grounding

  • Ortho-C-H Activation Mechanism:

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.

    • Source: MDPI (Molecules).

    • Context: Details the Ag-mediated reoxidation of Pd(0) and the carboxylate-assisted CMD pathway.

    • URL:[Link]

  • The "Magical" Effect of HFIP:

    • Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[6][7][8]

    • Source: Chemical Science (RSC).

    • Context: Explains the H-bond donating ability of HFIP in stabilizing transition states for distal and proximal C-H activation.

    • URL:[Link]

  • Ruthenium Catalysis for Mono-Selectivity:

    • Title: Ruthenium(II)-Catalyzed Regioselective C–H Arylation of Cyclic and N,N-Dialkyl Benzamides.

    • Source: ACS Catalysis.

    • Context: Demonstrates high mono/diarylation selectivity (>98:2) using cationic Ru(II) catalysts.[9]

    • URL:[Link]

  • Minisci Reaction on Pyridines:

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.

    • Source: Organic Chemistry Portal / J. Org. Chem.

    • Context: Protocols for using blocking groups and radical alkylation to target C4 selectively.[5]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Carboxamide Products

[1] Mission: To provide researchers with high-fidelity, mechanism-driven protocols for the isolation of high-purity 2-carboxamides. We move beyond "recipe following" to "process understanding," ensuring reproducibility i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Mission: To provide researchers with high-fidelity, mechanism-driven protocols for the isolation of high-purity 2-carboxamides. We move beyond "recipe following" to "process understanding," ensuring reproducibility in drug development workflows.

Module 1: The Triage (Characterization & Strategy)

Before touching a solvent, you must define the physicochemical profile of your crude mixture. 2-carboxamides (e.g., pyridine-2-carboxamide, pyrazine-2-carboxamide, or benzamides) present unique challenges due to their potential for amphoterism (if heteroatoms are present) and their tendency to oil out during crystallization.[1]

Step 1: The Impurity Audit

Run an LC-MS and 1H-NMR of the crude solid.[1] Quantify the molar ratio of:

  • The Product: Target 2-carboxamide.

  • Starting Materials: Carboxylic acids (acidic), Amines (basic), Esters (neutral).

  • Catalysts: Pd/Cu (if coming from cross-coupling/amidation).[1]

Step 2: Strategic Decision Tree

Use the following logic flow to select your purification route.

PurificationStrategy Start Crude 2-Carboxamide Mixture CheckStructure Does the scaffold contain a basic Nitrogen? (e.g., Pyridine) Start->CheckStructure Neutral Neutral Scaffold (e.g., Benzamide) CheckStructure->Neutral No Basic Basic Scaffold (e.g., Picolinamide pKa ~2.1) CheckStructure->Basic Yes StdWash Standard Acid/Base Wash (Wash Organic Layer) Neutral->StdWash Cryst Recrystallization (Solvent Selection) StdWash->Cryst CarefulWash Modified Wash Protocol (Avoid Strong Acid Extraction) Basic->CarefulWash High Purity Req CatchRelease Optional: Catch & Release (Extract into Acid -> Basify Aqueous) Basic->CatchRelease Very Dirty Crude CarefulWash->Cryst CatchRelease->Cryst

Figure 1: Decision matrix for selecting the appropriate work-up based on the basicity of the 2-carboxamide scaffold.[1]

Module 2: The "Wet Work" (Extraction Protocols)

Core Concept: Solubility differentials are your primary weapon.

  • Neutral Amides: Lipophilic (organic soluble).[1]

  • Acids/Amines: Can be ionized (water soluble).[1]

Protocol A: For Neutral Scaffolds (e.g., Benzamides)

Best for removing unreacted amines and carboxylic acids.

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Tip: DCM is better for solubility but prone to emulsions.[1] EtOAc is safer and separates faster.

  • Acid Wash (Remove Amines): Wash organic layer with 1M HCl (2x).[1]

    • Mechanism:[1][2][3] Protonates residual amines (

      
      ), forcing them into the aqueous layer.[1]
      
  • Base Wash (Remove Acids): Wash organic layer with Saturated NaHCO₃ (2x).[1]

    • Mechanism:[1][2][3][4] Deprotonates residual carboxylic acids (

      
      ), forcing them into the aqueous layer.[1]
      
  • Dry & Strip: Dry over MgSO₄, filter, and concentrate.

Protocol B: For Basic Scaffolds (e.g., Pyridine-2-carboxamide)

WARNING: The pyridine nitrogen has a pKa of ~2.1. Washing with 1M HCl (pH ~0) will protonate your product and extract it into the waste.

  • Dissolution: Dissolve crude in DCM (preferred for heteroaromatics).

  • Mild Acid Wash: Wash with 10% Citric Acid or Saturated NH₄Cl .[1]

    • Why? These are weak acids (pH 3-5).[1] They will protonate aliphatic amines (pKa ~10) but leave the pyridine ring (pKa ~2.1) largely unprotonated in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ .[1][5]

  • The "Catch and Release" (Alternative for heavy impurities):

    • Extract the organic layer with 3M HCl . (Product goes to Aqueous).

    • Discard Organic Layer (removes non-basic impurities).[1]

    • Basify Aqueous layer to pH 9 using NaOH.[1]

    • Extract back into DCM.[1]

Module 3: The "Crystal Palace" (Recrystallization)

Recrystallization is the gold standard for amides, but they are notorious for "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Acetonitrile (MeCN) ⭐⭐⭐⭐⭐Best for Amides. High solubility hot, poor cold.[1] Often avoids oiling out [1].[1][6]
Ethanol (95%) ⭐⭐⭐⭐Good general purpose.[1] Water content helps with polarity but increases drying time [2].[1]
Toluene ⭐⭐⭐Excellent for removing non-polar impurities.[1] Requires higher heat.[1]
EtOAc / Hexane ⭐⭐Classic "solvent/anti-solvent".[1] High risk of oiling out if added too fast.[1]
Troubleshooting: "My Product Oiled Out!"

Symptoms: You cool the flask, and instead of crystals, you see oily droplets at the bottom. Cause: The solution hit a "miscibility gap" (supersaturation was too high, or temperature dropped too fast) before nucleation could occur [3].

The Fix (The Re-Heat Protocol):

  • Don't Panic. Do not filter the oil.[1]

  • Re-heat the mixture until the oil re-dissolves into a clear solution.

  • Add a Seed Crystal: If you have any solid product, add a tiny speck now. This provides a template for the lattice.

  • Slow Cool: Turn off the heat but leave the flask in the oil bath/block. Let the bath cool down naturally. This prevents thermal shock.[1]

  • Agitation: Stir slowly. Fast stirring promotes oiling; slow stirring promotes growth.[1]

Module 4: Heavy Metal Scavenging (Pd/Cu Removal)

If your amide came from a Pd-catalyzed aminocarbonylation or coupling, recrystallization alone is often insufficient to remove trace metals (which can bind to the amide nitrogen).[1]

Workflow
  • Dissolve crude product in THF or MeOH.

  • Add Scavenger:

    • Option A (Cheap):Activated Carbon (Darco KB-B) .[1][7] Add 10-20 wt% relative to product. Heat to 50°C for 1 hour [4].

    • Option B (Specific):Thiol-Silica (SiliaMetS-Thiol) .[1] Best for Palladium.

  • Filtration: Filter hot through a pad of Celite.

  • Proceed to Recrystallization.

    • Note: Do not crystallize before scavenging.[1] Impurities can get trapped inside the crystal lattice (inclusion).

FAQ: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield after Acid Wash Product was basic (protonated).Check the aqueous waste layer by TLC. If product is there, basify and re-extract (See Protocol B).
Product is Sticky/Gum Solvent trapped in lattice.Dry in a vacuum oven at 40°C overnight. If it persists, it's likely impure—recrystallize from Toluene.
Amide Hydrolyzed to Acid Work-up conditions too harsh.[1]Avoid strong bases (NaOH) or high heat during work-up.[1] Use NaHCO₃ and keep cold.
Colored Impurity Persists Conjugated side-products.[1]Use Activated Carbon wash before recrystallization.[1]

References

  • ResearchGate. (2020).[1] What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization.[1][2][6][8][9][10] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.[1][6][8] Retrieved from [Link][4][6][10]

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps.[1] Retrieved from [Link]

  • LibreTexts. (2022).[1][5] Acid-Base Extraction.[1][5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characteristic FTIR Absorption Bands of 2-Carboxamide

Topic: Characteristic FTIR absorption bands of 2-carboxamide Content Type: Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In drug development, the 2-carboxamide m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic FTIR absorption bands of 2-carboxamide Content Type: Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In drug development, the 2-carboxamide moiety (often a heteroaromatic amide like pyridine-2-carboxamide or picolinamide) represents a critical pharmacophore. Its unique ability to form intramolecular hydrogen bonds (


) distinguishes it from its positional isomers (3- and 4-carboxamides). This guide provides a technical breakdown of the vibrational spectroscopy of 2-carboxamides, offering a validated protocol to differentiate this moiety from structural isomers and functional analogs (acids/esters) using Fourier Transform Infrared (FTIR) spectroscopy.

The Spectroscopic Signature: Band Assignments

The FTIR spectrum of a 2-carboxamide is dominated by the complex vibrational modes of the amide group (


). However, the proximity of the amide group to a ring nitrogen (in heteroaromatic scaffolds) introduces a "lock" effect due to intramolecular hydrogen bonding, altering the standard frequencies observed in primary amides.
Primary Absorption Zones
Band NameVibrational ModeWavenumber Range (cm⁻¹)Description & Diagnostic Value
Amide A

Stretching
3300 – 3450 Primary Diagnostic. Appears as two bands (asymmetric & symmetric). In 2-carboxamides, the intramolecular H-bond often sharpens these peaks compared to the broad bands of 3-isomers.
Amide I

Stretching
1650 – 1690 Most Intense. The carbonyl stretch is sensitive to the electronic environment. In 2-carboxamides, the "ortho" effect often shifts this band to slightly higher frequencies compared to H-bonded aggregates of isomers.
Amide II

Bending +

1580 – 1620 Conformation Sensitive. A mixed mode primarily involving N-H in-plane bending.[1] Its position shifts significantly upon deuteration.
Amide III Mixed Mode (

,

)
1250 – 1400 Fingerprint Region. useful for confirming the amide linkage but less diagnostic for isomeric differentiation than Amide I/A.

Mechanistic Insight: The "Ortho-Effect"

The defining feature of a heteroaromatic 2-carboxamide (e.g., Picolinamide) is the formation of a stable 5-membered pseudo-ring via an intramolecular hydrogen bond between the amide hydrogen and the heteroatom (typically Nitrogen) at the 2-position of the ring.

Structural Consequence[1][2][3][4]
  • 2-Carboxamide (Picolinamide): The intramolecular H-bond (

    
    ) locks the molecule in a planar conformation. This bond persists even in dilute solution.
    
  • 3-Carboxamide (Nicotinamide): The distance is too great for intramolecular bonding. These molecules rely on intermolecular networks (dimers/polymers), which break down upon dilution.

H_Bonding_Mechanism Sub2 2-Carboxamide (Picolinamide) Sub3 3-Carboxamide (Nicotinamide) Mech2 Intramolecular H-Bond (N-H ... N_ring) Stable in Solution Sub2->Mech2 Ortho Proximity Mech3 Intermolecular H-Bond (N-H ... O=C) Concentration Dependent Sub3->Mech3 Steric Separation Spec2 Sharp NH Band Shifted Amide I Mech2->Spec2 Result Spec3 Broad NH Band Bulk Lattice Effects Mech3->Spec3 Result

Figure 1: Mechanistic divergence between 2- and 3-carboxamide isomers. The intramolecular bond in the 2-isomer creates a distinct spectral signature resistant to dilution.

Comparative Analysis: Performance vs. Alternatives

Scenario A: Isomeric Differentiation (2- vs 3- vs 4-Carboxamide)

This is the most common challenge in synthesis verification.

Feature2-Carboxamide (Target)3-Carboxamide (Alternative)4-Carboxamide (Alternative)

Profile
Sharp, Distinct. Often lower frequency (~3350 cm⁻¹) due to specific intramolecular lock.Broad, Diffuse. Higher frequency (~3400 cm⁻¹) in free form, but very broad in solid state due to random H-bonding.Broad. Similar to 3-isomer; dominated by intermolecular lattice forces.
Dilution Effect Minimal Shift. The intramolecular bond survives in dilute non-polar solvents.Significant Shift. Bands shift to "free" values (higher cm⁻¹) as intermolecular bonds break.Significant Shift. Behave as free monomers in solution.
Amide I (

)
~1670-1690 cm⁻¹. Often appears at higher wavenumber as C=O is less engaged in bulk H-bonding networks.~1650-1670 cm⁻¹. Typically lower in solid state due to strong intermolecular C=O...H-N interactions.~1650-1670 cm⁻¹. Similar to 3-isomer.
Scenario B: Functional Group Differentiation

Distinguishing the amide from hydrolysis products (Acids) or synthetic precursors (Esters).

Functional GroupKey Differentiator (vs. 2-Carboxamide)
Carboxylic Acid (-COOH)Broad OH Band: A massive, broad absorption from 2500–3300 cm⁻¹ (the "acid beard") obscures the NH region. C=O Shift: Acid C=O often appears higher (~1700-1725 cm⁻¹) than the Amide I band.
Ester (-COOR)No NH Bands: Complete absence of absorption in the 3200–3400 cm⁻¹ region. C=O Shift: Ester C=O is significantly higher (1735–1750 cm⁻¹) than Amide I.

Experimental Protocol: The Dilution Validation

To definitively confirm the 2-carboxamide structure (and the presence of intramolecular H-bonding), you must perform a solution-phase experiment. Solid-state (KBr/ATR) spectra are often cluttered by lattice effects.

Methodology: The "Dilution Test"
  • Preparation: Prepare a concentrated solution (0.1 M) of the analyte in a non-polar, non-H-bonding solvent (e.g.,

    
     or 
    
    
    
    ). Note:
    
    
    has its own bands;
    
    
    is preferred for the carbonyl region if safety permits.
  • Baseline Scan: Acquire a background scan of the pure solvent.

  • Concentrated Scan: Acquire the spectrum of the 0.1 M solution. Note the positions of

    
     and Amide I.[2]
    
  • Dilution: Serially dilute the sample to 0.01 M and 0.001 M.

  • Comparative Scan: Acquire spectra at each dilution.

Interpretation Logic
  • 2-Carboxamide (Intramolecular): The

    
     and Amide I peak positions remain constant  across dilutions. The H-bond is internal and concentration-independent.
    
  • 3/4-Carboxamide (Intermolecular): The peaks shift and change shape. Broad H-bonded bands disappear, replaced by sharp "free" monomer bands at higher wavenumbers.

Decision_Tree Start Unknown Sample Spectrum Check1 Check 3200-3400 cm⁻¹ region Start->Check1 Result1 No Peaks Check1->Result1 Absent Result2 Huge Broad Band (2500-3300 cm⁻¹) Check1->Result2 Broad Result3 Doublet/Multiplet (NH Stretch) Check1->Result3 Present Ester Likely Ester (Confirm C=O > 1730) Result1->Ester Acid Likely Carboxylic Acid (Confirm C=O ~ 1710) Result2->Acid Dilution Perform Dilution Test (in CCl₄ or CHCl₃) Result3->Dilution OutcomeA Peaks Shift/Change Shape Dilution->OutcomeA OutcomeB Peaks Remain Constant Dilution->OutcomeB Conc1 Intermolecular H-Bonding (3- or 4-Carboxamide) OutcomeA->Conc1 Conc2 Intramolecular H-Bonding (2-Carboxamide) OutcomeB->Conc2

Figure 2: Decision tree for spectral identification and differentiation of carboxamide isomers.

References

  • National Institutes of Health (NIH). Structural changes in amide I and amide II regions of PCOS women analyzed by ATR-FTIR spectroscopy. Available at: [Link]

  • Leibniz Institute on Aging. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Interpreting ¹H NMR Chemical Shifts of 2-Carboxamide Protons

Welcome to an in-depth exploration of the nuanced world of ¹H NMR spectroscopy as it applies to the 2-carboxamide functional group. For researchers in medicinal chemistry and materials science, the amide bond is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the nuanced world of ¹H NMR spectroscopy as it applies to the 2-carboxamide functional group. For researchers in medicinal chemistry and materials science, the amide bond is a cornerstone of molecular design. The protons attached to the amide nitrogen (N-H) are not merely passive reporters of their existence; they are highly sensitive probes of their local electronic and spatial environment. Their chemical shifts, often appearing as broad or distinct signals in the 5-9 ppm range, encode a wealth of structural and dynamic information.

This guide moves beyond simple chemical shift tables. We will dissect the fundamental principles that govern the resonance of these protons, compare their behavior in different chemical contexts, and provide actionable experimental protocols to resolve ambiguity and extract maximum insight from your spectra.

The Underlying Physics: Why Amide Protons Are So Informative

The unique behavior of amide N-H protons in ¹H NMR stems from a confluence of three key electronic and spatial phenomena: restricted bond rotation, magnetic anisotropy, and hydrogen bonding. Understanding these principles is paramount to accurate spectral interpretation.

The Double Bond Character and Restricted Rotation

The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group. This delocalization imparts significant double-bond character to the carbon-nitrogen (C-N) bond.[1] The consequence is a substantial energy barrier to rotation—typically around 19 kcal/mol—which is high enough to slow the rotation on the NMR timescale at room temperature.[2]

This restricted rotation means that for a primary amide (-CONH₂), the two N-H protons are not chemically equivalent. One proton is cis and the other is trans to the carbonyl oxygen, leading to two distinct signals.[3] For a secondary amide (-CONHR), this can give rise to detectable populations of cis and trans isomers.[1][3]

Magnetic Anisotropy of the Carbonyl Group

The second critical factor is the magnetic anisotropy of the C=O double bond.[4] When placed in an external magnetic field (B₀), the circulating π-electrons of the carbonyl group generate their own small, local magnetic field. This induced field is non-uniform ("anisotropic"), meaning its effect on nearby protons is highly dependent on their position in space relative to the carbonyl group.[5]

This creates distinct spatial regions of shielding (where the induced field opposes B₀) and deshielding (where the induced field reinforces B₀). As illustrated in the diagram below, the proton trans to the carbonyl oxygen lies in the deshielding region, causing it to resonate at a higher chemical shift (further downfield). Conversely, the proton cis to the oxygen is in a more shielded position and appears further upfield.

Caption: Anisotropic effect of the carbonyl group on amide protons.

The Dominant Influence of Hydrogen Bonding

Amide N-H protons are excellent hydrogen bond donors. The formation of a hydrogen bond withdraws electron density from the proton, significantly deshielding it and causing a substantial downfield shift in its ¹H NMR signal.[6][7] The strength of the hydrogen bond directly correlates with the magnitude of this downfield shift.[6]

This effect is so pronounced that it often becomes the dominant factor determining the chemical shift. Both intramolecular (within the same molecule) and intermolecular (between molecules or with a solvent) hydrogen bonds must be considered.[8] This is why amide proton shifts are highly sensitive to solvent, concentration, and temperature.[7]

Comparative Guide to Amide Proton Chemical Shifts

The interplay of these factors determines the final observed chemical shift. The following table provides a comparative guide for interpreting these signals under various conditions.

Condition / FactorProton EnvironmentExpected ¹H Chemical Shift (δ, ppm)Causality and Key Insights
General Range Primary (-CONH₂) & Secondary (-CONHR)5.0 - 9.0A combination of the electronegative nitrogen and anisotropic effects from the carbonyl group places these protons in this characteristic downfield region.[9][10]
Rotational Isomers Proton trans to C=O~7.5 - 9.0Magnetic Anisotropy : This proton lies in the strong deshielding cone of the carbonyl group, shifting it significantly downfield.[5]
Proton cis to C=O~6.0 - 7.5Magnetic Anisotropy : This proton is less affected by the deshielding cone, appearing at a relatively higher field (upfield) compared to its trans counterpart.
Hydrogen Bonding Non-H-bonded ("Free")~5.0 - 6.5In non-polar, non-H-bonding solvents (e.g., CDCl₃ at high dilution), the N-H signal will be at its most upfield position and is often sharper.
Intermolecular H-bonded~7.0 - 8.5In H-bond accepting solvents like DMSO-d₆, the solvent forms strong H-bonds with the N-H proton, causing significant deshielding and a downfield shift.[7][8]
Intramolecular H-bonded~8.0 - 12.0+A strong intramolecular H-bond creates a constrained, highly deshielded environment, often pushing the chemical shift far downfield, sometimes beyond 10 ppm.[6]
Solvent Effects Aprotic, Non-polar (e.g., CDCl₃)Lower end of rangeMinimizes intermolecular H-bonding, revealing shifts dominated by anisotropy and intramolecular effects.
Aprotic, Polar (e.g., DMSO-d₆)Higher end of rangeActs as a strong H-bond acceptor, typically shifting both N-H signals downfield and confirming their identity as exchangeable protons.[8]

Experimental Protocol: Resolving Ambiguity with Variable Temperature (VT) NMR

When you observe two distinct, often broad, signals in the amide region, how can you definitively prove they arise from restricted rotation rather than from two different amide groups in your molecule? Variable Temperature (VT) NMR is the gold-standard experiment for this purpose.[11] The underlying principle is that by increasing the temperature, you provide enough thermal energy to overcome the rotational energy barrier.[12]

Step-by-Step VT-NMR Workflow
  • Sample Preparation: Prepare your sample in a suitable high-boiling point NMR solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,2-dichlorobenzene-d₄). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum (Room Temp): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts (δ₁ and δ₂) and the separation between the two amide proton signals (Δν in Hz).

  • Incremental Temperature Increase: Increase the spectrometer temperature in controlled increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observe Spectral Changes: As the temperature rises, you will observe the two distinct signals broaden, move closer together, and eventually merge into a single, broad peak. This is the coalescence temperature (Tc) .[12]

  • Post-Coalescence: If you continue to increase the temperature beyond Tc, this single broad peak will sharpen into a single, time-averaged resonance.

  • Data Analysis: The observation of broadening and coalescence is definitive proof that the two initial signals are from protons that are exchanging on the NMR timescale, confirming they are the cis and trans protons of the same amide group.[1]

Sources

Validation

A Comparative Guide to Mass Spectrometry Fragmentation: Distinguishing 2-Carboxamide Isomers

For researchers and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation patterns generated in a tandem mass spectrometer (MS/MS) are m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation patterns generated in a tandem mass spectrometer (MS/MS) are molecular fingerprints, providing deep insights into a compound's architecture. However, interpreting these patterns, especially for isomeric compounds, requires a nuanced understanding of the underlying chemical principles.

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of pyridinecarboxamide isomers, with a specific focus on identifying the unique behavior of the 2-carboxamide functional group. We will explore how the seemingly minor change in the substitution position on the pyridine ring—from position 2 to positions 3 and 4—creates dramatically different and diagnostic fragmentation pathways. By understanding the causality behind these differences, analysts can leverage MS/MS data to unambiguously distinguish between these critical structural isomers.

The Foundational Fragmentation of Aromatic Amides

Before examining the isomers, it is essential to understand the fundamental fragmentation pathway for protonated aromatic amides under electrospray ionization (ESI) and collision-induced dissociation (CID). In the absence of neighboring group participation, the most common fragmentation route is the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[1][2]

This process is initiated by protonation, which typically occurs on the amide nitrogen or carbonyl oxygen. Upon collisional activation, the molecule fragments to lose a neutral amine (or ammonia for a primary amide), resulting in the formation of a highly stable acylium cation.[1][2] This acylium ion is often the base peak in the resulting product ion spectrum.

Caption: Fragmentation pathway for Nicotinamide (3-isomer).

Picolinamide (2-Carboxamidopyridine): A Unique Pathway Driven by the Ortho-Effect

The fragmentation of picolinamide is a classic example of a neighboring group participation, often called an "ortho-effect." The proximity of the pyridine nitrogen to the carboxamide group enables a unique intramolecular rearrangement that is sterically impossible for the other isomers.

This mechanism involves the transfer of a proton, likely from the amide group to the more basic pyridine nitrogen. This intermediate then facilitates a cyclization reaction, leading to the expulsion of isocyanic acid (HNCO, 43.01 Da) . This produces a distinct, intense product ion corresponding to the protonated pyridine at m/z 80.04 . While the loss of ammonia (to m/z 106.04) may still occur, the loss of HNCO is a highly characteristic and often dominant pathway for the 2-carboxamide isomer.

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solutions Work 2. Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid Stock->Work Inject 3. Inject 2 µL onto Reversed-Phase Column Work->Inject MS1 4. Acquire MS1 Scan (m/z 50-250) Inject->MS1 MS2 5. Isolate m/z 123.05 Perform CID (10-40 eV) MS1->MS2 Detect 6. Detect Product Ions (m/z 40-130) MS2->Detect Compare 7. Compare Product Ion Spectra - Picolinamide (m/z 80.04) - Nicotinamide (m/z 106.04) - Isonicotinamide (m/z 106.04) Detect->Compare

Sources

Comparative

Comparative Guide: Bioactivity of 2-Carboxamide vs. 3-Carboxamide Isomers in Drug Design

Executive Summary In medicinal chemistry, the positional isomerism of carboxamides—specifically the shift between the 2-position (ortho to a heteroatom) and the 3-position (meta/para to a heteroatom)—is a critical lever...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of carboxamides—specifically the shift between the 2-position (ortho to a heteroatom) and the 3-position (meta/para to a heteroatom)—is a critical lever for optimizing drug-like properties. This guide analyzes the structural, physicochemical, and biological divergences between 2-carboxamide and 3-carboxamide isomers.

Key Distinction:

  • 2-Carboxamides often form Intramolecular Hydrogen Bonds (IMHBs) with the adjacent ring heteroatom (e.g., pyridine nitrogen). This "pseudo-ring" formation locks conformation, reduces polar surface area (PSA), and enhances membrane permeability (including BBB penetration), often at the cost of aqueous solubility.

  • 3-Carboxamides typically lack this stabilizing IMHB, resulting in greater conformational flexibility, higher aqueous solubility, and increased potential for intermolecular interactions with the solvent or protein target.

Structural Basis: The "Pseudo-Ring" Effect

The primary driver of bioactivity differences between these isomers is the formation of a thermodynamically stable 5- or 6-membered pseudo-ring in the 2-isomer.

Molecular Mechanics
  • 2-Carboxamide (The "Closed" Conformation): In scaffolds like pyridine or pyrazine, the amide hydrogen (NH) acts as a donor to the ring nitrogen (acceptor). This forms a planar S(6) motif. This planarity restricts rotation, reducing the entropic penalty upon binding to a target, provided the target pocket accommodates a planar ligand.

  • 3-Carboxamide (The "Open" Conformation): The amide group is too distant from the ring nitrogen to form a stable IMHB. The amide bond rotates more freely relative to the aromatic ring, allowing the molecule to adopt non-planar conformations (twisted) to fit into sterically demanding pockets.

Visualization of Conformational Dynamics

Carboxamide_Dynamics Sub_2 2-Carboxamide Isomer IMHB Intramolecular H-Bond (S6 Pseudo-Ring) Sub_2->IMHB Ortho-Heteroatom Interaction Sub_3 3-Carboxamide Isomer Solvent Solvent Exposed (Intermolecular H-Bonds) Sub_3->Solvent No Internal Acceptor Prop_2 Planar Conformation Low PSA High Permeability IMHB->Prop_2 Locks Structure Prop_3 Twisted/Flexible High Solubility Target Adaptability Solvent->Prop_3 Hydration Shell

Figure 1: Mechanistic divergence between 2- and 3-carboxamide isomers driven by hydrogen bonding patterns.

Bioactivity & Target Engagement[1]

The choice between isomers dictates the pharmacophore's ability to engage the target binding pocket.

Case Study: Indole-Carboxamides (Cannabinoid Agonists)

Synthetic cannabinoids (e.g., JWH-018, AB-FUBINACA) heavily utilize the indole-3-carboxamide scaffold.[1]

  • Indole-3-Carboxamides: High affinity for CB1/CB2 receptors.[1][2] The carbonyl oxygen at the 3-position is optimally positioned to accept a hydrogen bond from the receptor (e.g., residue K3.28 in CB1).

  • Indole-2-Carboxamides: Shifting the amide to the 2-position often results in allosteric modulation rather than orthosteric agonism. The 2-isomer alters the vector of the lipophilic tail, changing how the molecule sits in the lipid bilayer or the receptor's transmembrane bundle.

    • Data Point: Indole-2-carboxamides have been identified as positive allosteric modulators (PAMs) or selective CB2 agonists with reduced psychotropic (CB1) side effects compared to their 3-isomer counterparts.

Case Study: Pyridine-Carboxamides (Kinase Inhibitors)
  • 2-Isomer (Picolinamide): Often used to enforce a planar binding mode. If the kinase hinge region requires a flat molecule to slot into the ATP pocket, the 2-isomer is preferred. However, the internal H-bond reduces the ability of the pyridine nitrogen to accept H-bonds from the protein.

  • 3-Isomer (Nicotinamide): The pyridine nitrogen remains available to interact with water networks or specific residues (e.g., Gatekeeper residues) within the pocket.

ADME Profiling: The Solubility-Permeability Trade-off

This is the most critical practical distinction for drug development professionals.

Property2-Carboxamide (Isomer A)3-Carboxamide (Isomer B)Mechanism
LogP (Lipophilicity) Higher (Apparent)LowerIMHB "hides" the polar NH and N atoms from solvent.
Membrane Permeability High Moderate/LowReduced desolvation penalty allows easier passage through lipid bilayers.
Aqueous Solubility Low High3-isomers interact more strongly with water molecules (hydration shell).
Metabolic Stability VariableVariable2-substituents can sterically shield the amide from amidases.
BBB Penetration HighLowThe "Chameleon Effect" allows 2-isomers to cross the blood-brain barrier effectively.

The "Chameleon Effect": 2-carboxamides are often described as molecular chameleons. In aqueous solution, they may open up slightly to solvate, but in the lipophilic membrane interior, they snap shut into the IMHB-stabilized planar form, effectively "greasing" their way through the membrane.

Experimental Validation Protocols

To objectively compare these isomers in your specific pipeline, use the following self-validating workflow.

Protocol: 1H-NMR Chemical Shift Diagnostic

Purpose: To confirm the presence of Intramolecular Hydrogen Bonding (IMHB).

  • Preparation: Dissolve 5 mg of Isomer 2 and Isomer 3 in

    
     (non-polar) and DMSO-
    
    
    
    (polar).
  • Acquisition: Run standard proton NMR.

  • Analysis: Focus on the amide -NH signal.[3]

    • Result: If the 2-isomer NH signal is significantly downfield (>8.5 ppm) in

      
       and resists shifting when titrated with a polar solvent, IMHB is confirmed. The 3-isomer NH will typically appear further upfield and shift drastically with solvent polarity changes.
      
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To quantify the permeability advantage of the 2-isomer.

  • Donor Plate: Prepare 10 mM stock solutions of both isomers in DMSO. Dilute to 50 µM in pH 7.4 PBS.

  • Membrane: Coat the filter of the donor plate with a lecithin/dodecane mixture (artificial lipid bilayer).

  • Incubation: Sandwich the donor plate with an acceptor plate (containing pure PBS) for 4 hours at 25°C.

  • Quantification: Measure concentration in acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    • Expectation: The 2-isomer often shows a 2-5x higher

      
       than the 3-isomer due to IMHB masking.
      
Decision Workflow for Lead Optimization

Optimization_Flow Start Start: Lead Compound Optimization Check_Perm Is Membrane Permeability/BBB Low? Start->Check_Perm Check_Sol Is Aqueous Solubility Low? Check_Perm->Check_Sol No Switch_2 Switch to 2-Carboxamide (Induce IMHB) Check_Perm->Switch_2 Yes Switch_3 Switch to 3-Carboxamide (Break IMHB) Check_Sol->Switch_3 Yes Validation Validate via NMR & PAMPA Switch_2->Validation Switch_3->Validation

Figure 2: Strategic decision tree for switching between carboxamide isomers based on ADME liabilities.

References

  • Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[4] Retrieved from [Link]

  • Alex, A., et al. (2011).[5] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[3][5][6] Med. Chem. Commun., 2, 669-674. Retrieved from [Link]

  • Gampe, C., et al. (2013). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.[7] Retrieved from [Link]

  • Banister, S. D., et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids. Drug Testing and Analysis.[8] Retrieved from [Link]

  • Kuhn, B., et al. (2010). Impact of intramolecular hydrogen bonding on cell permeability and physicochemical properties.[3][5][6][7] Journal of Medicinal Chemistry.[7] Retrieved from [Link]

Sources

Validation

Advanced Structural Characterization of 2-Carboxamide Derivatives: A Comparative XRD Guide

This guide serves as a high-level technical resource for the structural characterization of 2-carboxamide derivatives (e.g., pyrazine-2-carboxamide, pyridine-2-carboxamide).[1] It prioritizes X-ray Diffraction (XRD) as t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the structural characterization of 2-carboxamide derivatives (e.g., pyrazine-2-carboxamide, pyridine-2-carboxamide).[1] It prioritizes X-ray Diffraction (XRD) as the definitive tool for resolving the unique intramolecular hydrogen bonding and polymorphic behaviors critical to the bioactivity of this chemical class.

Executive Summary: The Structural Imperative

For researchers developing 2-carboxamide-based pharmacophores (e.g., antitubercular agents like Pyrazinamide or kinase inhibitors), defining the precise solid-state conformation is non-negotiable.[1] Unlike simple amides, 2-carboxamides possess a heteroatom at the ortho position, enabling a critical intramolecular hydrogen bond (S(6) motif) .[1]

This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD) outperform solution-state alternatives (NMR, IR) in resolving these conformational locks and polymorphic landscapes.

Strategic Comparison: XRD vs. Spectroscopic Alternatives

While NMR and IR are standard for chemical identity, they often fail to capture the static, bioactive conformation of 2-carboxamides due to solvent effects and rotational averaging.[1]

Table 1: Comparative Performance Matrix
FeatureX-Ray Diffraction (SC-XRD) Solution State NMR (

H/

C)
FT-IR Spectroscopy
Conformational Analysis Definitive. Visualizes the "locked" planar conformation (

vs

) driven by intramolecular H-bonds.[1]
Ambiguous. Often shows time-averaged signals due to rapid rotation around the C-N bond.[1]Indirect. Shifts in N-H stretch suggest H-bonding but lack 3D spatial resolution.[1]
Polymorph Discrimination High. Distinguishes packing motifs (e.g.,

vs

forms of Pyrazinamide) with unique diffraction patterns.[1]
None. All polymorphs dissolve into the same solution species.[1]Moderate. Can detect some polymorphs via fingerprint region, but often misses subtle packing changes.[1]
Supramolecular Insight High. Maps intermolecular synthons (dimers vs. catemers) critical for solubility and tablet stability.Low. Intermolecular interactions are disrupted by solvent.[1]Low. Limited to identifying functional group environments.
The "Conformational Lock" Advantage

In 2-carboxamides (e.g., pyridine-2-carboxamide), the amide hydrogen often forms a strong intramolecular hydrogen bond with the ring nitrogen (


).[1]
  • XRD Insight: This interaction forces the molecule into a planar S(6) ring motif.[1] This is often the "bioactive conformation" required for receptor binding.[1]

  • The Alternative Failure: In polar solvents (DMSO/Methanol), this weak intramolecular bond competes with solvent dipoles, causing NMR to display a rotameric average that does not represent the drug's solid-state or active-site behavior.[1]

Technical Deep Dive: Supramolecular Synthons & Polymorphism

The R (8) Dimer vs. Catemer Chains

Understanding the packing forces is essential for controlling solubility. 2-carboxamides typically crystallize via one of two competing motifs:[1]

  • Centrosymmetric Dimers (R

    
    (8)):  Two molecules link via intermolecular 
    
    
    
    bonds.[1] This is the most stable form (often seen in the
    
    
    -polymorph of Pyrazinamide).[1][2]
  • Catemer Chains (C(4)): Molecules form infinite chains.[1] This motif is often less stable and more soluble.[1]

Application: If your PXRD pattern indicates a shift from a dimer-dominant phase to a catemer phase, expect a change in dissolution rate.[1]

Case Study: Pyrazinamide (PZA) Polymorphism

PZA exists in four forms (


).[1][2]
  • 
    -form:  The thermodynamic product.[1] Characterized by strong peaks at 
    
    
    
    and
    
    
    .[1]
  • 
    -form:  A kinetic polymorph often obtained from rapid cooling.[1]
    
  • Protocol: Use PXRD to monitor the phase purity during scale-up. A mixture of phases can lead to inconsistent bioavailability.[1]

Experimental Protocols

Protocol A: High-Quality Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for SC-XRD to resolve the S(6) intramolecular motif.[1]

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol:Water or pure Methanol . 2-carboxamides are polar; pure organic solvents often yield microcrystalline powder.[1]

  • Saturation: Dissolve 20 mg of the derivative in 5 mL of solvent at 40°C. Stir until clear.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean 20 mL vial. Dust particles induce nucleation too early.[1]
    
  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Place in a vibration-free environment at 20°C.

  • Harvesting: Crystals (blocks or prisms) should appear in 3-7 days. Harvest when dimensions reach

    
     mm.[1]
    
Protocol B: Powder Diffraction (PXRD) for Phase Purity

Objective: Validate bulk purity and polymorph identity.[1]

  • Sample Prep: Grind 50 mg of sample gently with an agate mortar. Warning: Excessive grinding can induce polymorphic transitions (mechanochromism).[1]

  • Mounting: Back-load into a zero-background silicon holder to minimize preferred orientation effects common in needle-like crystals.

  • Parameters:

    • Radiation: Cu K

      
       (
      
      
      
      Å).[1]
    • Range: 5° to 50°

      
      .[1]
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (for high resolution).

Visualizations & Workflows

Diagram 1: Structural Characterization Workflow

This flowchart illustrates the decision process from synthesis to structural validation.

XRD_Workflow cluster_poly Polymorph Validation Start Crude 2-Carboxamide Derivative PXRD PXRD Screening (Bulk Phase ID) Start->PXRD Initial Check Decision Is Single Crystal Available? SCXRD SC-XRD Analysis (Absolute Structure) Decision->SCXRD Yes (Protocol A) Refinement Rietveld Refinement (Structure from Powder) Decision->Refinement No (Powder only) Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) SCXRD->Hirshfeld Map H-Bonds PXRD->Decision Refinement->Hirshfeld

Caption: Workflow integrating SC-XRD and PXRD. SC-XRD provides the atomic model, while PXRD validates that the bulk material matches the single crystal phase.

Diagram 2: The "Conformational Lock" Logic

Visualizing why XRD is required to confirm the bioactive conformation.

Conformation_Logic Molecule 2-Carboxamide Structure Intra_HB Intramolecular H-Bond (N-H ... N) Molecule->Intra_HB Ortho Heteroatom Planarity Planar S(6) Motif (Bioactive Shape) Intra_HB->Planarity Locks Rotation Solvent Solvent Competition (DMSO/MeOH) Planarity->Solvent Solution State XRD_Result XRD: Defined Coordinates (Proof of Lock) Planarity->XRD_Result Solid State NMR_Result NMR: Averaged Signal (Loss of 3D Info) Solvent->NMR_Result Bond Disruption

Caption: The "Conformational Lock" mechanism. XRD captures the planar S(6) motif driven by intramolecular forces, which is often lost or averaged in solution-state NMR.[1]

References

  • Comparison of XRD and NMR

    • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.[1][3][4][5] ResearchGate.[1]

  • Pyrazine-2-carboxamide Polymorphism

    • Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes.[1] (Discusses

      
       polymorphs). ResearchGate.
      
  • Pyridine-2-carboxamide Structure

    • Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Scientific Research Publishing.[1]

  • Intramolecular Hydrogen Bonding

    • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds. Semantic Scholar.[1]

    • [1]

Sources

Comparative

Technical Guide: Validation of 2-Carboxamide Purity Using Polar-Embedded HPLC Architectures

Executive Summary The validation of purity for 2-carboxamide derivatives (e.g., pyrazine-2-carboxamide, pyridine-2-carboxamide) presents a distinct chromatographic challenge. These moieties are highly polar and prone to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of purity for 2-carboxamide derivatives (e.g., pyrazine-2-carboxamide, pyridine-2-carboxamide) presents a distinct chromatographic challenge. These moieties are highly polar and prone to hydrolysis, forming corresponding carboxylic acids. Standard C18 reversed-phase methods frequently fail to meet ICH Q2(R1) retention requirements (


) due to "phase collapse" (dewetting) in highly aqueous environments.

This guide objectively compares three methodological approaches: Standard C18 , HILIC , and Polar-Embedded Reversed-Phase (RP) . Based on experimental data and robustness profiles, we identify Polar-Embedded RP as the superior architecture for routine QC validation, offering the retention of HILIC with the robustness of traditional RP-HPLC.

The Challenge: Polarity and Phase Collapse

2-carboxamides possess a polar amide group adjacent to a nitrogen-containing ring. This creates two critical issues during validation:

  • Retention Failure: On hydrophobic C18 columns, these analytes often elute near the void volume (

    
    ). According to FDA and ICH guidelines, peaks eluting near the void are invalid for quantitation due to matrix interference.
    
  • Selectivity Issues: The primary impurity is often the hydrolysis product (2-carboxylic acid). Under standard neutral pH conditions, both the amide and the acid are polar, leading to co-elution.

Comparative Method Architectures
FeatureMethod A: Standard C18Method B: HILICMethod C: Polar-Embedded RP (Recommended)
Stationary Phase Alkyl-bonded silica (C18)Bare silica or ZwitterionicC18 with embedded polar group (Amide/Carbamate)
Mobile Phase High % Water (>95%) requiredHigh % Acetonitrile (>80%)100% Aqueous compatible
Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic + Hydrogen Bonding
Risk Factor Phase Dewetting (Collapse)Long Equilibration / SolubilityNone (Self-shielding)

Experimental Protocol: The Validated Workflow

The following protocol utilizes a Polar-Embedded C18 column (e.g., Waters SymmetryShield, Supelco Ascentis Express RP-Amide, or similar). This system is self-validating because the embedded polar group prevents phase collapse even at 100% aqueous conditions, ensuring reproducible retention times.

Materials & Conditions
  • Column: Polar-Embedded C18,

    
    , 
    
    
    
    (or
    
    
    fused-core).
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
    
    • Expert Note: Low pH suppresses the ionization of the carboxylic acid impurity, increasing its hydrophobicity and improving resolution from the amide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 95% A / 5% B.

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Generic max for pyrazine/pyridine rings).
    
  • Temperature:

    
    .
    
Standard & Sample Preparation
  • Stock Solution: Dissolve

    
     of 2-carboxamide reference standard in 
    
    
    
    of Mobile Phase A.
  • System Suitability Solution (SST): Spike the stock solution with

    
     of the corresponding 2-carboxylic acid impurity.
    
  • Test Sample: Dilute to target concentration (

    
    ).
    
Validation Workflow Visualization

ValidationWorkflow Start Method Development SST System Suitability (SST) (Res > 2.0, Tailing < 1.5) Start->SST Define Criteria SST->Start Fail (Re-optimize) Specificity Specificity Test (Acid vs. Amide) SST->Specificity Pass Linearity Linearity & Range (50% - 150% Target) Specificity->Linearity Precision Precision (Repeatability n=6) Linearity->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Report Final Validation Report (ICH Q2 R1 Compliant) Robustness->Report

Figure 1: Step-wise validation workflow ensuring ICH Q2(R1) compliance. The SST step acts as the critical "Go/No-Go" gate.

Performance Data & Analysis

The following data represents a comparative analysis of 2-pyrazinecarboxamide (analyte) and 2-pyrazinecarboxylic acid (impurity).

Chromatographic Performance Table
ParameterAcceptance Criteria (ICH)Method A (Standard C18)Method C (Polar-Embedded)Status
Retention Factor (

)


(Fail - Void elution)

(Pass)
Validated
Resolution (

)
Validation

Comparative Docking Guide: 2-Carboxamide Derivatives vs. Clinical Kinase Inhibitors

Topic: Comparative Docking Studies of 2-Carboxamide Ligands: EGFR & VEGFR-2 Targeting Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of 2-Carboxamide Ligands: EGFR & VEGFR-2 Targeting Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

The 2-carboxamide scaffold—specifically indole-2-carboxamide and pyridine-2-carboxamide —has emerged as a privileged pharmacophore in oncology, particularly for targeting ATP-binding pockets of receptor tyrosine kinases (RTKs). This guide provides a technical comparison of these novel ligands against FDA-approved standards (Erlotinib and Sorafenib ).

We focus on two primary targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . The data presented validates the "hinge-binding" capability of the carboxamide moiety, demonstrating binding energies comparable to clinical standards (-8.5 to -9.8 kcal/mol).

The "Gold Standard" Docking Protocol

Expert Insight: In high-throughput virtual screening, false positives are common. As a Senior Application Scientist, I prioritize protocol validation over raw scoring. A docking score is meaningless without a validated RMSD (Root Mean Square Deviation) of the redocked co-crystallized ligand.

Workflow Visualization

The following diagram outlines the rigorous workflow required to ensure reproducibility and structural integrity.

DockingWorkflow Start Target Selection (PDB: 4HJO / 4AG8) Prep_Prot Protein Prep (Remove H2O, Add H, Gasteiger Charges) Start->Prep_Prot Prep_Lig Ligand Prep (MMFF94 Min, Protonation pH 7.4) Start->Prep_Lig Grid Grid Generation (Center: Co-crystal Ligand) Prep_Prot->Grid Dock Docking Algorithm (Lamarckian GA / Induced Fit) Prep_Lig->Dock Grid->Dock Valid Validation (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (RMSD > 2.0) Analysis Interaction Profiling (H-Bonds, Pi-Cation) Valid->Analysis Pass

Caption: Figure 1: Validated molecular docking workflow emphasizing the critical RMSD checkpoint.

Step-by-Step Methodology
  • Protein Preparation:

    • Target: EGFR (PDB ID: 4HJO , res: 2.5 Å) and VEGFR-2 (PDB ID: 4AG8 , res: 1.95 Å).

    • Action: Strip water molecules (except those bridging key residues like Thr790 in EGFR). Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Novel Ligands: Generate 3D conformers of 2-carboxamide derivatives. Minimize energy using the MMFF94 force field to a gradient of 0.01 kcal/mol/Å.

    • Control: Extract Erlotinib and Axitinib from their respective PDB complexes.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       points with 
      
      
      
      Å spacing (standard for capturing the ATP-binding cleft).
  • Validation (The "Trust" Step):

    • Remove the native ligand and redock it.

    • Requirement: The RMSD between the docked pose and the crystal pose must be

      
       Å .
      

Comparative Analysis: 2-Carboxamide vs. Standard Inhibitors

Case Study A: EGFR Inhibition (Targeting Non-Small Cell Lung Cancer)

The 2-carboxamide group mimics the interaction of the quinazoline ring found in Erlotinib, acting as a hydrogen bond donor/acceptor pair for the hinge region (Met793).

Representative Compound: N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (Compound 5e) [1].

MetricIndole-2-Carboxamide (Cpd 5e)Erlotinib (Standard)Interpretation
Binding Energy (

)
-9.3 kcal/mol -8.5 kcal/molNovel ligand shows superior theoretical affinity.
Inhibition Constant (

)
13 nM (Predicted)20 nM (Experimental)High potency predicted for the carboxamide derivative.
H-Bond Interactions Met793 (Hinge), Thr790 (Gatekeeper)Met793, Thr854Both ligands anchor to the critical hinge region.
Hydrophobic Contacts Leu718, Val726, Ala743Leu718, Val726, Ala743Similar hydrophobic burial indicates stable fit.
Case Study B: VEGFR-2 Inhibition (Anti-Angiogenesis)

Here, we compare the pyridine-2-carboxamide scaffold against Sorafenib. The carboxamide nitrogen often forms a crucial H-bond with Cys919 .

MetricPyridine-2-Carboxamide Deriv.[1][2][3][4][5]Sorafenib (Standard)Interpretation
Binding Energy (

)
-9.1 kcal/mol-10.2 kcal/mol Sorafenib retains a slight energetic advantage.
RMSD (Validation) 1.12 Å0.85 ÅBoth docking protocols are highly reliable.
Key Interaction Cys919 (H-bond), Glu885 Cys919, Asp1046 (DFG motif)Carboxamide effectively targets the hinge cysteine.

Structural Mechanistic Insights

Why do 2-carboxamide ligands work? The structural logic lies in the pharmacophore mapping . The amide oxygen and nitrogen atoms serve as a "molecular hook" for the kinase hinge region.

Interaction Logic Diagram

InteractionMap Ligand 2-Carboxamide Ligand Amide_NH Amide -NH (H-Bond Donor) Ligand->Amide_NH Amide_CO Amide -C=O (H-Bond Acceptor) Ligand->Amide_CO Aromatic Indole/Pyridine Ring (Hydrophobic) Ligand->Aromatic Met793 Met793 / Cys919 (Hinge Region) Amide_NH->Met793 H-Bond (2.1 Å) Amide_CO->Met793 H-Bond (2.3 Å) Leu718 Leu718 / Val726 (Hydrophobic Pocket) Aromatic->Leu718 Pi-Sigma / Pi-Alkyl Gatekeeper Thr790 (Gatekeeper) Aromatic->Gatekeeper Van der Waals

Caption: Figure 2: Pharmacophore map detailing the "Hinge Binder" mechanism of 2-carboxamide ligands in kinase pockets.

Critical Observations
  • Hinge Binding: The 2-carboxamide group consistently forms a bidentate or monodentate H-bond with the backbone of the hinge region (Met793 in EGFR, Cys919 in VEGFR-2). This mimics the N1/N3 interaction of quinazolines (Erlotinib).

  • Selectivity: N-substitution on the carboxamide allows the ligand to extend into the "selectivity pocket" (back pocket), potentially overcoming resistance mutations like T790M [2].

  • ADMET Profile: Unlike the highly lipophilic Sorafenib (LogP ~3.8), many 2-carboxamide derivatives exhibit lower LogP (2.5 - 3.2), suggesting better oral bioavailability and reduced toxicity risks [3].

Conclusion

The comparative docking data confirms that 2-carboxamide derivatives are not merely bioisosteres but competitive alternatives to current kinase inhibitors.

  • Performance: They achieve binding energies within 10% of FDA-approved drugs.

  • Mechanism: They utilize a distinct "hinge-hook" mechanism via the carboxamide linker.

  • Recommendation: For drug development, prioritize N-substituted indole-2-carboxamides for EGFR targeting due to their ability to access the hydrophobic back pocket, offering a pathway to overcome drug resistance.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design and evaluation of sulfadiazine derivatives as potent dual inhibitors of EGFR WT and EGFR T790M. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][6]

Sources

Comparative

Spectroscopic Differentiation: 2-Carboxamide vs. 4-Carboxamide Regioisomers

Executive Summary & Application Context Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers. In drug discovery, particularly within the pyridine and benzamide scaffolds, distinguishing between 2-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

In drug discovery, particularly within the pyridine and benzamide scaffolds, distinguishing between 2-carboxamide (ortho-like, e.g., picolinamide) and 4-carboxamide (para-like, e.g., isonicotinamide) is a critical structural elucidation challenge. While they share identical molecular weights and similar polarities, their physicochemical behaviors diverge radically due to a single dominant phenomenon: Intramolecular Hydrogen Bonding (IMHB) .

This guide moves beyond basic spectral assignment. It details how to exploit the electronic and conformational consequences of IMHB to definitively assign regiochemistry using NMR, IR, and Mass Spectrometry.

The Mechanistic Differentiator: Intramolecular Hydrogen Bonding (IMHB)

The core principle driving the spectroscopic differentiation is the ability of the 2-carboxamide to form a stable, planar 5- or 6-membered pseudo-ring via a hydrogen bond between the amide proton and the heteroatom (typically the pyridine nitrogen).

  • 2-Carboxamide (Picolinamide-like): The proximate ring nitrogen acts as a hydrogen bond acceptor for the cis-amide proton. This "locks" the conformation, deshields the proton, and weakens the carbonyl bond order.

  • 4-Carboxamide (Isonicotinamide-like): The ring nitrogen is distal. No IMHB occurs. The amide group rotates more freely, and its protons are magnetically equivalent or only distinct due to slow rotation, without the extreme deshielding seen in the 2-isomer.

Visualization: Structural & Electronic Divergence

IMHB_Mechanism cluster_2isomer 2-Carboxamide (Picolinamide) cluster_4isomer 4-Carboxamide (Isonicotinamide) N2 Pyridine N (H-Bond Acceptor) H_amide Amide H (Deshielded >10 ppm) N2->H_amide Strong IMHB (Locked Planarity) CO_2 Carbonyl C=O (Bond Weakened) H_amide->CO_2 Resonance Effect N4 Pyridine N (Distal) H_amide_free Amide H (Normal Shift ~7-8 ppm) CO_4 Carbonyl C=O (Normal Bond Order)

Figure 1: Mechanistic basis of differentiation. The 2-isomer forms a stable intramolecular hydrogen bond, altering electron density and magnetic environment.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most definitive tool, provided the solvent is chosen correctly.

A. Proton ( H) NMR: The "Solvent Titration" Protocol

Critical Insight: In non-polar solvents (CDCl


), the IMHB in the 2-isomer is dominant. In strong H-bond accepting solvents (DMSO-

), the solvent competes with the ring nitrogen, potentially breaking the IMHB and normalizing the shifts.

Experimental Workflow:

  • Sample Prep: Dissolve ~5 mg of compound in CDCl

    
    .
    
  • Acquisition: Standard proton scan (16 scans).

  • Analysis: Look for the "Diagnostic Downfield Shift."

Feature2-Carboxamide (Picolinamide)4-Carboxamide (Isonicotinamide)
Amide Proton (

)
Split & Deshielded: One proton appears at 10.5 – 12.0 ppm (IMHB). The other remains at ~7.5 ppm. Large

(>2.5 ppm).[1]
Broad Singlet/Doublet: Typically 6.0 – 8.0 ppm . Both protons are relatively similar. Small

(<1.0 ppm).
Solvent Effect High: In DMSO-

, the downfield peak moves upfield (IMHB disruption).
Low: Shifts change minimally or uniformly.
Ring Coupling ABCD / ABX: Asymmetric pattern. H-3 (ortho to amide) often distinct.AA'XX' / AA'BB': Symmetric pattern (if unsubstituted). H-2,6 are equivalent and deshielded by N.
B. Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> C) NMR[2][3][4][5]
  • 2-Carboxamide: The carbonyl carbon is often shielded (upfield shift) relative to the 4-isomer due to the electron-donating effect of the IMHB-stabilized resonance.

  • Ring Carbons: The ipso-carbon (C2 vs C4) has distinct chemical shifts. C2 in pyridine is naturally deshielded (~150 ppm) by the nitrogen. Attachment of a carbonyl at C2 vs C4 alters this characteristic shift.

Method 2: IR Spectroscopy (Vibrational Analysis)

Infrared spectroscopy provides a rapid "fingerprint" of the bond order changes induced by IMHB.

Protocol:

  • Technique: ATR-FTIR (Solid state) or dilute solution in CCl

    
     (to eliminate intermolecular H-bonding).
    
  • Differentiation Logic: The IMHB in the 2-isomer reduces the double-bond character of the Carbonyl (C=O), lowering its stretching frequency.

Vibrational Mode2-Carboxamide (IMHB Locked)4-Carboxamide (Free)

(Amide I)
Lower Frequency: ~1660 – 1670 cm

Higher Frequency: ~1680 – 1695 cm


(Stretch)
Broad/Red-Shifted: One band shifted to <3200 cm

due to H-bonding.
Sharp: Distinct symmetric/asymmetric bands >3300 cm

.

Method 3: Mass Spectrometry (Fragmentation Dynamics)

While both isomers have the same parent ion (


), their fragmentation pathways (MS/MS) differ due to the "Ortho Effect" .

Mechanistic Insight: The 2-isomer allows for direct interaction between the amide substituent and the ring nitrogen (or adjacent ring protons) during the high-energy fragmentation process.

Diagnostic Features:

  • Ortho-Elimination: The 2-carboxamide often shows a facile loss of NH

    
      (neutral loss 17 Da) or H
    
    
    
    O
    to form a cyclic cation (e.g., pyrido[1,2-a]pyrimidin-4-one cation). The 4-isomer cannot cyclize easily and typically loses the entire amide group (loss of 44 Da, CONH
    
    
    ).
  • Adduct Stability (ESI):

    • 4-Isomer: The pyridine nitrogen is sterically accessible and highly basic. It readily forms solvent adducts (e.g.,

      
       in acetonitrile mobile phases).
      
    • 2-Isomer: The pyridine nitrogen is "masked" by the amide proton via IMHB. It shows a cleaner

      
       with fewer solvent adducts.
      

Comprehensive Comparison Summary

Feature2-Carboxamide (Ortho) 4-Carboxamide (Para) Primary Cause

H NMR Amide Shift

> 10.5 ppm (1H)

~ 6.0–8.0 ppm (2H)
IMHB Deshielding

(Amide Protons)
Large (> 2.5 ppm)Small (< 1.0 ppm)Asymmetric Environment
IR C=O Stretch Lower (~1665 cm

)
Higher (~1690 cm

)
Bond Order Reduction
MS Fragmentation Prominent

or cyclization
Prominent

Proximity / Ortho Effect
ESI Adducts Clean

High

Steric/Electronic Blocking of N

Decision Workflow (DOT Visualization)

Decision_Tree Start Unknown Pyridine-Carboxamide Isomer Step1 Step 1: 1H NMR in CDCl3 Start->Step1 Check1 Check Amide Region (>10 ppm?) Step1->Check1 Result2 Isomer: 2-Carboxamide (Picolinamide) Check1->Result2 Yes (Signal at ~11 ppm) Confirm Step 2: Confirmation (MS or IR) Check1->Confirm No (Signals < 8.5 ppm) Result4 Isomer: 4-Carboxamide (Isonicotinamide) Confirm->Result4 High Solvent Adducts (MS) or High C=O Freq (IR)

Figure 2: Analytical workflow for rapid differentiation of carboxamide regioisomers.

References

  • Gorobets, N. Y., et al. (2012).[1] "Difference between

    
    H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength." Journal of Physical Organic Chemistry, 25(4), 287–295. Link
    
  • Prabhu, R. N., & Ramesh, R. (2012). "Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and facile one-pot conversion of aldehydes to amides." RSC Advances, 2, 45-53. (Contains comparative NMR data for pyridine-2 vs 4-carboxamide). Link

  • Katakawa, J., et al. (2010). "Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry." Steroids, 75(11), 805-809. (Details ESI-MS adduct differences). Link

  • Roos, C., et al. (2002). "Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto- and aminobenzenecarboxylic acids." Journal of Mass Spectrometry, 37(9). (Mechanistic basis for ortho-effect fragmentation). Link

Sources

Validation

Elemental Analysis Standards for 2-Carboxamide Compounds: A Comparative Technical Guide

Executive Summary: The Purity Paradox For drug development professionals, 2-carboxamide derivatives (e.g., pyridine-2-carboxamide, pyrazine-2-carboxamide scaffolds) represent a distinct analytical challenge. These moieti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

For drug development professionals, 2-carboxamide derivatives (e.g., pyridine-2-carboxamide, pyrazine-2-carboxamide scaffolds) represent a distinct analytical challenge. These moieties are pharmacologically privileged—common in kinase inhibitors and anticonvulsants—but analytically deceptive.

The "Purity Paradox" arises because the very structural features that make 2-carboxamides potent (hydrogen bond donor/acceptor motifs, metal chelation capability) render them hostile to standard elemental analysis (Combustion CHN). The high nitrogen content often leads to refractory char formation (incomplete combustion), while the amide group is aggressively hygroscopic, skewing hydrogen and carbon percentages.

This guide objectively compares the traditional Automated Combustion (CHN) method against the modern metrological standard, Quantitative NMR (qNMR) , providing validated protocols to resolve these discrepancies.

The Incumbent: Automated Combustion Analysis (CHN)

Mechanism & The "Amide Effect"

Standard CHN analysis relies on flash combustion (>900°C) to convert the sample into


, 

, and

. However, 2-carboxamides frequently fail this process due to two synergistic failure modes:
  • Nitrogen-Rich Charring: The proximity of the amide nitrogen to a heterocyclic ring nitrogen (the 2-position) stabilizes the formation of graphitic carbon nitrides (

    
    -like structures) during combustion. These refractory materials trap carbon and nitrogen, leading to low experimental values.
    
  • The Hygroscopic Shift: Amides form strong intermolecular hydrogen bonds with atmospheric moisture. A "dry" sample can adsorb 1-3% water by weight during the transfer from desiccator to microbalance, artificially inflating Hydrogen values and diluting Carbon/Nitrogen percentages.

Optimization Protocol: The Standard

To validate CHN results for 2-carboxamides, you cannot use "standard" settings. You must employ a combustion aid.[1]

Protocol A: Enhanced Combustion for Refractory Amides
  • Reagents: Tungsten Trioxide (

    
    ) powder (Combustion Aid).
    
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Workflow:

    • Pre-Drying: Dry sample in a vacuum oven at 40°C for 4 hours. Crucial: Transfer to a desiccator immediately.

    • Weighing: Weigh 1.5–2.0 mg of sample into a tin capsule.

    • Additive: Add 10–15 mg of

      
       directly over the sample.
      
      • Why?

        
         acts as an oxygen donor and flux, preventing the formation of passive char layers and ensuring complete oxidation of the heterocyclic ring.
        
    • Combustion Cycle: Set oxygen injection time to "Extended" (e.g., 5-10 seconds boost) to ensure excess

      
       during the flash phase.
      

The Challenger: Quantitative NMR (qNMR)[2][3][4]

Mechanism & Metrological Superiority

qNMR (USP <761>) calculates purity based on the molar ratio of the analyte to an internal standard (IS). Unlike HPLC, it requires no reference standard of the analyte itself.[2] Unlike CHN, it is unaffected by residual moisture or inorganic impurities (unless they are paramagnetic).

Protocol B: High-Precision qNMR for 2-Carboxamides
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid (for aqueous solubility).

  • Solvent: DMSO-

    
     (Preferred for amides to break H-bonds).
    
  • Workflow:

    • Weighing: Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a mixing vial using a 5-place balance. Record weights to 0.01 mg.
    • Dissolution: Add 0.6 mL DMSO-

      
      . Ensure complete dissolution.
      
    • Acquisition:

      • Pulse Angle: 90°

      • Relaxation Delay (

        
        ): 60 seconds .
        
      • Why? Amide protons and quaternary carbons have long

        
         relaxation times. A short delay (<10s) will saturate the signal, leading to quantification errors >5%.
        
      • Scans: 16 or 32 (S/N > 250:1).

    • Processing: Phase and baseline correction must be manual. Integrate the IS peak and a distinct analyte peak (e.g., the aromatic ring proton, not the exchangeable amide

      
      ).
      

Comparative Data: The "2-Pyridinecarboxamide" Stress Test

The following table synthesizes typical experimental data for a hypothetical 2-carboxamide derivative (


, MW: 176.22), illustrating the common pitfalls.
ParameterTheoretical ValueStandard CHN (No Aid)Optimized CHN (with

)
qNMR (DMSO-

)
Carbon (%) 68.16%67.10% (Low)68.12% (Pass)N/A
Hydrogen (%) 6.86%7.25% (High)6.90% (Pass)N/A
Nitrogen (%) 15.90%15.10% (Low)15.85% (Pass)N/A
Purity Calculation 100.0% ~96.5% (False Fail) 99.8% (Pass) 99.7% ± 0.3%
Root Cause -Incomplete combustion + 1.5%

uptake

prevented char; Drying removed

Direct molar ratio
Sample Required -2 mg (Destructive)2 mg (Destructive)10 mg (Recoverable)

Analysis:

  • Standard CHN fails the journal requirement (usually ±0.4%) due to the "wet" sample (High H) and charring (Low C/N).

  • Optimized CHN brings values within range but requires meticulous handling.

  • qNMR provides a direct purity assay that isolates the compound of interest from the water signal, offering the highest confidence.

Visualizations

Diagram 1: The Combustion Failure Mode

This diagram illustrates why standard combustion fails for nitrogen-rich amides.

CombustionFailure cluster_pathways Reaction Pathways Sample 2-Carboxamide Sample (High N Content) Flash Flash Combustion (900°C, O2) Sample->Flash Complete Complete Oxidation (CO2, N2, H2O) Flash->Complete With WO3 Catalyst Incomplete Refractory Char (C-N Graphitic Structures) Flash->Incomplete Standard Conditions (N-N Stabilization) Detector Detection (TCD/IR) Result: Low C, Low N Incomplete->Detector Trapped Elements

Caption: The "Amide Trap": Without a catalyst (


), nitrogen-rich rings form stable graphitic nitrides, trapping carbon and nitrogen and leading to false purity failures.
Diagram 2: The Decision Matrix

When to use CHN vs. qNMR for 2-carboxamides.

DecisionMatrix Start Sample: 2-Carboxamide Derivative IsHygroscopic Is the sample hygroscopic? Start->IsHygroscopic IsRegulatory Is this for a Regulatory Filing? IsHygroscopic->IsRegulatory No (Crystalline) qNMR Method of Choice: qNMR (USP <761>) (Ignores Water) IsHygroscopic->qNMR Yes (Visible gum/oil) IsRegulatory->qNMR No (Internal R&D) CHN_Opt Method of Choice: Optimized CHN (Vacuum Dry + WO3) IsRegulatory->CHN_Opt Yes (Traditional Requirement)

Caption: Selection logic for analytical method. qNMR is preferred for hygroscopic R&D samples; Optimized CHN is reserved for formal regulatory characterization.

References

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (2024). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Microanalysis of Nitrogen-Rich Heterocycles. Elementar Application Notes. "Combustion aids for difficult matrices." Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Tungsten(VI) oxide as a combustion aid. Thermo Fisher Scientific Technical Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-Carboxamide Derivatives

Part 1: Executive Summary & Core Directive The Safety Paradox: In drug discovery, the amide bond (carboxamide) is ubiquitous due to its stability and hydrogen-bonding capability. However, this same stability makes 2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Safety Paradox: In drug discovery, the amide bond (carboxamide) is ubiquitous due to its stability and hydrogen-bonding capability. However, this same stability makes 2-carboxamide derivatives (e.g., Pyrazine-2-carboxamide) persistent in the environment if mishandled.[1]

Core Directive: Do not treat 2-carboxamide waste as generic organic trash. While often not P-listed (acutely toxic) under RCRA, many functionalized carboxamides possess significant biological activity (JAK inhibitors, anti-tubercular agents) or aquatic toxicity. The default disposal pathway for all non-characterized 2-carboxamide derivatives is High-Temperature Incineration. [1]

Part 2: Technical Risk Assessment (The "Why")

To manage disposal effectively, you must understand the chemical behavior of the waste stream.

Chemical Stability & Hydrolysis Risks

Carboxamides (


) are generally stable at neutral pH.[1] However, they are susceptible to hydrolysis under extreme conditions, which dictates segregation protocols.
  • Acidic Hydrolysis: In the presence of strong acids and heat, 2-carboxamides hydrolyze to the corresponding carboxylic acid and ammonium salts.

  • Basic Hydrolysis: In the presence of strong bases, they release ammonia gas (

    
    ) , which poses an immediate inhalation hazard and can pressurize waste containers.
    
Biological Activity

In a drug development context, assume any 2-carboxamide intermediate is a potent Active Pharmaceutical Ingredient (API) until proven otherwise.

  • Target Organs: Respiratory system (dust inhalation), liver (metabolic processing).

  • Environmental Fate: Many are water-soluble (logP < 1.0), meaning they migrate easily into groundwater if landfilled improperly.

Part 3: Operational Disposal Protocol

This protocol uses a Self-Validating System . At each stage, a check is performed to ensure safety before moving to the next step.

Phase 1: Waste Characterization & Segregation

Critical Rule: Never mix carboxamide waste with strong oxidizers (risk of exothermic reaction) or strong bases (risk of ammonia evolution).

Waste CategoryDescriptionSegregation ActionRCRA Code (Typical)*
Solid Waste Pure API, contaminated gloves, weigh boats.[1]Segregate into "Solid Toxic" or "Pharm Waste" bin.[1]D000 (Not Listed) or P/U List if specific derivative
Liquid (Aqueous) Mother liquors, aqueous extractions.[1]Check pH. If basic (> pH 9), neutralize before containerizing to prevent

buildup.
D002 (Corrosive) if pH <2 or >12.5
Liquid (Solvent) Reaction mixtures (e.g., DCM, DMF).[1]Segregate based on solvent (Halogenated vs. Non-Halogenated).F001-F005 (Solvent specific)

*Note: Generators must make their own hazardous waste determination (40 CFR 262.11).

Phase 2: The Disposal Workflow (Visualized)

The following decision tree outlines the logical flow for disposing of 2-carboxamide waste.

CarboxamideDisposal Start Waste Generation: 2-Carboxamide Derivative StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solutions Solid Solid Waste (Powder/PPE) StateCheck->Solid Powder/Debris SolventType Solvent Base? Liquid->SolventType Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventType->NonHalo No Halogens Aqueous Aqueous Solution SolventType->Aqueous Water Based Labeling Label: 'Toxic Organic Waste' Do Not Autoclave Halo->Labeling NonHalo->Labeling pHCheck pH Check: Is pH > 9? Aqueous->pHCheck Neutralize Neutralize with dilute acid to pH 7 pHCheck->Neutralize Yes (Risk of NH3) pHCheck->Labeling No Neutralize->Labeling DoubleBag Double Bag (Polyethylene) Solid->DoubleBag DoubleBag->Labeling Incinerate High-Temp Incineration (Recommended) Labeling->Incinerate

Figure 1: Decision logic for the segregation and disposal of 2-carboxamide waste streams. Note the critical pH check for aqueous waste to prevent ammonia pressurization.

Phase 3: Packaging & Labeling[1]

Self-Validating Step: Before sealing any container, verify compatibility.

  • Container: High-density polyethylene (HDPE) is preferred.[1] Glass is acceptable for liquids but poses a breakage risk.

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion or minor gas evolution.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - [Specific Chemical Name]" (e.g., Pyrazine-2-carboxamide).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Crucial Warning: Do not autoclave waste containing 2-carboxamides. The heat and pressure can volatilize the compound or induce hydrolysis, contaminating the autoclave and releasing hazardous vapors [1].

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent dust migration.[2]

  • Evacuate & PPE: Clear the area. Don PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Containment (Solid): Do not dry sweep. Cover with wet paper towels or use a HEPA vacuum to prevent dust generation.

  • Containment (Liquid): Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination: Wash the area with water and soap.[2][3][4] Collect all wash water as hazardous waste.

References

  • Michigan State University EHS. (n.d.). Pharmaceutical Drug Waste Management. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling 2-Carboxamide Derivatives

Focus Compound: Pyrazine-2-carboxamide (CAS: 98-96-4) Applicability: Pyridine-2-carboxamide (Picolinamide) and general carboxamide pharmacophores. Executive Summary: The Hazard Profile Do not underestimate this white pow...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Pyrazine-2-carboxamide (CAS: 98-96-4) Applicability: Pyridine-2-carboxamide (Picolinamide) and general carboxamide pharmacophores.

Executive Summary: The Hazard Profile

Do not underestimate this white powder. While often classified as a standard irritant, 2-Carboxamide derivatives (specifically Pyrazinamide) carry a suspected reproductive toxicity (H361) warning. In drug development, we treat "suspected" as "confirmed" until proven otherwise.

The primary vector of exposure is inhalation of fugitive dust during weighing and transfer. Your PPE strategy must prioritize respiratory isolation and dermal barrier integrity.

Hazard Class Critical H-Statements Operational Implication
Health Hazard H361: Suspected of damaging fertility or the unborn child.H335: May cause respiratory irritation.[1][2]Zero-tolerance for dust. All open handling must occur inside a certified containment device.
Physical Hazard Combustible Dust: Finely divided powder.Ground equipment; avoid static discharge during transfer.
Irritant H319/H315: Causes serious eye/skin irritation.[2]Mucous membrane protection (eyes/nose) is mandatory.
The PPE Matrix: Material Science & Selection

As a Senior Scientist, I require you to understand not just "what" to wear, but the material science of "why" it works.

A. Hand Protection: The "Solvent Synergy" Rule

Carboxamides are solids. However, they are rarely handled dry for long. You will likely dissolve them in DMSO, Methanol, or DMF .

  • The Risk: The solid powder sits on the glove. When you pick up a solvent bottle, the solvent dissolves the powder on the glove surface, creating a mixture that can permeate standard latex in seconds.

  • The Standard: Nitrile (Minimum 0.11 mm / 4-5 mil).

  • Double-Gloving: Required when handling solutions >100mM.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile (Barrier).

    • Protocol: Inspect outer gloves every 30 minutes for degradation (swelling/puckering).

B. Respiratory Protection: Engineering vs. PPE

Your primary defense is Engineering Controls (Fume Hood) , not the mask.

  • Primary: Chemical Fume Hood operating at 80–100 fpm (face velocity) .

  • Secondary (PPE): If weighing outside a hood (strongly discouraged) or during spill cleanup, an N95 (minimum) or P100 (HEPA) respirator is required. Surgical masks provide zero protection against chemical dust.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses have gaps. Carboxamide dust is fine and floats; it can bypass side-shields. Goggles form a seal.

Operational Protocol: The "Static-Free" Workflow

Handling fine crystalline powders requires specific technique to prevent "dust clouds."

Phase 1: Pre-Operational Engineering Check
  • Verify Airflow: Check the fume hood monitor. Flow must be stable.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Carboxamides are static-prone; static charges cause powder to "jump" off spatulas, becoming airborne.

  • Waste Prep: Place a solid waste container inside the hood to prevent moving contaminated items in/out of the sash plane.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Lab coat (buttoned), Goggles, Double Nitrile Gloves.

  • The "Tunnel" Technique: Keep hands deep in the hood (at least 6 inches back).

  • Transfer:

    • Do NOT dump powder.

    • Use a gravity transfer : Tilt the source container and gently tap to slide powder into the weigh boat. This minimizes kinetic energy and dust generation.

  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid splashing the powder back up (aerosolization).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance and work surface with a solvent-dampened Kimwipe (e.g., 70% Ethanol). Dry wiping creates static and disperses dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard in the solid waste container.

  • Wash: Wash hands immediately after removing the inner gloves.

Visualization: Safe Handling Decision Logic

This diagram illustrates the critical decision points for containment based on the state of the chemical.

CarboxamideSafety Start START: 2-Carboxamide Handling StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution Dissolved Weighing Weighing/Transfer Solid->Weighing HoodReq MANDATORY: Chemical Fume Hood (Face Velocity > 80 fpm) Weighing->HoodReq Dust Hazard Static Control Static: Use Ionizer or Anti-static Gun HoodReq->Static Waste Disposal: Segregate Solid vs. Liquid Waste Static->Waste GloveCheck Check Solvent Compatibility (Nitrile vs. Laminate) Solution->GloveCheck SplashRisk Splash Protection: Double Glove + Goggles GloveCheck->SplashRisk SplashRisk->Waste End Wash Hands & Document Waste->End

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the Carboxamide derivative.

Emergency Response: Spills & Exposure
ScenarioImmediate Action
Powder Spill (< 5g) 1. Cover with wet paper towels (prevents dust).2. Wipe up inward (periphery to center).3. Place waste in a sealed bag.
Powder Spill (> 5g) 1. Evacuate area.2. Allow dust to settle (15 mins).3. Personnel wearing N95/P100 and double gloves clean up using wet method.
Eye Exposure Flush for 15 minutes at eyewash station. Hold eyelids open. Seek medical attention (bring SDS).[2]
Skin Exposure Remove contaminated clothing immediately.[2] Wash with soap and water (do not scrub hard, which abrades skin).
References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][3][4]

Sources

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